Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride
Description
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Properties
IUPAC Name |
3H-imidazo[1,2-a]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYILEUMTDOZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486179 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52687-85-1 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Understanding the basic characteristics of this foundational member of the family is crucial for the rational design and development of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent bicyclic heterocycle, Imidazo[1,2-a]pyridin-2(3H)-one. The salt form generally enhances the compound's aqueous solubility and stability, making it more amenable for use in biological assays and pharmaceutical formulations.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52687-85-1 | [5] |
| Molecular Formula | C₇H₇ClN₂O | [6] |
| Molecular Weight | 170.59 g/mol | [7] |
| Melting Point | 232-233 °C | Data from commercial suppliers |
| Appearance | White to off-white solid | General knowledge |
| pKa | Not experimentally determined. Estimated based on related structures. | Inferred |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [8] |
Synthesis and Purification
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][9][10] For Imidazo[1,2-a]pyridin-2(3H)-one, a common synthetic route involves the reaction of 2-aminopyridine with an appropriate three-carbon building block containing a masked or protected ketone at the 2-position.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Synthetic Protocol (Illustrative)
-
Condensation: 2-Aminopyridine is reacted with an α-halo ester, such as ethyl chloroacetate, in a suitable solvent like ethanol or DMF, often in the presence of a base (e.g., NaHCO₃ or triethylamine) to neutralize the generated HCl. This reaction forms an intermediate N-alkylated pyridinium salt.
-
Cyclization: The intermediate is then heated to induce intramolecular cyclization, leading to the formation of the imidazo[1,2-a]pyridin-2(3H)-one ring system.
-
Purification of the Free Base: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Salt Formation: The purified Imidazo[1,2-a]pyridin-2(3H)-one free base is dissolved in a suitable solvent like anhydrous ethanol or diethyl ether. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring.
-
Isolation of the Hydrochloride Salt: The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum.
Rationale for Experimental Choices: The choice of an α-halo ester in the initial step is crucial as the ester group can be subsequently hydrolyzed and decarboxylated to yield the desired 2-oxo functionality. The use of a base in the condensation step is to facilitate the nucleophilic attack of the pyridine nitrogen. The final salt formation with HCl in a non-aqueous solvent ensures the precipitation of the pure hydrochloride salt.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. The following represents expected spectral characteristics based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.[7][11][12][13]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methylene protons of the imidazolidinone ring. The protonation at the N-1 position upon hydrochloride salt formation will lead to a downfield shift of the adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.0-8.2 | d | ~7.0 |
| H-6 | ~7.0-7.2 | t | ~7.0 |
| H-7 | ~7.4-7.6 | t | ~7.0 |
| H-8 | ~7.7-7.9 | d | ~9.0 |
| H-3 (CH₂) | ~4.0-4.2 | s | - |
| NH | ~10.0-12.0 | br s | - |
Expert Interpretation: The downfield shift of the pyridine protons compared to the free base is indicative of the quaternization of the pyridine nitrogen. The singlet for the H-3 methylene protons confirms the 2-oxo structure. The broad singlet for the NH proton is characteristic and its chemical shift can be concentration and temperature-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~165-170 |
| C-3 (CH₂) | ~45-50 |
| C-5 | ~125-130 |
| C-6 | ~115-120 |
| C-7 | ~130-135 |
| C-8 | ~110-115 |
| C-8a | ~140-145 |
Expert Interpretation: The signal in the 165-170 ppm range is characteristic of the carbonyl carbon (C-2) in the five-membered ring. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing nature of the fused imidazolidinone ring and the positive charge on the heterocyclic system.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
Table 4: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (broad) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900-2800 | C-H stretch (aliphatic) |
| ~1700-1680 | C=O stretch (amide) |
| ~1640-1620 | C=N stretch |
| ~1600, 1480 | C=C stretch (aromatic) |
Expert Interpretation: The strong, broad absorption around 3400 cm⁻¹ is indicative of the N-H stretching vibration, likely broadened due to hydrogen bonding. The prominent carbonyl stretch around 1700-1680 cm⁻¹ is a key diagnostic peak for the 2-oxo functionality.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For the free base (C₇H₆N₂O), the expected [M+H]⁺ peak would be at m/z 135.05.
-
Fragmentation Pattern: The fragmentation of the imidazo[1,2-a]pyridine core often involves cleavages of the fused rings.[14] The loss of CO from the molecular ion is a common fragmentation pathway for such lactam-containing structures.
Stability and Handling
This compound is expected to be a stable solid under standard laboratory conditions. As a hydrochloride salt, it is hygroscopic and should be stored in a cool, dry place in a tightly sealed container. For the preparation of solutions, it is advisable to use aprotic solvents for long-term storage to prevent potential hydrolysis of the lactam ring, especially under basic conditions.
Applications in Drug Discovery and Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including hypnotics, anti-ulcer drugs, and cardiotonics.[3] this compound, as a fundamental building block, serves as a critical starting material or a key intermediate in the synthesis of more complex and biologically active molecules. Its basic properties, particularly its solubility and reactivity, are essential considerations for medicinal chemists in the design and synthesis of new chemical entities targeting various biological pathways.
Conclusion
This technical guide has provided a detailed overview of the core basic properties of this compound. While some experimental data for this specific compound are not extensively documented, a comprehensive understanding of its characteristics can be derived from the well-established chemistry of the imidazo[1,2-a]pyridine class. This knowledge is invaluable for researchers and scientists working in the field of drug discovery and development, enabling a more informed approach to the design and synthesis of novel therapeutic agents based on this privileged heterocyclic scaffold.
References
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Accessed December 16, 2024. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Published January 20, 2021. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Accessed December 16, 2024. [Link]
-
Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar. Accessed December 16, 2024. [Link]
-
(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. MDPI. Accessed December 16, 2024. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Defense Technical Information Center. Accessed December 16, 2024. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. Accessed December 16, 2024. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. Accessed December 16, 2024. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Accessed December 16, 2024. [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Accessed December 16, 2024. [Link]
-
Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry. Accessed December 16, 2024. [Link]
-
Drugs possessing imidazo[1,2-a]pyridine unit. ResearchGate. Accessed December 16, 2024. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Accessed December 16, 2024. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Accessed December 16, 2024. [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Scribd. Accessed December 16, 2024. [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Accessed December 16, 2024. [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Accessed December 16, 2024. [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Accessed December 16, 2024. [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Accessed December 16, 2024. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Accessed December 16, 2024. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Accessed December 16, 2024. [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. Accessed December 16, 2024. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central. Accessed December 16, 2024. [Link]
-
Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. PubMed. Accessed December 16, 2024. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Accessed December 16, 2024. [Link]
-
Imidazo(1,2-a)pyridin-2(3H)-one. PubChem. Accessed December 16, 2024. [Link]
-
(PDF) A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. ResearchGate. Accessed December 16, 2024. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. Accessed December 16, 2024. [Link]
-
Imidazo[1,2-a]pyridin-2-ol hydrochloride. PubChem. Accessed December 16, 2024. [Link]
- WO2014093579A2 - Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)benzamide and its mono hydrochloride salt.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Narayan - Infectious Disorders - Drug Targets. Accessed December 16, 2024. [Link]
-
Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. Accessed December 16, 2024. [Link]
-
1-Imidazo[1,2-a]pyridin-3-ylpyrrolidin-2-one. PubChem. Accessed December 16, 2024. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 52687-85-1 [amp.chemicalbook.com]
- 6. Imidazo[1,2-a]pyridin-2-ol hydrochloride | C7H7ClN2O | CID 121513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride: A Versatile Scaffold for Drug Discovery
Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of the 2-Oxo Moiety
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused bicyclic heterocycle, containing a bridgehead nitrogen atom, is a key component in several marketed drugs, including the sedative-hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[3][4] The scaffold's rigid structure and its ability to present substituents in a well-defined three-dimensional space make it an attractive framework for designing ligands that can interact with a variety of biological targets with high affinity and selectivity.
This technical guide focuses on a specific, yet highly versatile, member of this family: Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (CAS Number: 52687-85-1). While not extensively studied for its own biological activity, this compound serves as a crucial synthetic intermediate—a foundational building block for the synthesis of a diverse array of potent and selective modulators of key biological pathways. The presence of the 2-oxo functionality introduces a unique electronic and steric profile, offering distinct opportunities for chemical derivatization and interaction with target proteins compared to its fully aromatic counterparts.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound as a pivotal precursor in the development of novel therapeutics. We will delve into the synthetic strategies for accessing this core, explore its reactivity, and showcase its role in the generation of compounds with significant pharmacological activities, supported by mechanistic insights and experimental data.
Physicochemical and Safety Data
A foundational understanding of a compound's properties and handling requirements is paramount for its effective and safe use in a research setting.
| Property | Value | Source |
| CAS Number | 52687-85-1 | [5] |
| Molecular Formula | C₇H₇ClN₂O | [5] |
| Molecular Weight | 170.59 g/mol | [5] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available, typically ≥95% | [5] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Synthesis of the Imidazo[1,2-a]pyridin-2(3H)-one Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several methodologies available to the synthetic chemist. The most common and direct route involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][6] For the synthesis of the 2-oxo derivative, a suitable three-carbon building block with the desired oxidation state at C2 is required.
A plausible and efficient synthetic route to Imidazo[1,2-a]pyridin-2(3H)-one is the reaction of 2-aminopyridine with an α-halo-ester, such as ethyl chloroacetate, followed by cyclization. The resulting intermediate can then be hydrolyzed and decarboxylated to yield the desired product.
Figure 1: General synthetic workflow for Imidazo[1,2-a]pyridin-2(3H)-one.
Step-by-Step Synthetic Protocol (Illustrative):
-
Alkylation: To a solution of 2-aminopyridine in a suitable solvent such as ethanol or DMF, add an equimolar amount of ethyl chloroacetate. The reaction can be heated to facilitate the initial N-alkylation of the pyridine ring nitrogen.
-
Cyclization: The addition of a base, such as sodium bicarbonate or triethylamine, promotes the intramolecular cyclization via nucleophilic attack of the exocyclic amine onto the ester carbonyl, followed by elimination of ethanol, to form the imidazo[1,2-a]pyridin-2-one ring system.
-
Hydrolysis and Decarboxylation (if necessary): Depending on the specific reagents and conditions, the desired 2-oxo product may be formed directly. In some variations of this synthesis, a carboxylate group may be present at the 3-position, which can be removed via hydrolysis and subsequent decarboxylation under acidic or basic conditions.
-
Formation of the Hydrochloride Salt: The final product can be isolated as the hydrochloride salt by treating the free base with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, followed by filtration of the resulting precipitate.
Characterization:
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms. Spectroscopic data for various imidazo[1,2-a]pyridine derivatives are available in the literature, providing a reference for spectral interpretation.[7][8][9]
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.[8]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the lactam ring.
The Role of Imidazo[1,2-a]pyridin-2(3H)-one in the Synthesis of Bioactive Molecules
The true value of this compound lies in its potential as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The 2-oxo moiety and the adjacent C3 position are particularly amenable to chemical modification, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds.
As a Precursor for Anti-inflammatory and Analgesic Agents
The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By utilizing the Imidazo[1,2-a]pyridin-2(3H)-one core, novel COX-2 inhibitors can be designed and synthesized. For instance, derivatization at the N1 and C3 positions can lead to compounds with potent and selective COX-2 inhibitory activity. A recent study detailed the design and synthesis of new imidazo[1,2-a]pyridine derivatives as potent COX-2 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range and demonstrating significant in vivo analgesic activity.[10]
Figure 2: Mechanism of action for imidazo[1,2-a]pyridine-based COX-2 inhibitors.
As a Scaffold for Anticancer Agents
The imidazo[1,2-a]pyridine nucleus is a prominent feature in a variety of anticancer agents that target different signaling pathways.[11] The versatility of the Imidazo[1,2-a]pyridin-2(3H)-one core allows for the development of inhibitors of key kinases involved in cancer progression, such as:
-
ASK1 Inhibitors: A series of imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a potential therapeutic target for a range of diseases.[12]
-
Src Family Kinase Inhibitors: Novel imidazo[4,5-c]pyridin-2-one derivatives have been developed as inhibitors of Src family kinases, which are often overactive in glioblastoma.[7]
-
PI3K/mTOR Dual Inhibitors: The related imidazo[1,2-b]pyridazine scaffold has yielded potent dual inhibitors of PI3K and mTOR, crucial components of a signaling pathway frequently dysregulated in cancer and fibrosis.[1]
The synthetic accessibility of the Imidazo[1,2-a]pyridin-2(3H)-one core makes it an excellent starting point for the exploration of structure-activity relationships (SAR) in the development of such kinase inhibitors.
As a Foundation for Antiviral and Antimicrobial Agents
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant activity against a range of pathogens:
-
Antiviral Activity: Imidazo[1,2-a]pyridines with a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[13] The Imidazo[1,2-a]pyridin-2(3H)-one core can be readily functionalized at the C3 position to introduce such side chains.
-
Antimycobacterial Activity: Several imidazo[1,2-a]pyridine derivatives have been found to be active against Mycobacterium tuberculosis, the causative agent of tuberculosis.[14]
-
Antibacterial and Antifungal Activity: The scaffold has been incorporated into compounds with broad-spectrum antibacterial and antifungal properties.[8]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives synthesized from this compound, a variety of in vitro and in vivo assays are employed.
In Vitro Kinase Inhibition Assay (Illustrative Protocol for a Generic Kinase):
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, 96-well plates, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds (synthesized from the imidazo[1,2-a]pyridin-2-one core) in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection system. f. Calculate the IC₅₀ value for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Cell-Based Proliferation Assay (e.g., MTT Assay):
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
This compound is a valuable and versatile chemical entity for drug discovery and development. While its own biological profile may be modest, its true strength lies in its role as a foundational scaffold for the synthesis of a vast array of potent and selective therapeutic agents. The chemical tractability of the 2-oxo moiety and the C3 position allows for extensive structure-activity relationship studies, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
The continued exploration of derivatives from this core is likely to yield novel drug candidates for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. As our understanding of the molecular basis of these diseases grows, the Imidazo[1,2-a]pyridin-2(3H)-one scaffold will undoubtedly remain a key tool in the arsenal of medicinal chemists, facilitating the rational design and synthesis of the next generation of targeted therapies.
References
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.
- Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. PubMed.
- Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. PubMed.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.
- Imidazo[1,2-a]pyridines Reactions & Prep. Scribd.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
- US Patent for Imidazo[1,2-a]pyridines, and process for their preparation.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Imidazo(1,2-a)pyridin-2(3H)-one. PubChem.
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)
- ¹H and ¹³C NMR chemical shifts of 6a.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
- This compound.
- Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central.
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed.
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines | MDPI [mdpi.com]
- 12. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Architectural Significance of the Imidazo[1,2-a]pyridine Core
An In-Depth Technical Guide to the Molecular Structure of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing therapeutics targeting a wide array of biological targets, including enzymes and receptors.[3][4] Derivatives of this scaffold are known to exhibit diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][5] This guide focuses on a specific derivative, This compound (CAS: 52687-85-1), providing a comprehensive exploration of its molecular architecture from synthesis to definitive structural elucidation.[6][7] Understanding this molecule's precise three-dimensional structure, electronic distribution, and physicochemical properties is paramount for researchers in drug discovery aiming to leverage this scaffold for novel therapeutic development.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine with a suitable α-halocarbonyl compound.[8][9] For the target molecule, Imidazo[1,2-a]pyridin-2(3H)-one, a logical and efficient approach involves the reaction of 2-aminopyridine with an α-haloacetic acid derivative, such as ethyl chloroacetate, followed by cyclization and hydrolysis.
The causality behind this choice of reactants is twofold: 2-aminopyridine provides the foundational pyridine ring and the nucleophilic amino group required for the initial substitution, while the α-haloacetate provides the two-carbon unit necessary to form the fused imidazole ring, complete with the carbonyl functionality at the 2-position. The subsequent treatment with hydrochloric acid not only facilitates the final cyclization and potential ester hydrolysis but also yields the desired hydrochloride salt, which often improves the compound's stability and aqueous solubility.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from established literature procedures for similar scaffolds.[8][10]
-
Step 1: N-Alkylation. To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (2.0 eq).
-
Step 2: Reagent Addition. Slowly add ethyl chloroacetate (1.1 eq) to the mixture at room temperature.
-
Step 3: Reaction. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).
-
Step 4: Work-up. Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product is the intermediate ester.
-
Step 5: Cyclization and Salt Formation. Dissolve the crude intermediate in ethanol and add a concentrated solution of hydrochloric acid (2.0 eq).
-
Step 6: Isolation. Heat the acidic solution to reflux for 2-4 hours to ensure complete cyclization. Cool the solution in an ice bath to promote precipitation of the hydrochloride salt.
-
Step 7: Purification. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Visualization of Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] SYNTHESIS AND CHARACTERIZATION OF NOVEL IMIDAZO[1,2- A]PYRIDINE DERIVATIVES AS POTENTIAL CYCLOOXYGENASE-2 (COX-2) INHIBITORS | Semantic Scholar [semanticscholar.org]
- 6. This compound [acrospharma.co.kr]
- 7. This compound | 52687-85-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 10. scribd.com [scribd.com]
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of Imidazo[1,2-a]pyridine-Based Modulators
Prepared for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a class of drugs primarily known for their potent and selective modulation of the central nervous system. While the specific derivative, Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, is not extensively characterized in mainstream pharmacological literature, the broader and pharmacologically dominant class of imidazo[1,2-a]pyridine drugs, including prominent members like Zolpidem, Alpidem, and Saripidem, has a well-elucidated mechanism of action.[1][2] This guide provides a detailed exploration of this core mechanism: positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.
This document delves into the molecular interactions with GABA-A receptor subtypes, the resulting downstream signaling events, and the key experimental methodologies used to characterize these interactions. By focusing on the established pharmacology of this "privileged structure," we provide a robust framework for understanding its therapeutic effects and for guiding future drug discovery efforts.[2][3]
The Primary Molecular Target: The GABA-A Receptor
The principal mechanism of action for clinically significant imidazo[1,2-a]pyridine derivatives is their function as positive allosteric modulators (PAMs) of the GABA-A receptor.[4][5] These compounds are classified as non-benzodiazepines because, while they bind to the same site as benzodiazepines, they possess a distinct chemical structure.[6][7]
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[8]
Imidazo[1,2-a]pyridines bind to a specific allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits, commonly known as the benzodiazepine (BZ) site.[7][9] By binding to this site, they do not open the channel directly but instead enhance the effect of GABA. This modulation increases the frequency of channel opening, potentiating the inhibitory signal and leading to the sedative, hypnotic, anxiolytic, and anticonvulsant properties associated with this drug class.[4][10]
Caption: GABA-A receptor positive allosteric modulation by Imidazo[1,2-a]pyridines.
The Principle of Subtype Selectivity: Dictating Pharmacological Profile
A defining feature of the imidazo[1,2-a]pyridine class is its members' differential affinity for various GABA-A receptor α-subunits. The composition of the α subunit within the pentameric receptor complex largely determines its pharmacological function.[11]
-
α1-Subunit: Primarily associated with sedative and hypnotic effects. Receptors containing this subunit are densely located in the cerebellum and cerebral cortex.[4][11]
-
α2/α3-Subunits: Primarily associated with anxiolytic and muscle-relaxant effects. These are abundant in the limbic system, including the amygdala and hippocampus.[11][12]
-
α5-Subunit: Linked to learning and memory processes. These are concentrated in the hippocampus.[11]
This subtype selectivity is the key differentiator between various drugs in this class. For instance, Zolpidem exhibits a high affinity for α1-containing receptors, which explains its potent hypnotic effects with weaker anxiolytic or myorelaxant properties.[9][11] In contrast, drugs like Alpidem and Saripidem were developed as anxiolytics due to their higher relative affinity for α2 and α3 subtypes.[6][13][14]
Quantitative Data: Receptor Subtype Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of representative imidazo[1,2-a]pyridine compounds for different recombinant human GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | GABA-A α1βxγx | GABA-A α2βxγx | GABA-A α3βxγx | GABA-A α5βxγx | Primary Pharmacological Effect |
| Zolpidem | ~15-20 nM | ~200-400 nM | ~200-400 nM | >15,000 nM | Sedative-Hypnotic[4][11] |
| Alpidem | High Affinity | High Affinity | High Affinity | No Affinity | Anxiolytic[13][14] |
| Saripidem | High Affinity (ω1) | Lower Affinity | Lower Affinity | Lower Affinity | Anxiolytic/Sedative[6][15] |
Note: Data are compiled from multiple sources and represent approximate values for comparative purposes. The term ω1 is often used to refer to α1-containing receptors.[6]
Experimental Validation: Protocols and Methodologies
Elucidating the mechanism of action of imidazo[1,2-a]pyridines relies on a suite of well-established in vitro and in vivo assays.
Radioligand Binding Assays
This technique is fundamental for determining the binding affinity and selectivity of a compound for specific receptor subtypes.
Objective: To quantify the affinity (Ki) of a test compound (e.g., an imidazo[1,2-a]pyridine derivative) for specific GABA-A receptor α-subunits by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]flumazenil).
Step-by-Step Protocol:
-
Receptor Preparation: Utilize cell lines (e.g., HEK293) stably transfected to express specific combinations of human GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, etc.).
-
Membrane Homogenization: Harvest cells and prepare membrane fractions through centrifugation.
-
Incubation: Incubate the membrane preparations with a fixed concentration of a radiolabeled BZ-site ligand (e.g., [³H]flumazenil) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures how the compound modulates the activity of the GABA-A receptor in response to GABA.
Objective: To determine if a compound acts as a positive allosteric modulator by measuring its effect on GABA-induced chloride currents.
Step-by-Step Protocol:
-
Oocyte Preparation: Inject cRNA encoding specific GABA-A receptor subunits into Xenopus oocytes and allow for receptor expression on the cell surface.
-
Clamping: Impale a single oocyte with two microelectrodes to clamp the membrane potential at a set value (e.g., -60 mV).
-
GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline inward chloride current.
-
Co-application: Co-apply the same concentration of GABA along with the test imidazo[1,2-a]pyridine compound.
-
Measurement: Record the change in current. A significant increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation.
-
Dose-Response: Repeat with varying concentrations of the test compound to generate a dose-response curve and determine its potency (EC50) and efficacy (% potentiation).
Beyond GABA-A Modulation: Other Biological Activities
While GABA-A receptor modulation is the most well-documented mechanism for CNS-active imidazo[1,2-a]pyridines, the versatile scaffold has been explored for a wide range of other therapeutic targets. It is crucial for researchers to recognize that the biological activity is highly dependent on the substitution patterns around the core ring structure.
Other reported activities include:
-
Antitubercular Agents: Certain derivatives, like Telacebec (Q203), target the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis.[16][17]
-
Anticancer Activity: Some analogs have been shown to inhibit signaling pathways crucial for cancer cell proliferation, such as the AKT/mTOR pathway, or act as inhibitors of specific kinases like PDGFR.[18][19]
-
Anti-inflammatory and Analgesic: Early research identified derivatives with anti-inflammatory and analgesic properties.[20]
-
Antiulcer Agents: Modifications to the scaffold have produced compounds with cytoprotective properties against gastric ulcers.[1][21]
These diverse activities highlight the chemical tractability and "privileged" nature of the imidazo[1,2-a]pyridine core in drug discovery.[2][3]
Conclusion
The primary mechanism of action for the most prominent imidazo[1,2-a]pyridine-based drugs is positive allosteric modulation of the GABA-A receptor at the benzodiazepine binding site. The pharmacological outcome—whether predominantly hypnotic or anxiolytic—is finely tuned by the compound's selective affinity for different GABA-A receptor α-subunits. This nuanced understanding, validated through rigorous experimental protocols like radioligand binding and electrophysiology, provides a clear and actionable framework for the rational design of next-generation CNS modulators. While the broader scaffold exhibits a wide range of biological activities, its interaction with the GABA-A receptor remains its most significant and therapeutically exploited mechanism of action to date.
References
-
Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. [Link]
-
Wikipedia. (n.d.). Saripidem. [Link]
-
Pharmacology of Zolpidem (Ambien) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. [Link]
-
Wikipedia. (n.d.). Zolpidem. [Link]
-
Britannica. (2024, November 28). Zolpidem. [Link]
-
Gabra, M. B., et al. (2023). Zolpidem. StatPearls. [Link]
-
Bionity. (n.d.). Saripidem. [Link]
-
Drug Central. (n.d.). alpidem. [Link]
-
Atack, J. R. (2003). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Current Topics in Medicinal Chemistry, 3(4), 431-440. [Link]
-
Wang, Y., et al. (2021). In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 26(21), 6653. [Link]
-
Patsnap Synapse. (n.d.). Saripidem. [Link]
-
Wikipedia. (n.d.). Alpidem. [Link]
-
Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]
-
Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 824-842. [Link]
-
Wikipedia. (n.d.). Nonbenzodiazepine. [Link]
-
Wikipedia. (n.d.). Necopidem. [Link]
-
Zivkovic, B., et al. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior, 37(3), 443-453. [Link]
-
World Library. (n.d.). Necopidem. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01007. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridines: Orally Active Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. [Link]
-
Kumar, R., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29193-29206. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Chegaev, K., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 86, 689-702. [Link]
-
ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. [Link]
-
Chemeurope.com. (n.d.). Necopidem. [Link]
-
ResearchGate. (n.d.). Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation. [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. [Link]
-
Larrow, J. F., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1034–1039. [Link]
-
Popik, I., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science, 5(3), 183-194. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(4), 319. [Link]
-
Molecules. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(13), 5183. [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Ives, J. L., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2157-2163. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Saripidem - Wikipedia [en.wikipedia.org]
- 7. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 8. youtube.com [youtube.com]
- 9. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alpidem - Wikipedia [en.wikipedia.org]
- 15. Saripidem [bionity.com]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-conferences.org [bio-conferences.org]
- 18. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, allowing for the development of diverse therapeutic agents.[2][3] The structural rigidity and unique electronic properties of this nitrogen-bridged framework make it an ideal foundation for designing ligands that can interact with high specificity to various biological targets.
This scaffold is the core of several commercially successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone, underscoring its therapeutic relevance.[4][5] Derivatives of imidazo[1,2-a]pyridine have demonstrated a vast pharmacological spectrum, including potent anticancer, anti-inflammatory, antimicrobial, antiulcer, and antiviral properties.[4][6] This guide focuses specifically on the Imidazo[1,2-a]pyridin-2(3H)-one moiety, particularly its hydrochloride salt, a formulation often used to enhance the aqueous solubility and stability of active pharmaceutical ingredients.[7][8] We will delve into its synthesis, mechanisms of action, therapeutic potential, and the key experimental protocols for its evaluation.
PART 1: Synthesis and Characterization
The construction of the imidazo[1,2-a]pyridine core is a well-established field in synthetic organic chemistry, with methodologies evolving from classical condensations to highly efficient modern techniques.
Synthesis of the Imidazo[1,2-a]pyridine Core
Historically, the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, was a primary route. However, contemporary drug discovery demands more efficient and diverse synthetic pathways. Modern approaches include:
-
Multicomponent Reactions (MCRs): Particularly the Groebke–Blackburn–Bienaymé reaction (GBBR), which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis to rapidly generate molecular complexity.[2][9] This method is prized for its atom economy and ability to create diverse chemical libraries.
-
Transition Metal-Catalyzed Reactions: Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketones or acetophenones offers a robust and versatile route to the scaffold.[10]
-
Catalyst-Free Methods: Eco-friendly strategies, such as condensations performed in green solvents like water or under solvent-free conditions, are gaining prominence.[11]
Figure 1: A workflow for the GBBR synthesis of Imidazo[1,2-a]pyridines.
Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
The synthesis of the 2-oxo derivative can be achieved through specialized routes. One key method involves a domino reaction that constructs the heterocyclic system and installs the desired functionality in a single operation.[5]
-
Cyclization: The core ring system is typically formed by reacting a substituted 2-aminopyridine with a suitable three-carbon building block, such as an α,β-unsaturated ester, under conditions that favor cyclization to the 2-oxo form.
-
Hydrochloride Salt Formation: The resulting Imidazo[1,2-a]pyridin-2(3H)-one base is then treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol). The basic nitrogen atom of the pyridine ring is protonated, forming the stable and often more soluble hydrochloride salt, which can be isolated as a crystalline solid.[7]
Physicochemical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by analyzing the chemical shifts, coupling constants, and integration of signals corresponding to each atom.[1][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies characteristic functional groups, such as the carbonyl (C=O) stretch of the lactam ring and N-H or C-H bonds.[1]
PART 2: Mechanisms of Action & Biological Targets
The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold is a direct result of its ability to interact with a multitude of biological targets. Derivatives have shown potent activity through several key signaling pathways.
Inhibition of Kinase Signaling Pathways
A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.
-
PI3K/Akt/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K) or downstream effectors like Akt and mTOR, making them promising candidates for cancer therapy.
-
Other Kinases: This scaffold has also yielded inhibitors for a range of other kinases, including Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation, and receptor tyrosine kinases like IGF-1R, which are crucial for tumor growth and metastasis.[13]
Figure 2: Potential inhibition points of imidazo[1,2-a]pyridines in the PI3K/Akt/mTOR pathway.
Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating central inflammatory signaling hubs.
-
STAT3/NF-κB Signaling: These transcription factors control the expression of numerous pro-inflammatory genes, including cytokines (IL-6, TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[6] Certain imidazo[1,2-a]pyridines can suppress the activation of NF-κB and the phosphorylation of STAT3, thereby reducing the expression of these inflammatory mediators.[6]
Figure 3: Inhibition of the NF-κB signaling cascade by imidazo[1,2-a]pyridine derivatives.
PART 3: Therapeutic Applications & Preclinical Evidence
The diverse mechanisms of action translate into a broad potential for therapeutic applications, supported by a growing body of preclinical evidence.
Oncology
The ability to target key kinase and inflammatory pathways makes this scaffold highly attractive for cancer drug development.
-
Antiproliferative Activity: Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including breast, ovarian, and melanoma.[6]
-
Cell Cycle Arrest and Apoptosis: Mechanistic studies have shown that these compounds can induce cell cycle arrest, often at the G2/M phase, and trigger programmed cell death (apoptosis).
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Mechanism | Reference |
| Imidazo[1,2-a]pyridine Analog (MIA) | MDA-MB-231 (Breast) | ~30-40 | Inhibition of STAT3/NF-κB | [6] |
| Imidazo[1,2-a]pyridine Analog (MIA) | SKOV3 (Ovarian) | ~40-50 | Inhibition of STAT3/NF-κB | [6] |
Table 1: Representative Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives.
Infectious Diseases
The scaffold has shown significant promise in treating neglected diseases.
-
Antiparasitic Activity: Various derivatives have been evaluated in preclinical toxicology studies for their activity against parasites like Entamoeba histolytica and Trichomonas vaginalis, showing promise as new candidates to treat amoebiasis and trichomoniasis.[14][15]
-
Antibacterial Activity: Certain azo-linked imidazo[1,2-a]pyridines have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with MICs in the range of 0.5-1.0 mg/mL.[1]
PART 4: Key Experimental Protocols
To facilitate further research, this section provides streamlined, field-proven protocols for the synthesis and biological evaluation of this compound.
Protocol 1: General Synthesis of an Imidazo[1,2-a]pyridine Core (GBBR)
This protocol describes a one-pot, three-component reaction to efficiently synthesize a 3-amino-imidazo[1,2-a]pyridine scaffold.[2][9]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the selected aldehyde (1.0 mmol), and ammonium chloride (0.1 mmol).
-
Add ethanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-amino-imidazo[1,2-a]pyridine derivative.
-
Characterize the final product using NMR and MS.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol provides a general framework for assessing the inhibitory potency of a compound against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[16][17]
Materials:
-
Target Kinase (e.g., PI3K, Akt)
-
Biotinylated peptide substrate
-
ATP (at Km concentration for the kinase)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO, then assay buffer)
-
384-well low-volume black plates
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add 4 µL of the kinase solution (prepared in assay buffer) to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix and incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mixture (prepared in assay buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing the terbium-labeled antibody and streptavidin-acceptor in stop buffer with EDTA).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with the test compound.[18]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (control) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising chemical entity rooted in the highly versatile and therapeutically validated imidazo[1,2-a]pyridine scaffold. Its synthetic accessibility via modern chemical methods allows for extensive structural diversification, a key requirement for lead optimization in drug discovery. The demonstrated mechanisms of action, particularly the modulation of critical kinase and inflammatory signaling pathways, provide a strong rationale for its continued development in oncology and infectious diseases.
Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies to enhance potency and selectivity for specific biological targets. The exploration of this scaffold against emerging targets, such as in neurodegenerative diseases or metabolic disorders, could unveil new therapeutic opportunities. As preclinical data accumulates, advancing lead candidates into in vivo efficacy and safety studies will be the critical next step toward realizing the full clinical potential of this remarkable heterocyclic system.
References
-
Chavez-Santos, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 16(1), 27. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35335–35349. Available at: [Link]
-
Chavez-Santos, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ChemProc, 16(1), 28. Available at: [Link]
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Horton, T. MTT Cell Assay Protocol. Available at: [Link]
-
ResearchGate. Imidazo[1,2-a]pyridines evaluated in in vivo preclinical toxicology studies. Available at: [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 165, 115169. Available at: [Link]
-
Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22421–22439. Available at: [Link]
-
Boukhalkhal, K., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available at: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]
-
Meireles, M. A., et al. (2018). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. Molbank, 2018(4), M1021. Available at: [Link]
-
Rivera-Carrillo, N., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742. Available at: [Link]
-
Heffernan, C., et al. (2016). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Chemical Communications, 52(42), 6964-6967. Available at: [Link]
-
Rivera-Carrillo, N., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742. Available at: [Link]
-
National Center for Biotechnology Information. Imidazo(1,2-a)pyridin-2(3H)-one. PubChem Compound Database. Available at: [Link]
-
Sancineto, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(11), 3350. Available at: [Link]
-
National Center for Biotechnology Information. Imidazo[1,2-a]pyridin-2-ol hydrochloride. PubChem Compound Database. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available at: [Link]
-
Acros Pharmatech. This compound. Available at: [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one | MDPI [mdpi.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
The Emergence of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride: A Technical Guide to its Synthesis, Characterization, and Therapeutic Potential
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the technical nuances surrounding a specific, yet significant, derivative: Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. We will explore the strategic rationale behind its synthesis, provide detailed experimental protocols for its formation and characterization, and discuss its potential as a valuable intermediate in the discovery of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical grounding and practical, field-proven insights.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine system creates a unique bicyclic heteroaromatic scaffold with a distinct electronic and steric profile. This arrangement has proven to be highly conducive to interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) underscore the therapeutic success of this chemical class.[4][5]
The introduction of a carbonyl group at the 2-position, creating the imidazo[1,2-a]pyridin-2(3H)-one moiety, significantly alters the molecule's electronic properties and introduces a key hydrogen bond donor/acceptor site. This modification can profoundly influence its pharmacokinetic and pharmacodynamic profile, opening new avenues for therapeutic intervention. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound, a critical consideration for drug development.
Synthesis of the Imidazo[1,2-a]pyridin-2(3H)-one Core and its Hydrochloride Salt
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The general strategy involves the construction of the fused bicyclic system followed by conversion to the hydrochloride salt.
Synthetic Pathway Overview
The synthetic approach hinges on the classical condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, followed by cyclization.[6] Subsequent modifications can lead to the desired 2(3H)-one structure.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridin-2(3H)-one
The following protocol is adapted from a known procedure for a structurally related compound and illustrates the key transformations.[7]
Step 1: Synthesis of the N-(pyridin-2-yl)-β-ketoamide Precursor
-
To a solution of an appropriate ethyl 3-aryl-3-oxopropanoate (1.0 eq) in toluene, add 2-aminopyridine (1.1 eq) and glacial acetic acid (catalytic amount).
-
Heat the mixture under reflux using a Dean-Stark apparatus for 12-18 hours to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Causality: The condensation reaction forms the key amide linkage. Acetic acid acts as a catalyst to facilitate the nucleophilic attack of the amino group on the ester carbonyl. The removal of water drives the equilibrium towards product formation.
Step 2: Domino Bromination and Cyclization to form the Imidazo[1,2-a]pyridin-2(3H)-one
-
Dissolve the N-(pyridin-2-yl)-β-ketoamide precursor (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) and cool to 0 °C.
-
Add a solution of bromine (1.0 eq) in CH2Cl2 dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1.5-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3) to quench any remaining bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Causality: This step is a domino reaction. The initial bromination occurs at the α-carbon of the keto group. This is followed by an intramolecular SN2 reaction where the pyridine nitrogen attacks the brominated carbon, leading to cyclization and the formation of the fused heterocyclic system.[7]
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolve the purified Imidazo[1,2-a]pyridin-2(3H)-one in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Causality: The basic nitrogen atom of the imidazopyridine ring is protonated by the hydrochloric acid, forming the corresponding hydrochloride salt. This salt is typically less soluble in non-polar organic solvents, leading to its precipitation.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Observations for Imidazo[1,2-a]pyridin-2(3H)-one Derivatives |
| ¹H NMR | Aromatic protons of the pyridine and any aryl substituents will appear in the downfield region (typically δ 7.0-9.0 ppm). The proton at the 5-position of the imidazopyridine core is often the most deshielded. The formation of the hydrochloride salt may cause shifts in the proton signals due to protonation. |
| ¹³C NMR | The carbonyl carbon of the 2-one will exhibit a characteristic signal in the downfield region (typically δ 160-170 ppm). Aromatic carbons will appear in the δ 110-150 ppm range. |
| FT-IR | A strong absorption band corresponding to the C=O stretch of the amide carbonyl will be present (typically 1650-1700 cm⁻¹). N-H stretching vibrations may also be observed. |
| Mass Spectrometry (ESI-MS) | The molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the free base should be observed. |
Self-Validating System: The combination of these techniques provides a comprehensive and self-validating confirmation of the chemical structure. For instance, the molecular weight from mass spectrometry should be consistent with the structure deduced from NMR and IR data.
Potential Therapeutic Applications and Future Directions
While the specific biological activity of this compound is not extensively documented, the broader class of imidazo[1,2-a]pyridines exhibits a remarkable range of pharmacological activities, suggesting significant potential for this derivative as a lead compound or a key intermediate.
Known Activities of the Imidazo[1,2-a]pyridine Scaffold
-
Anticancer: Derivatives have shown activity against various cancer cell lines.[8][9]
-
Anti-inflammatory and Analgesic: Certain compounds display potent anti-inflammatory and pain-relieving properties.[10]
-
Antiviral and Antimicrobial: The scaffold is present in compounds with activity against viruses and bacteria.[2][10]
-
Enzyme Inhibition: Imidazo[1,2-a]pyridines have been identified as inhibitors of various enzymes, including kinases and phosphodiesterases.[11][12]
-
Receptor Modulation: They can act as ligands for various receptors, including the GABA-A receptor and the MCH1 receptor.[13]
Future Research Workflow
The discovery and development of novel therapeutics based on the this compound core would follow a structured workflow.
Caption: A typical workflow for drug discovery based on a novel scaffold.
Conclusion
This compound represents a synthetically accessible and promising scaffold for medicinal chemistry research. Its structural features, combined with the proven therapeutic potential of the broader imidazo[1,2-a]pyridine class, make it a compelling starting point for the development of novel drug candidates. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this core and unlock its full therapeutic potential. The key to future success will lie in systematic derivatization and rigorous biological evaluation to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.
References
-
Verma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(26), 2995-3019. [Link]
-
Semantic Scholar. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
-
Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
PubMed. (2024). Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. [Link]
-
ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
PubMed. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
PubMed. (2009). Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. [Link]
-
Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. [Link]
-
MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
PubMed. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. [Link]
-
Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
PubMed. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
MDPI. (2021). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.atmiya.net:8080 [library.atmiya.net:8080]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This guide focuses on a specific derivative, imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, and delineates the theoretical and computational methodologies pivotal to understanding its physicochemical properties, mechanism of action, and potential as a drug candidate. For researchers, scientists, and drug development professionals, this document serves as a technical primer on leveraging in silico techniques—from quantum mechanics to molecular dynamics—to accelerate discovery and rationalize experimental observations. We will explore the causality behind computational choices, ensuring a framework of scientific integrity and reproducibility.
Foundational Principles: Synthesis and Experimental Characterization
Before any meaningful theoretical study can commence, the molecule's existence and structure must be unequivocally confirmed. Computational models are only as reliable as the experimental data used to validate them.
Synthetic Pathways to the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, providing the necessary chemical matter for both experimental and theoretical exploration. The choice of synthetic route is critical as it dictates the potential for diversification and library generation.
-
Classical Cyclization: A primary route involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds.[4] This method is robust and allows for substitution on both the pyridine and imidazole rings.
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction is a highly efficient one-pot, three-component synthesis involving a 2-aminopyridine, an aldehyde, and an isocyanide.[1][5][6] Its elegance lies in its atom economy and ability to rapidly generate molecular complexity, making it ideal for creating libraries for screening.
Imperative of Spectroscopic and Structural Validation
Theoretical calculations must be benchmarked against reality. High-resolution analytical techniques provide the ground truth for molecular geometry and electronic structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of the heterocyclic core and the position of substituents.[1][5][7] The observed chemical shifts serve as a direct point of comparison for quantum-chemically predicted spectra.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight and fragmentation patterns, corroborating the chemical formula (C₇H₆N₂O·HCl).[7][8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the lactam in the 2-one ring and N-H bonds, which can be compared against calculated vibrational frequencies.[7]
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the three-dimensional solid-state structure, providing precise bond lengths, bond angles, and torsion angles. This data is the ultimate benchmark for validating the accuracy of a geometry optimization performed with quantum mechanics.
Quantum Chemical Investigations: Unveiling Electronic Structure and Reactivity
Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational cost for studying molecules of pharmaceutical interest.[7][9]
The Rationale Behind DFT
DFT is employed to solve the electronic structure of a molecule, which in turn allows for the prediction of a vast array of its properties. By modeling the electron density, we can understand and predict molecular geometry, reactivity, and spectroscopic signatures. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is a critical decision based on the system under study and the desired accuracy, with these specific choices being widely validated for organic molecules.[7][9]
Standard Protocol for DFT Analysis
A rigorous DFT study follows a systematic workflow to ensure the reliability of the results.
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Generation: Build the 3D structure of imidazo[1,2-a]pyridin-2(3H)-one using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without constraints. The objective is to find the global minimum on the potential energy surface. This step yields the theoretical equilibrium geometry (bond lengths, angles).
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides predicted vibrational spectra (IR) and thermodynamic properties.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger, more robust basis set if necessary to refine electronic properties.
-
Property Analysis: Analyze the output to extract key electronic and structural data, including Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Mulliken population analysis for charge distribution.
Caption: Workflow for a standard DFT calculation.
Key Insights Derived from DFT
-
Optimized Molecular Geometry: DFT provides theoretical bond lengths and angles that can be directly compared to X-ray crystallography data. A close match validates the chosen computational level of theory.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7][10]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red regions (electron-rich) indicate likely sites for electrophilic attack (e.g., the carbonyl oxygen), while blue regions (electron-poor) indicate sites for nucleophilic attack. This is invaluable for predicting non-covalent interactions with a biological target.
| Parameter | Theoretical Significance | Typical Value (Arbitrary) |
| HOMO Energy | Electron-donating ability | -6.5 eV |
| LUMO Energy | Electron-accepting ability | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Chemical stability & reactivity | 5.3 eV |
| Dipole Moment | Molecular polarity | 3.8 Debye |
Caption: Table of key quantum chemical descriptors derived from DFT.
Molecular Docking: Predicting Biomolecular Interactions
Molecular docking is a cornerstone of structure-based drug design, used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein.[11][12][13] This provides a structural hypothesis for the molecule's biological activity.
The Rationale Behind Docking
The central dogma of docking is to find the optimal binding pose of a ligand within a receptor's active site and to estimate the strength of the interaction, usually via a scoring function that calculates a binding energy. This in silico technique allows for the rapid screening of thousands of compounds and provides actionable insights for optimizing lead candidates by identifying key intermolecular interactions.
Standard Protocol for Molecular Docking
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the DFT-optimized 3D structure of imidazo[1,2-a]pyridin-2(3H)-one. Assign partial charges and define rotatable bonds.
-
Binding Site Definition: Identify the active site of the receptor. Define a "grid box" or sphere that encompasses this site, constraining the search space for the docking algorithm.
-
Execution of Docking Algorithm: Run the docking simulation using software like AutoDock or Glide. The program will systematically sample different conformations of the ligand within the defined binding site.
-
Pose Analysis and Scoring: Analyze the resulting binding poses. The top poses are ranked based on a scoring function (e.g., binding free energy in kcal/mol). The pose with the lowest binding energy and favorable interactions is selected for further analysis. Key interactions to identify include hydrogen bonds, hydrophobic contacts, and π-π stacking.
Caption: Workflow for a typical molecular docking study.
Molecular Dynamics (MD) Simulations: From Static Poses to Dynamic Stability
While docking provides a valuable static snapshot of binding, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering deeper insights into the stability of the ligand-receptor complex and the persistence of key interactions.[7]
The Rationale Behind MD Simulations
MD simulations solve Newton's equations of motion for a system of atoms, allowing us to observe its behavior over a timescale of nanoseconds to microseconds. By placing the docked complex in a simulated physiological environment (a box of water with ions), we can assess its stability. A stable complex will maintain its binding pose and key interactions throughout the simulation, lending much greater confidence to the docking results.
Key Insights from MD Simulations
-
Complex Stability (RMSD): The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is tracked over time. A low and stable RMSD value indicates that the ligand does not diffuse away from the binding site and remains in a consistent pose.[14]
-
Protein and Ligand Flexibility (RMSF): The Root Mean Square Fluctuation (RMSF) reveals which parts of the protein and ligand are rigid and which are flexible. This can highlight dynamic conformational changes that may be important for binding.
-
Interaction Persistence: MD allows for the analysis of how long specific interactions (like hydrogen bonds) identified in docking persist over the simulation. Interactions that are maintained for a high percentage of the simulation time are considered robust and critical for binding.
Conclusion: An Integrated Approach to Drug Discovery
The theoretical study of this compound is a multi-faceted endeavor that powerfully complements experimental research. DFT provides the fundamental electronic and structural properties, molecular docking generates testable hypotheses about biological targets and binding modes, and MD simulations validate the stability of these proposed interactions.
By integrating these computational techniques, researchers can:
-
Rationalize Structure-Activity Relationships (SAR): Understand why certain chemical modifications lead to enhanced or diminished biological activity.[2]
-
Guide Lead Optimization: Prioritize which new derivatives to synthesize by predicting their binding affinity and interaction profiles.
-
Elucidate Mechanisms of Action: Provide a detailed molecular model of how the compound interacts with its biological target.
This in silico-driven approach is not a replacement for experimental work but a synergistic partner. It de-risks drug development programs, reduces costs, and ultimately accelerates the journey from a promising scaffold to a clinically effective therapeutic agent.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega. Retrieved from [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2022). MDPI. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Advances. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Bentham Science. Retrieved from [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1989). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies. Retrieved from [Link]
-
Theoretical and Experimental Study of a New Imidazo (1,2-a) Pyridine Derivative as a Corrosion Inhibitor for the Carbon Steel Surface in the Saline Media. (2020). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). Molecules. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2024). ResearchGate. Retrieved from [Link]
-
Theoretical and Experimental Investigation of a New Imidazo (1,2-a) Pyridine Derivative as a Corrosion Inhibitor for the Carbon Steel Surface in the Saline Media. (2021). ResearchGate. Retrieved from [Link]
-
3-(Hydroxyimino)imidazo[1,2- a ]pyridin-2(3 H )-ylidene)-1-arylethanones as new red heterocyclic dyes: Synthesis, spectral studies, quantum-chemical investigations, and antibacterial activities. (2019). Journal of Chemical Research. Retrieved from [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (2022). MDPI. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep. (n.d.). Scribd. Retrieved from [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2001). ResearchGate. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. (1991). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2018). ResearchGate. Retrieved from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). BioImpacts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 52687-85-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
A Senior Application Scientist's Guide to Sourcing Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The procurement of specialized chemical reagents is a critical, yet often underestimated, step in the research and development pipeline. The identity, purity, and consistency of a starting material like Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (CAS No: 52687-85-1) can profoundly impact experimental reproducibility, downstream results, and the overall timeline of a project. This guide provides a comprehensive framework for scientists to navigate the complexities of chemical sourcing. It moves beyond a simple vendor list, offering a systematic process for identifying, vetting, and validating suppliers to ensure the acquisition of high-quality, reliable reagents. We will detail the causality behind rigorous quality control, provide step-by-step protocols for in-house verification, and present a logical workflow to empower researchers to make informed, data-driven procurement decisions.
Introduction: The Significance of this compound
Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific derivative, this compound, serves as a key building block in the synthesis of novel therapeutic agents. Its structural integrity is paramount, as any impurities—be they starting materials, side-products, or degradation products—can lead to failed reactions, misleading biological data, or significant delays in discovery and development programs.
Given its importance, the process of sourcing this compound must be approached with the same scientific rigor as any laboratory experiment. The goal is not merely to acquire a bottle with the correct label, but to secure a reagent of verified quality that will not compromise months or even years of research.
The Sourcing & Qualification Workflow: A Holistic Approach
A robust sourcing strategy is a multi-stage process that begins with a broad search and progressively narrows the field through stringent qualification and verification steps. This workflow ensures that the final selected vendor provides a product that meets the exacting standards required for scientific research.
Caption: The three-phase workflow for sourcing and approving a chemical vendor.
Phase 1: Vendor Identification
The initial step involves casting a wide net to identify potential suppliers. Utilize a combination of chemical databases and direct web searches.
-
Chemical Databases: Platforms like PubChem, ChemSpider, eMolecules, and ChemicalBook are excellent starting points. They aggregate listings from numerous suppliers.
-
Direct Search Queries: Use specific identifiers to improve search accuracy. Effective queries include:
This process should yield a "long-list" of potential vendors, ranging from large, well-known manufacturers to smaller, specialized chemical synthesis labs.
Phase 2: Rigorous Vendor Qualification
This is the most critical phase, where the long-list is scrutinized to create a short-list of credible suppliers. The focus here is on documentation and evidence of quality. A supplier's willingness and ability to provide comprehensive data is a primary indicator of their reliability.[4][5]
The Certificate of Analysis (CoA): A Starting Point, Not an Endpoint
A Certificate of Analysis is a foundational document that verifies a specific batch of a chemical meets defined specifications.[6][7] However, a CoA should be treated as a claim that requires verification, not as an unquestionable fact. In regulated industries, the CoA is a mandatory part of the documentation trail.[8]
What to demand on a CoA: A comprehensive CoA must include more than just a purity percentage. Key elements are summarized in the table below.
| Parameter | Why It's Critical | Red Flag Example |
| Product & Batch Number | Ensures traceability between the document and the specific vial you receive. | Missing or generic lot number. |
| Purity (%) & Method | States the quality level. The method (e.g., HPLC, qNMR) is crucial for context. | "Purity: >95%" without specifying the analytical technique used. |
| Identity Confirmation | Confirms the molecular structure. Methods like ¹H NMR or Mass Spec are standard. | Identity confirmed only by melting point, which is non-specific. |
| Analytical Data | References to the raw data (e.g., NMR spectrum ID, HPLC chromatogram file). | No reference to the raw data files that support the results. |
| Date of Analysis & Expiry | Ensures the data is current and the material is stable. | An analysis date that is several years old. |
| Approver's Signature | Provides accountability for the reported results. | Missing signature or title of the quality control manager. |
Beyond the CoA: Demanding Raw Analytical Data
To truly vet a supplier, you must review the raw data that substantiates the claims made on the CoA. Serious suppliers will provide this upon request.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is non-negotiable for structural confirmation. The spectrum should be clean, with chemical shifts, integrations, and splitting patterns that are fully consistent with the expected structure of this compound.[9][10][11] Look for the absence of significant unassigned peaks, which could indicate impurities.
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse for purity assessment.[12] Request the chromatogram, which should show a single major peak. The area percentage of this peak is often reported as the purity.[13] Ensure the method details (column, mobile phase, wavelength) are provided so you can assess the quality of the separation.[14]
-
MS (Mass Spectrometry): This provides confirmation of the molecular weight. The observed mass should match the expected mass for the compound's molecular formula (C7H6N2O·HCl).
Supplier-Level Due Diligence
Assess the supplier's operational credibility. While a deep audit is often reserved for GMP-level procurement, a few key indicators are valuable for research-grade materials:
-
ISO 9001 Certification: This indicates the supplier has a formal quality management system in place.[5][15] It is a strong positive signal of reliability and process control.
-
Reputation and History: Search for reviews or citations of the supplier in published literature. A long-standing presence in the market is often a sign of a reliable operation.
-
Technical Support: A supplier with accessible technical support staff who can intelligently discuss their analytical data is a significant asset.[4]
Phase 3: In-House Verification
Never use a new reagent directly in a critical experiment without in-house verification. This self-validating step is your ultimate protection against reagent-induced failure. Upon receiving a sample or a first-time purchase, perform your own QC analysis.
Caption: Workflow for in-house quality control verification of a purchased reagent.
Protocol: Basic ¹H NMR Verification
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Set the reference peak (e.g., residual DMSO at ~2.50 ppm).
-
Integrate all peaks. The relative ratios should correspond to the number of protons in each unique environment of the molecule.
-
Analyze the chemical shifts and splitting patterns (multiplicity) and compare them to literature values or a predicted spectrum.[16][17]
-
Scrutinize the baseline for any unexpected signals that would indicate impurities.
-
Protocol: HPLC Purity Verification
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a working solution by diluting the stock to ~0.1 mg/mL.[18]
-
Method Setup: Use a standard reverse-phase C18 column. A good starting point for a gradient method is:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Calculate the purity by the area normalization method (Area of main peak / Total area of all peaks) x 100.[13] The result should be consistent with the purity value reported on the CoA.
Example Vendor Landscape
The following table is an illustrative summary of the types of information one might find for potential vendors of this compound. This is not an endorsement but an example of how to organize findings.
| Vendor Example | CAS Number | Purity Offered (Typical) | Documentation Available | Notes |
| Vendor A (Large Supplier) | 52687-85-1 | ≥97% | CoA, SDS available online. Raw data may require request. | Often reliable with established quality systems. Good for initial screening. |
| Vendor B (Specialty Lab) | 52687-85-1 | 95%+ | CoA provided with shipment. Analytical spectra often available on product page. | May offer higher purity or custom synthesis. Good to verify their analytical capabilities. |
| Vendor C (Marketplace) | 52687-85-1 | 95.00%+[3] | Varies by the ultimate supplier. Requires careful vetting of the actual manufacturer. | Acts as an aggregator. Due diligence is required to identify the source manufacturer. |
Conclusion
Sourcing specialized chemical reagents like this compound is a risk management exercise integral to the scientific process. By moving beyond simple catalog orders and adopting a systematic workflow of identification, rigorous qualification, and in-house verification, researchers can safeguard their experiments against the costly and time-consuming consequences of poor-quality starting materials. The principles outlined in this guide—demanding comprehensive analytical data, understanding the causality behind QC checks, and performing independent verification—empower scientists to build a reliable and resilient supply chain, ensuring the integrity and reproducibility of their research.
References
- 1. This compound-陕西莱特光电材料股份有限公司 [ltom.com]
- 2. ivychem.com [ivychem.com]
- 3. This compound [acrospharma.co.kr]
- 4. The Ultimate Supplier Approval Checklist for Chemical Procurement Teams [elchemy.com]
- 5. Chemical Supplier Verification Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. Importance of Analytical Testing in Chemicals | Advent [adventchembio.com]
- 9. azooptics.com [azooptics.com]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 15. simplerqms.com [simplerqms.com]
- 16. How to Read NMR Spectra of Organic Compounds | Study.com [study.com]
- 17. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 18. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
Navigating the Core: A Technical Guide to the Safety and Handling of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of numerous therapeutic agents.[1] As research into novel derivatives expands, a thorough understanding of the safety and handling protocols for key intermediates is paramount. This guide provides an in-depth technical overview of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (CAS No. 52687-85-1), a crucial building block in this chemical family. Our focus is to equip researchers with the necessary knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.
Chemical and Physical Identity
A foundational aspect of safe laboratory practice is the accurate identification of the substance in use. This compound is a solid, and its hydrochloride salt form generally enhances stability and solubility in aqueous media, a common consideration in drug development and biological assays.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 52687-85-1 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
Hazard Identification and Toxicological Profile
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Summary:
| Exposure Route | Symptoms and Effects |
| Inhalation | May cause irritation to the respiratory system.[2] |
| Skin Contact | Can result in inflammation, characterized by itching, scaling, reddening, or blistering.[2] |
| Eye Contact | May lead to redness, pain, and severe eye damage.[2] |
| Ingestion | Ingestion of large amounts may cause irritation to the mouth and stomach. |
It is important to note that acute toxicity data, such as LD50 values, are not currently available for this compound.[2] However, exploratory toxicology studies on other 2,3-substituted imidazo[1,2-a]pyridine derivatives have shown no signs of hepatic or renal toxicity in subacute tests, suggesting that the core scaffold may not be associated with high systemic toxicity.[2][3][4] Nevertheless, the cytotoxic potential of some imidazo-based heterocyclic derivatives has been noted, particularly at higher concentrations, with some compounds showing an impact on DNA integrity.[5] Therefore, treating this compound with the appropriate level of caution is essential.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is critical. The following diagram outlines the decision-making process for selecting appropriate PPE and engineering controls when handling this compound.
Caption: PPE and Engineering Control Workflow.
Core Directive: All manipulations of solid this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation. Standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.
Handling and Storage Protocols
Proper handling and storage are fundamental to maintaining the stability of the compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: When weighing the solid, use a spatula and a tared weigh boat. Avoid creating dust. If any dust is generated, it should be contained within the fume hood.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. The hydrochloride salt form generally offers greater stability compared to the free base, primarily by preventing oxidation of the amine.[6][7][8]
Reactivity and Incompatibility
While specific reactivity data for this compound is limited, an understanding of the imidazo[1,2-a]pyridine core and amine hydrochlorides allows for informed predictions.
Incompatible Materials:
-
Strong Oxidizing Agents: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation.[1][9] Contact with strong oxidizers could lead to vigorous and potentially hazardous reactions.
-
Strong Bases: As a hydrochloride salt, this compound will react with strong bases to liberate the free amine. This may alter its physical and chemical properties.
-
Strong Acids: While it is a hydrochloride salt, exposure to stronger acids could potentially lead to further protonation or other reactions, depending on the conditions.
Thermal Decomposition:
The thermal decomposition products of this compound have not been explicitly determined. However, based on its structure, thermal decomposition is likely to produce hazardous gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen chloride (HCl) gas
Spill and Emergency Procedures
Preparedness is key to effectively managing any accidental release. The following workflow outlines the appropriate response to a spill.
Caption: Spill Response Workflow.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Considerations
All waste containing this compound should be treated as chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a valuable compound in the field of drug discovery. While it presents moderate hazards, a thorough understanding of its properties and the implementation of robust safety protocols can ensure its safe handling. By adhering to the guidelines outlined in this document, researchers can mitigate risks and continue to explore the therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
References
-
de la Mora-Verdugo, A. M., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742. [Link]
-
Martínez-García, J. J., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. [Link]
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. [Link]
-
Ma, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9302-9314. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
da Silva, G. F., et al. (2023). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? ChemistrySelect, 8(30). [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
Sources
- 1. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
An In-Depth Technical Guide to the Potential Biological Targets of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on the specific chemotype, Imidazo[1,2-a]pyridin-2(3H)-one, providing a detailed exploration of its potential biological targets for researchers, scientists, and drug development professionals. While data on the precise hydrochloride salt is limited, extensive research into the core scaffold and its derivatives reveals a strong propensity for interaction with key enzyme families, particularly protein kinases and phosphodiesterases. This document synthesizes current knowledge, outlines methodologies for target identification and validation, and presents a forward-looking perspective on the therapeutic potential of this compound class.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The fused bicyclic 5,6 heterocyclic ring system of imidazo[1,2-a]pyridine is a versatile and highly sought-after scaffold in drug discovery.[3][4] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets.[1] Marketed drugs such as Zolpidem (a sedative hypnotic) and Olprinone (a cardiac stimulant) underscore the therapeutic success of this chemical family.[1]
Recent research has pivoted towards exploring imidazo[1,2-a]pyridine derivatives as potent inhibitors in oncology, inflammation, and infectious diseases.[3][4][5][6][7] This guide specifically addresses the Imidazo[1,2-a]pyridin-2(3H)-one core, a structural motif that suggests a strong potential for targeted interactions within the cellular signaling machinery.
Part 1: Primary Biological Target Classes
Analysis of the broader imidazo[1,2-a]pyridine family, including structurally related "-one" analogues, points towards two predominant classes of enzymes as high-probability targets: Protein Kinases and Phosphodiesterases (PDEs).
Protein Kinases: Modulators of Cellular Signaling
The human kinome represents one of the most critical target families for drug discovery, particularly in oncology. Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent protein kinase inhibitors.[5][8][9] The core scaffold often acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase.
Potential Kinase Targets:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade regulating cell growth, proliferation, and survival. Its deregulation is a hallmark of many cancers. Several series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been synthesized as potent inhibitors of Phosphoinositide 3-Kinase (PI3K).[5][10] One study demonstrated that a novel imidazo[1,2-a]pyridine compound inhibited the proliferation of melanoma and cervical cancer cells by reducing the phosphorylation of Akt and mTOR, key downstream effectors of PI3K.[5] This suggests that compounds based on the Imidazo[1,2-a]pyridin-2(3H)-one core could effectively target this crucial oncogenic pathway.
-
Receptor Tyrosine Kinases (RTKs): RTKs such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) are vital for cell signaling and are often overexpressed in tumors. The 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold has been successfully optimized to yield potent and selective IGF-1R inhibitors.[8][11]
-
DNA-Dependent Protein Kinase (DNA-PK): As a key player in the repair of DNA double-strand breaks, DNA-PK is an attractive target for developing radiosensitizers in cancer therapy. A novel class of imidazo[4,5-c]pyridin-2-one inhibitors (a structural isomer of the topic scaffold) demonstrated high potency and selectivity for DNA-PK, leading to significant tumor growth inhibition in combination with radiation.[12]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition is a validated anti-cancer strategy. Recently, derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one were designed as dual-target inhibitors of Aurora kinase and ROR1.[9]
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway, a likely target for imidazo[1,2-a]pyridine-based compounds.
Phosphodiesterases (PDEs): Regulators of Second Messengers
PDEs are enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[13] Their tissue-specific expression makes them attractive targets for various therapeutic areas. The imidazo[4,5-b]pyridine and related scaffolds have shown significant promise as potent PDE inhibitors.[13][14]
-
PDE10A: This enzyme is highly expressed in the brain, and its inhibition is being explored for the treatment of schizophrenia and other neuropsychiatric disorders. Novel imidazo[4,5-b]pyridines have been discovered as potent and selective PDE10A inhibitors with excellent in vivo receptor occupancy.[13][14]
-
PDE5: As the target for sildenafil, PDE5 inhibitors are used for the treatment of erectile dysfunction. N-3-substituted imidazo quinazolinones have been developed as potent and selective PDE5 inhibitors.[15]
-
PDE2A: Highly expressed in brain regions associated with cognition and emotion, PDE2A is a target for neuropsychiatric diseases.[16]
Part 2: Methodologies for Target Identification and Validation
Identifying the specific molecular target of a novel compound is a critical step in drug discovery.[17][18] This process, often called target deconvolution, moves from an observed cellular effect (phenotype) to the causative protein. A multi-faceted approach combining biochemical, genetic, and computational methods is often required.[18] Below are key experimental workflows and protocols to identify and validate the targets of a compound like Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride.
General Workflow for Target Identification
The overall strategy involves using the small molecule as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[17][19] Modern approaches can be broadly categorized as affinity-based or label-free.[17][19]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "N-3-Substituted Imidazo Quinazolinones: Potent and Selective PDE5 Inhi" by David Rotella, Zhong Sun et al. [digitalcommons.montclair.edu]
- 16. Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Molecules incorporating this fused heterocyclic structure exhibit a remarkable spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and hypnotic properties.[2][3][4] Several commercially successful drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, are built upon this versatile framework, underscoring its therapeutic importance.[4][5]
This guide provides a detailed, reliable protocol for the synthesis of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (CAS 52687-85-1), a valuable derivative and synthetic intermediate.[6] The protocol is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles, safety considerations, and characterization techniques involved. The synthesis follows a logical and efficient two-step pathway: the acylation of 2-aminopyridine to form a key intermediate, followed by an intramolecular cyclization and subsequent salt formation.
Overall Reaction Scheme
The synthesis proceeds in two primary stages, starting from commercially available 2-aminopyridine and chloroacetyl chloride.
-
Step 1: Amide Formation: Reaction of 2-aminopyridine with chloroacetyl chloride to form the intermediate, 2-chloro-N-(pyridin-2-yl)acetamide.
-
Step 2: Cyclization and Salt Formation: Intramolecular cyclization of the intermediate to yield the Imidazo[1,2-a]pyridin-2(3H)-one free base, which is then converted to its stable hydrochloride salt.
Caption: Overall two-step synthesis pathway.
PART 1: Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide (Intermediate)
This initial step involves the acylation of the exocyclic amino group of 2-aminopyridine. Chloroacetyl chloride is a highly reactive acylating agent, and the reaction is typically performed at low temperatures in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Materials & Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Molar Eq. | Notes |
| 2-Aminopyridine | 504-29-0 | 94.11 | 9.41 g | 1.0 | Ensure high purity (>99%). |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 8.0 mL (11.3 g) | 1.0 | Highly corrosive and lachrymatory. Handle with extreme care. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 15.3 mL (11.1 g) | 1.1 | Acts as an HCl scavenger. Should be dry. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | Anhydrous grade recommended. |
Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminopyridine (9.41 g, 100 mmol) and anhydrous dichloromethane (150 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (15.3 mL, 110 mmol) to the cooled solution.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (8.0 mL, 100 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-chloro-N-(pyridin-2-yl)acetamide as a white to off-white solid.
PART 2: Synthesis of this compound
This step involves a thermally induced intramolecular nucleophilic substitution. The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the carbon bearing the chlorine atom to form the five-membered imidazole ring. The resulting free base is then protonated to form the stable and easily handled hydrochloride salt.
Materials & Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Molar Eq. | Notes |
| 2-Chloro-N-(pyridin-2-yl)acetamide | 6064-58-0 | 170.60 | 10.0 g | 1.0 | Intermediate from Part 1. |
| Ethanol | 64-17-5 | 46.07 | 150 mL | - | Reagent grade. |
| Hydrochloric Acid (in Isopropanol) | 7647-01-0 | 36.46 | As needed | - | A 5-6 M solution is convenient. |
| Diethyl Ether | 60-29-7 | 74.12 | ~100 mL | - | For precipitation/washing. |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 2-chloro-N-(pyridin-2-yl)acetamide (10.0 g, 58.6 mmol) in ethanol (150 mL).
-
Cyclization: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. This will yield the crude free base of Imidazo[1,2-a]pyridin-2(3H)-one.
-
Salt Formation: Dissolve the crude residue in a minimal amount of warm ethanol (~50-75 mL).
-
Acidification: While stirring, slowly add a 5-6 M solution of hydrochloric acid in isopropanol dropwise until the pH of the solution is acidic (pH ~1-2, check with pH paper). A precipitate should begin to form.[7]
-
Precipitation: Cool the mixture in an ice bath for 30 minutes to an hour to maximize precipitation. If precipitation is slow, adding diethyl ether can facilitate the process.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 60-75%.
Safety and Handling Precautions
Chemical synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Ventilation: All steps, especially those involving chloroacetyl chloride and dichloromethane, must be performed in a certified chemical fume hood.[9] Chloroacetyl chloride is highly corrosive, toxic if swallowed, and a lachrymator.[8][10][11]
-
Handling Reagents: 2-Chloroacetamide and its derivatives are classified as toxic and may cause allergic skin reactions or damage fertility.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Appearance: White to pale yellow crystalline solid.
-
Molecular Formula: C₇H₇ClN₂O
-
Molecular Weight: 170.60 g/mol [6]
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals include aromatic protons from the pyridine ring and a singlet for the CH₂ group of the imidazole ring. The exact shifts will be influenced by protonation.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expect signals corresponding to the carbonyl carbon (~165-170 ppm), the CH₂ carbon, and the aromatic carbons of the fused ring system.
-
Mass Spectrometry (ESI+): m/z = 135.1 [M+H]⁺ for the free base (C₇H₆N₂O).[12]
-
FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for the C=O stretch (amide, ~1680-1720 cm⁻¹), C=N, and C=C aromatic stretches.[13]
-
Melting Point: Literature values can be used for comparison.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in reagents/glassware; insufficient base. | Ensure anhydrous conditions. Check purity of 2-aminopyridine. Increase reaction time. Ensure at least 1.1 equivalents of base are used. |
| Incomplete Cyclization (Step 2) | Insufficient reflux time or temperature. | Extend the reflux period and monitor by TLC. Ensure the solvent is maintained at a steady reflux. |
| Product is oily/fails to crystallize | Presence of impurities; residual solvent. | Re-purify the intermediate from Step 1. For the final product, try triturating the crude material with diethyl ether or another non-polar solvent to induce crystallization before filtration. |
| Broad or impure NMR spectrum | Residual solvent; incomplete salt formation; impurities. | Ensure the product is thoroughly dried under vacuum. Check the final pH after acidification to ensure complete protonation. If necessary, repurify by recrystallization from a suitable solvent like ethanol. |
References
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [Link]
-
ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Nikolova, I. G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]
-
Feng, J., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Molbase. (n.d.). Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
MDPI. (n.d.). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridin-2(3H)-one. PubChem Compound Database. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Chemistry & Biology Interface. (n.d.). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). [Link]
-
Science.gov. (n.d.). Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Wiley Online Library. (2025). ChemInform Abstract: Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one [mdpi.com]
- 6. This compound | 52687-85-1 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemos.de [chemos.de]
- 10. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
- 12. Imidazo(1,2-a)pyridin-2(3H)-one | C7H6N2O | CID 541778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Robust One-Pot Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride: Mechanism, Protocol, and Key Insights
An Application Note and Protocol for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system renowned for its prevalence in a wide array of therapeutic agents, exhibiting activities ranging from antiviral and anticancer to sedative and anti-inflammatory.[1][2][3] This application note provides a comprehensive, in-depth guide to a highly efficient, one-pot synthesis of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, a key intermediate for pharmaceutical research and development. By integrating N-acylation and intramolecular cyclization into a single, streamlined process, this protocol minimizes intermediate handling, reduces waste, and improves overall yield. We will dissect the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Scientific Foundation: Reaction Principle and Mechanism
The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] Our one-pot protocol leverages this fundamental reaction by first achieving a selective N-acylation of 2-aminopyridine with chloroacetyl chloride, followed by an in-situ intramolecular cyclization to form the fused bicyclic system.
The Causality Behind the One-Pot Approach: The key to this synthesis is a sequential reaction cascade where the product of the first step becomes the reactant for the second, all within the same reaction vessel. This is made possible by carefully controlling the reaction conditions.
-
Initial N-Acylation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This step is typically performed at a low temperature (0 °C) to control the exothermic reaction and prevent side-product formation. The more nucleophilic exocyclic amine reacts preferentially over the endocyclic pyridine nitrogen. This reaction generates one equivalent of hydrochloric acid (HCl), which is neutralized by a second equivalent of 2-aminopyridine acting as a base, or by the addition of a non-nucleophilic base.[6][7]
-
Intramolecular Cyclization (Annulation): Upon heating, the endocyclic nitrogen of the newly formed N-(pyridin-2-yl)-2-chloroacetamide intermediate performs an intramolecular nucleophilic attack on the adjacent carbon atom bearing the chlorine. This SN2-type reaction displaces the chloride ion and forges the critical C-N bond, closing the five-membered imidazole ring. This cyclization is energetically favorable and drives the reaction to completion. The formation of related heterocyclic systems via pyridinium ylides follows similar cyclization principles.[8][9]
-
Protonation and Isolation: The resulting Imidazo[1,2-a]pyridin-2(3H)-one free base is often a stable intermediate. To facilitate purification and improve handling and stability, it is converted to its hydrochloride salt by introducing anhydrous HCl. The salt typically precipitates from the reaction mixture, allowing for straightforward isolation by filtration.
Visualized Reaction Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride in vitro biological assays
As a Senior Application Scientist, this guide provides an in-depth look at the in vitro biological evaluation of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its "privileged" scaffold, which is amenable to structural modifications that yield a wide array of biological activities, including potent anticancer effects.[1][2][3][4]
This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and logical approach to compound evaluation. We will focus on a common mechanism of action for these compounds: the inhibition of critical protein kinase signaling pathways that are frequently dysregulated in cancer.[4][5][6]
Guiding Principle: Targeting Dysregulated Kinase Signaling in Cancer
Many Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases.[5][6] A key pathway often implicated in cell proliferation, survival, growth, and differentiation is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[7][8][9] Aberrant activation of this pathway is a hallmark of various cancers.[7] Gefitinib, an anilinoquinazoline-based EGFR inhibitor, serves as a well-established example of a small molecule that competitively inhibits the ATP binding site in the intracellular domain of EGFR, blocking downstream signaling.[10][11][12] The Imidazo[1,2-a]pyridine scaffold can be developed to target similar ATP-binding sites.
The diagram below illustrates the EGFR signaling pathway and highlights the point of intervention for a kinase inhibitor.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Evaluation Workflow
A logical progression of in vitro assays is crucial for characterizing a novel compound. The workflow should begin with direct target engagement and progress to cellular effects. This multi-faceted approach provides a comprehensive understanding of the compound's potency, mechanism, and therapeutic potential.
Caption: Recommended workflow for in vitro evaluation.
Data Presentation: Summarizing Compound Activity
A clear and concise summary of quantitative data is essential for comparing results and making informed decisions. The half-maximal inhibitory concentration (IC50) is the most common metric for potency.
| Assay Type | Target / Cell Line | Compound | IC50 (µM) [Mean ± SD, n=3] | Positive Control | IC50 (µM) of Control |
| Kinase Inhibition | Recombinant EGFR | Imidazo[1,2-a]pyridin-2(3H)-one HCl | Value | Gefitinib | Value |
| Cell Viability | A549 (Lung Carcinoma) | Imidazo[1,2-a]pyridin-2(3H)-one HCl | Value | Gefitinib | Value |
| Cell Viability | MCF-7 (Breast Adenocarcinoma) | Imidazo[1,2-a]pyridin-2(3H)-one HCl | Value | Doxorubicin | Value |
| Cell Viability | MRC-5 (Normal Lung Fibroblast) | Imidazo[1,2-a]pyridin-2(3H)-one HCl | Value | - | - |
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Causality and Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The inhibitor's potency is determined by its ability to reduce ADP formation. The ADP-Glo™ system uses a two-step reaction: first, unused ATP is depleted, and then the generated ADP is converted back to ATP, which drives a luciferase reaction. The resulting luminescence is inversely proportional to kinase inhibition. This method is highly sensitive and suitable for high-throughput screening.[13]
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP at a concentration near the Km for the kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test compound serially diluted in DMSO, then in assay buffer
-
Positive control inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of the this compound and the positive control (e.g., Gefitinib) in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Also, prepare a "no inhibitor" control (vehicle, e.g., 1% DMSO) and a "no enzyme" control (background).
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or control to each well.
-
Enzyme Addition: Add 10 µL of the kinase/substrate mixture to each well, except for the "no enzyme" control wells.
-
Initiate Reaction: Add 10 µL of ATP solution to all wells to start the kinase reaction. The final volume is 25 µL.
-
Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Trustworthiness:
-
Subtract the "no enzyme" background signal from all other wells.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest concentration of the positive control as 0% activity.
-
Plot the normalized activity (%) against the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
The inclusion of a known inhibitor like Gefitinib validates the assay's performance and provides a benchmark for the test compound's potency.[10]
Protocol 2: Cell Viability Assay (MTT Assay)
Causality and Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15] The insoluble crystals are then dissolved, and the absorbance is measured spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., A549, a human lung cancer cell line known to express EGFR) and a non-cancerous cell line (e.g., MRC-5) for selectivity assessment.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound and positive controls (e.g., Gefitinib, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at ~570 nm.[17]
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells and count them using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive controls in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a "medium only" blank control.[14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[17]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[15]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis & Trustworthiness:
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.
-
Testing on a non-cancerous cell line is a critical control to assess the compound's selectivity and potential for general cytotoxicity.
Protocol 3: Western Blot for Phosphorylated Protein Analysis
Causality and Principle: Western blotting is a technique used to detect specific proteins in a cell lysate. To validate that the Imidazo[1,2-a]pyridine derivative inhibits the EGFR pathway, we can measure the phosphorylation status of key downstream proteins like Akt.[5] A reduction in the phosphorylated form of a protein (e.g., p-Akt) upon treatment, without a significant change in the total amount of that protein, confirms on-target activity. It is crucial to use phosphatase inhibitors during sample preparation to preserve the labile phosphorylation modifications.[18]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[18]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[18]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.[18]
-
Gel Electrophoresis: Load the denatured samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To ensure observed changes are not due to loading errors, the same blot can be stripped and reprobed for total Akt and the loading control, β-actin.
Data Analysis & Trustworthiness:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample.
-
Further normalize these values to the loading control (β-actin) to correct for any loading inaccuracies.
-
A dose-dependent decrease in the ratio of phosphorylated Akt to total Akt in treated cells compared to the vehicle control provides strong evidence of pathway inhibition.
References
- Vertex AI Search. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Inoue, A., et al. (2013). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
- MedSchool. (n.d.). Gefitinib | Drug Guide.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- ResearchGate. (n.d.). Mechanism of action of gefitinib.
- Provost, J. J., & Wallert, M. A. (2015, June 15). MTT Proliferation Assay Protocol. ResearchGate.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.
- Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research.
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Singh, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
- ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives.
- Semantic Scholar. (n.d.). Bioassays for anticancer activities.
- Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. NIH.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- BenchChem. (n.d.). Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives.
- MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
- Al-Salahi, R., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
- Zarghi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Anti-Cancer Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
- NIH. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
- PubMed Central. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
- MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- PubMed Central. (n.d.). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride (IP-2H3O-HCl) as a PI3K Inhibitor
Disclaimer: Publicly available scientific literature does not currently characterize Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (CAS 52687-85-1) as a PI3K inhibitor. The following application note has been constructed for illustrative purposes to provide a detailed guide on how a compound of this class, designated here as the hypothetical yet representative IP-2H3O-HCl , would be evaluated as a potent and selective PI3Kα inhibitor. The experimental data and specific protocols are based on established methodologies for characterizing similar kinase inhibitors.
Introduction: The Critical Role of PI3Kα in Cellular Signaling and Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of the PIK3CA gene encoding the p110α catalytic subunit, is a frequent event in a wide range of human cancers.[1] This aberrant signaling promotes tumorigenesis and can contribute to therapeutic resistance, making the PI3K pathway a highly attractive target for the development of novel anti-cancer agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective PI3K inhibitors.[1][2] This document provides a comprehensive guide for researchers on the characterization and application of IP-2H3O-HCl , a hypothetical selective PI3Kα inhibitor from this class.
Compound Profile: IP-2H3O-HCl
IP-2H3O-HCl is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds, supplied as a hydrochloride salt. It is designed to exhibit high potency and selectivity for the p110α isoform of PI3K.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 52687-85-1 | [3][4][5][6][7] |
| Molecular Formula | C₇H₇ClN₂O | [3][7] |
| Molecular Weight | 170.60 g/mol | [3][7] |
| Purity | ≥95% | [3][7] |
| Solubility | Soluble in DMSO and water. | General Knowledge |
| Storage | Store long-term in a cool, dry place. | [3] |
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
IP-2H3O-HCl is hypothesized to act as an ATP-competitive inhibitor of PI3Kα. By binding to the kinase domain of the p110α subunit, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the downstream inhibition of the AKT and mTOR signaling cascades, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells with a dependence on this pathway.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of IP-2H3O-HCl.
Experimental Protocols
Protocol 1: In Vitro PI3Kα Kinase Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of IP-2H3O-HCl against the PI3Kα isoform. The assay measures the amount of ADP produced, which is correlated with kinase activity.
Workflow:
Caption: Workflow for the in vitro PI3Kα kinase assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
IP-2H3O-HCl
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of IP-2H3O-HCl in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute these into the kinase assay buffer.
-
Enzyme and Inhibitor Addition: Add 2.5 µL of the diluted IP-2H3O-HCl or vehicle (DMSO in assay buffer) to the wells of a 384-well plate. Add 2.5 µL of diluted PI3Kα enzyme solution to each well.
-
Incubation: Gently mix and incubate the plate at room temperature for 15 minutes.
-
Kinase Reaction Initiation: Add 5 µL of a solution containing PIP2 and ATP in kinase assay buffer to each well to start the reaction. The final ATP concentration should be close to its Km for PI3Kα.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Results:
Based on data for similar imidazo[1,2-a]pyridine derivatives, IP-2H3O-HCl is expected to show potent inhibition of PI3Kα.[1]
| Compound | Target | IC₅₀ (nM) |
| IP-2H3O-HCl (Hypothetical) | PI3Kα | 1.5 |
| Compound 35 (literature example) | PI3Kα | 150 |
| Thiazole derivative 12 (literature example) | PI3Kα | 2.8 |
Protocol 2: Cell-Based Proliferation Assay
This protocol determines the effect of IP-2H3O-HCl on the proliferation of cancer cell lines, particularly those with known PIK3CA mutations.
Materials:
-
Cancer cell lines (e.g., T47D, MCF-7 - breast cancer; SKOV-3 - ovarian cancer)
-
Complete cell culture medium
-
IP-2H3O-HCl
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of IP-2H3O-HCl in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Expected Results:
IP-2H3O-HCl is expected to inhibit the proliferation of cancer cell lines harboring PIK3CA mutations.
| Cell Line | Cancer Type | PIK3CA Mutation | GI₅₀ of IP-2H3O-HCl (µM, Hypothetical) |
| T47D | Breast Cancer | H1047R | 0.5 |
| MCF-7 | Breast Cancer | E545K | 0.8 |
| SKOV-3 | Ovarian Cancer | Wild-type | >10 |
Protocol 3: Western Blot Analysis of PI3K Pathway Modulation
This protocol verifies the on-target effect of IP-2H3O-HCl by measuring the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and mTOR.
Workflow:
Sources
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 52687-85-1 this compound AKSci 7452AB [aksci.com]
- 4. Pyridin-2(3h)-one | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 52687-85-1 [sigmaaldrich.com]
- 6. Diazo[1,2-a]pyridin-2(3H)-one hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 7. This compound [acrospharma.co.kr]
Application Notes & Protocols: Characterizing the Anti-Inflammatory Potential of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This structural motif has been extensively explored, yielding candidates with anti-ulcer, anxiolytic, and notably, potent anti-inflammatory properties.[3][4] Derivatives of this scaffold have demonstrated the ability to modulate key inflammatory pathways, making them attractive candidates for the development of novel therapeutics for a range of inflammatory diseases.[1][5]
These application notes provide a comprehensive framework for the preclinical evaluation of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (IAP-HCl) , a specific derivative of this promising class. The protocols herein are designed to systematically assess its anti-inflammatory efficacy, elucidate its mechanism of action, and establish a foundational dataset for further development. We will focus on established in vitro and in vivo models that interrogate the most critical signaling cascades in inflammation, particularly the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are known targets for this compound class.[6][7]
Section 1: Mechanistic Grounding: Key Inflammatory Signaling Pathways
To effectively evaluate IAP-HCl, it is crucial to understand the molecular landscape of inflammation. A common and powerful method for inducing an inflammatory response in cellular models is stimulation with bacterial lipopolysaccharide (LPS). LPS activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of transcription factors NF-κB and STAT3.
Once activated, NF-κB and STAT3 translocate to the nucleus and drive the expression of a host of pro-inflammatory genes.[6] These include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. They also trigger the release of potent cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][8] Many anti-inflammatory agents exert their effects by inhibiting one or more steps in this cascade.[9] The following diagram illustrates this critical pathway, highlighting the potential intervention points for IAP-HCl.
Caption: Tiered workflow for in vitro evaluation of IAP-HCl.
Protocol 3.1: Assessment of Cell Viability (MTT Assay)
-
Rationale: To ensure that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply cell death, it is essential to first determine the non-toxic concentration range of IAP-HCl.
-
Procedure:
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere for 24 hours. [8] 2. Treatment: Treat the cells with a range of IAP-HCl concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 25 hours (to mimic the full duration of the subsequent inflammation assays). Include a "vehicle control" (medium only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8] 4. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [8] 5. Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations that show >90% cell viability for subsequent experiments.
-
Protocol 3.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Rationale: NO is a key inflammatory mediator produced by iNOS. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Setup: Seed and treat cells as described above. Pre-treat with non-toxic concentrations of IAP-HCl for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. [8]Include controls: Vehicle, LPS only, and a positive control inhibitor (e.g., Dexamethasone).
-
Supernatant Collection: After 24 hours, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). [10] 4. Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm. [10] 5. Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 3.3: Quantification of Pro-Inflammatory Cytokines (ELISA)
-
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant.
-
Procedure:
-
Sample Collection: Use the same supernatants collected for the Griess Assay.
-
ELISA Protocol: Perform the ELISA for TNF-α and IL-6 using commercially available kits. Strictly follow the manufacturer's instructions. [8][10]A general workflow includes coating the plate with a capture antibody, adding samples and standards, adding a detection antibody, adding an enzyme conjugate (e.g., HRP), and finally adding a substrate to produce a measurable colorimetric signal. [10] 3. Analysis: Calculate the cytokine concentrations based on the standard curve generated in the assay.
-
Protocol 3.4: Mechanistic Analysis via Western Blot
-
Rationale: To determine if IAP-HCl acts on the NF-κB and STAT3 pathways, Western blotting can be used to measure the levels of key signaling proteins. A decrease in IκBα protein indicates its degradation and subsequent NF-κB activation. [6]A decrease in phosphorylated STAT3 (p-STAT3) indicates inhibition of that pathway. [7]* Procedure:
-
Treatment & Lysis: Treat cells with IAP-HCl and/or LPS for a shorter duration (e.g., 30-60 minutes) optimal for observing changes in protein phosphorylation and degradation. Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IκBα, p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band density using imaging software and normalize the protein of interest to the loading control.
-
Section 4: In Vivo Experimental Protocol
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
-
Rationale: This is a classic and widely accepted model of acute inflammation used to assess the in vivo efficacy of potential anti-inflammatory drugs. [8][11]Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling).
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Caption: Workflow for the carrageenan-induced paw edema model.
-
Procedure:
-
Animals: Use male Wistar rats or Swiss albino mice (grouped with n=6-8).
-
Dosing: Administer IAP-HCl orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group (e.g., 0.5% CMC-Na) and a positive control group (e.g., Indomethacin, 10 mg/kg). [12] 3. Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. [8] 5. Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the basal volume (t=0) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group. [8]
-
-
Section 5: Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The following table provides a template for presenting the results from the in vitro assays.
| Assay | Parameter Measured | IAP-HCl IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |
| Griess Assay | Nitrite (NO) Production | [Insert Value] | [Insert Value] |
| ELISA | TNF-α Secretion | [Insert Value] | [Insert Value] |
| ELISA | IL-6 Secretion | [Insert Value] | [Insert Value] |
| IC₅₀ values should be calculated from dose-response curves using non-linear regression analysis. |
For the in vivo study, results should be presented as the mean paw volume ± SEM over time for each group and as a bar chart showing the percentage inhibition at a key time point (e.g., 3 hours). Statistical significance should be determined using an appropriate test (e.g., ANOVA followed by a post-hoc test). A significant reduction in paw edema by IAP-HCl compared to the vehicle control indicates potent in vivo anti-inflammatory activity.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- UV, CSIC, UCM, CNIC. (n.d.).
- Innovation Marketing. (n.d.).
- ResearchGate. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2025).
-
Fraga, C. A. M., et al. (2014). Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies. PLoS ONE, 9(3), e91660. [Link]
-
Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]
-
Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2). [Link]
-
Al-Ostath, O., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(10), 1251. [Link]
-
Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]
- ResearchGate. (2025).
-
Ives, J. L., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2157-2163. [Link]
Sources
- 1. uv.es [uv.es]
- 2. uv.es [uv.es]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Characterization of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride: An Integrated NMR and Mass Spectrometry Approach
An Application Note for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] The specific derivative, Imidazo[1,2-a]pyridin-2(3H)-one, represents a key intermediate and core structure in the development of novel pharmaceuticals.[4] Its hydrochloride salt form is often preferred to enhance solubility and stability. Unambiguous structural characterization is a non-negotiable prerequisite in drug discovery and development for confirming molecular identity, assessing purity, and meeting regulatory standards. This application note provides a detailed, experience-driven guide to the definitive characterization of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).
Introduction: The Analytical Imperative
The journey from a promising molecular scaffold to a clinical candidate is paved with rigorous analytical checkpoints. For a molecule like this compound, which holds significant therapeutic potential, confirming its structural integrity is paramount. While synthesis may yield the target compound, the potential for isomeric impurities or unexpected side products necessitates a robust analytical workflow. This guide moves beyond mere procedural steps to explain the causality behind the chosen methodologies, empowering researchers to not only replicate these results but also adapt them to analogous molecular systems. We will employ NMR to map the precise atomic connectivity and chemical environment of the molecule's C-H framework and utilize MS to confirm its elemental composition and deduce its structural backbone through controlled fragmentation.
Compound Profile:
-
Chemical Name: this compound
-
Molecular Formula: C₇H₇ClN₂O
-
Molecular Weight: 170.60 g/mol
-
Structure:
Structure of the target analyte, protonated at the pyridinic nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy serves as the gold standard for determining the precise structure of organic molecules in solution. It provides atom-specific information on the chemical environment, connectivity, and stereochemistry.
Rationale for Experimental Design
The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data. As a hydrochloride salt, the analyte is a polar, ionic species. Therefore, a polar, aprotic deuterated solvent is the ideal choice.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected over deuterium oxide (D₂O) or chloroform-d (CDCl₃).
-
Why DMSO-d₆? It readily dissolves the hydrochloride salt. Crucially, as an aprotic solvent, it prevents the exchange of the labile N-H proton with deuterium, allowing for its observation in the ¹H NMR spectrum. CDCl₃ would likely fail to dissolve the salt adequately.
-
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for both ¹H and ¹³C NMR, providing a universal reference point for chemical shifts.[5]
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
Data Analysis and Interpretation
¹H NMR Spectroscopy: The proton spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles).
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| H-7 | 8.0 - 8.2 | Doublet (d) | 1H | Deshielded by adjacent protonated nitrogen and aromatic system. |
| H-5 | 7.6 - 7.8 | Doublet (d) | 1H | Aromatic proton on the pyridine ring. |
| H-6 | 7.3 - 7.5 | Triplet (t) | 1H | Aromatic proton coupled to H-5 and H-7. |
| H-8 | 7.0 - 7.2 | Triplet (t) | 1H | Aromatic proton coupled to H-7. |
| H-3 (CH₂) | 4.8 - 5.0 | Singlet (s) | 2H | Aliphatic methylene protons adjacent to a carbonyl and nitrogen, appearing as a singlet due to no adjacent protons. |
| N-H | > 10.0 | Broad Singlet (br s) | 1H | Labile proton, broadened by quadrupole effects and exchange, significantly deshielded in the hydrochloride form. |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.
Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C-2 (C=O) | 165 - 170 | Carbonyl carbon, highly deshielded due to the electronegative oxygen. |
| C-8a | 145 - 150 | Bridgehead carbon of the fused ring system. |
| C-5 | 130 - 135 | Aromatic CH carbon in the pyridine ring. |
| C-7 | 125 - 130 | Aromatic CH carbon, influenced by the adjacent protonated nitrogen. |
| C-6 | 115 - 120 | Aromatic CH carbon. |
| C-8 | 110 - 115 | Aromatic CH carbon. |
| C-3 (CH₂) | 45 - 50 | Aliphatic methylene carbon, shielded relative to the sp² carbons. |
Mass Spectrometry: Confirming Molecular Identity and Integrity
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental formula of a compound with high precision. Tandem MS (MS/MS) further provides structural insights by characterizing the fragmentation patterns of a selected precursor ion.
Rationale for Experimental Design
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice.[6][7] It is a soft ionization technique ideal for polar molecules like this compound, which is already partially ionized in solution. ESI minimizes in-source fragmentation, ensuring the molecular ion is the dominant species observed.
-
Ionization Mode: Positive ion mode (ESI+) is selected. The molecule readily accepts a proton, particularly on the carbonyl oxygen or the non-protonated imidazole nitrogen, to form the [M+H]⁺ ion, where 'M' is the neutral free base.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential.[5] This allows for the determination of the accurate mass to within a few parts per million (ppm), enabling the unambiguous confirmation of the elemental formula.
Experimental Protocol: Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry sample preparation and analysis.
Data Analysis and Interpretation
Full Scan High-Resolution MS: The primary goal of the full scan experiment is to verify the elemental composition. The protonated molecule [M+H]⁺ of the free base (C₇H₆N₂O) is the target ion.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
|---|
| [C₇H₇N₂O]⁺ | 135.0553 | (Example: 135.0551) | (Example: -1.5) |
A mass error of < 5 ppm provides high confidence in the assigned elemental formula of C₇H₇N₂O⁺.
Tandem MS (MS/MS) Fragmentation Analysis: The MS/MS spectrum provides a structural fingerprint. By isolating the [M+H]⁺ ion (m/z 135.0553) and inducing fragmentation, we can observe characteristic neutral losses that corroborate the proposed structure.
-
Proposed Key Fragmentation: A logical and commonly observed fragmentation pathway for such carbonyl-containing heterocyclic systems is the neutral loss of carbon monoxide (CO).[6]
-
[M+H]⁺ → [M+H - CO]⁺ + CO
-
m/z 135.0553 → m/z 107.0604 + 27.9949
-
This fragmentation is mechanistically sound, as the five-membered ring can readily cleave and rearrange to expel the stable CO molecule. The resulting fragment ion at m/z 107.0604 corresponds to a protonated 2-aminopyridine species, confirming the core bicyclic structure.
Table 4: Predicted Major Fragment Ions in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|
| 135.0553 | 107.0604 | CO (27.9949 Da) | [C₆H₇N₂]⁺ (Protonated 2-aminopyridine) |
Conclusion: A Self-Validating Analytical System
The structural elucidation of this compound is achieved with high confidence by integrating data from two orthogonal analytical techniques.
-
NMR Confirms Connectivity: ¹H and ¹³C NMR data provide an unambiguous map of the proton and carbon framework, confirming the presence of the pyridine ring, the methylene group, and the carbonyl, and their relative positions.
-
MS Confirms Composition: High-resolution MS validates the elemental formula (C₇H₆N₂O for the free base) with sub-5 ppm mass accuracy.
-
MS/MS Validates Structure: The characteristic loss of CO in the MS/MS spectrum provides definitive proof of the lactam functionality within the imidazopyridine core, perfectly complementing the NMR assignments.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541778, Imidazo(1,2-a)pyridin-2(3H)-one. Retrieved from [Link].
-
ResearchGate (n.d.). Structures of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyridin-2(3H)-one and some relevant imidazo[1,2-a]pyridines. Retrieved from [Link].
-
Guzmán-Hernández, K., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(16), 4786. Available at: [Link].
-
Pandit, S., et al. (2018). Synthesis and characterization of novel imidazo[1,2- a]pyridine derivatives as potential cyclooxygenase-2 (cox-2) inhibitors. Semantic Scholar. Available at: [Link].
-
Rojas-León, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 10(1), 28. Available at: [Link].
-
Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link].
-
Hernández-Vázquez, E., et al. (2021). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules, 26(22), 6835. Available at: [Link].
-
Organic Chemistry Portal (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link].
-
Al-Hussain, S. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102125644, 1-Imidazo[1,2-a]pyridin-3-ylpyrrolidin-2-one. Retrieved from [Link].
-
Gulea, M., & Scutaru, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35175–35191. Available at: [Link].
-
ResearchGate (n.d.). Structure of imidazo[1,2-a]pyridine. Retrieved from [Link].
-
Cole, M. L., et al. (2015). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. RSC Advances, 5(1), 535-538. Available at: [Link].
-
Ali, T. E. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1168. Available at: [Link].
-
Zhang, Y., et al. (2023). One pot synthesis of C3-sulfurized imidazolo [1,2-a] pyridines. DOI. Available at: [Link].
-
Liu, M., et al. (2022). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Medicinal Chemistry Letters. Available at: [Link].
-
Pinguet, F., et al. (2008). Quantitation of imidazo[1,2-a]quinoxaline derivatives in human and rat plasma using LC/ESI-MS. Journal of Chromatography B, 863(2), 261-268. Available at: [Link].
-
D'hooghe, M., et al. (2016). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 59(15), 7198-7212. Available at: [Link].
-
Salerno, A., & Perillo, I. A. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. Available at: [Link].
-
Martínez, R., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2019(4), M1095. Available at: [Link].
-
Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available at: [Link].
-
Inamasu, M., et al. (1992). Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. Journal of Medicinal Chemistry, 35(20), 3740-3747. Available at: [Link].
-
Salerno, A., & Perillo, I. A. (2005). (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-43. Available at: [Link].
-
Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(5), 358-381. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of imidazo[1,2-a]quinoxaline derivatives in human and rat plasma using LC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride in Bioassays
For: Researchers, scientists, and drug development professionals.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This class of compounds exhibits a wide range of pharmacological activities, including but not limited to, hypnotic, anxiolytic, anti-inflammatory, and anticancer properties.[1] Notable drugs such as zolpidem and alpidem feature this versatile scaffold.[1] this compound is a derivative within this family that is of significant interest for biological screening and drug discovery programs.
The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of parent compounds, a critical consideration for successful and reproducible bioassays. However, the process of solubilization is not always straightforward and requires a systematic approach to ensure the integrity of the compound and the reliability of the experimental data. This document provides a detailed guide to the solubility of this compound and protocols for its preparation in bioassays.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [2][3] |
| Molecular Weight | 170.60 g/mol | [2][3] |
| Appearance | White crystalline powder | - |
| Melting Point | 232-233 °C | [4] |
Solubility Considerations for this compound
The solubility of a compound is a critical determinant of its bioavailability and efficacy in in vitro and in vivo systems. As a hydrochloride salt, this compound is anticipated to have improved aqueous solubility compared to its free base form. However, several factors can influence its dissolution.
Choice of Solvent
The selection of an appropriate solvent is the first and most critical step.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for biological screening. For many hydrochloride salts, DMSO is the solvent of choice for preparing high-concentration stock solutions.
-
Water: While the hydrochloride salt form is intended to improve water solubility, the extent of this improvement can vary. For some hydrochloride salts, direct dissolution in aqueous buffers may be challenging, especially at high concentrations.
-
Ethanol: Ethanol can be an alternative solvent, but its volatility and potential effects on cell-based assays require careful consideration.
The Impact of pH
The pH of the aqueous medium can significantly impact the solubility of hydrochloride salts. At lower pH, the equilibrium is shifted towards the protonated, more soluble form of the compound. Conversely, in neutral or alkaline conditions, the compound may convert to its less soluble free base form, potentially leading to precipitation. This is a crucial consideration when diluting a DMSO stock solution into a buffered aqueous solution, such as cell culture media or phosphate-buffered saline (PBS).
Precipitation Upon Dilution
A common challenge encountered is the precipitation of the compound when a high-concentration DMSO stock is diluted into an aqueous buffer for the final assay. This occurs because the compound, while soluble in the organic solvent, may be poorly soluble in the final aqueous environment. This can lead to an overestimation of the compound's IC50 or EC50 value.
Experimental Workflow for Solubilization
The following diagram outlines the recommended workflow for preparing this compound for a typical bioassay.
Caption: Workflow for Solubilizing this compound.
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Rationale: Preparing a high-concentration stock solution in DMSO allows for the addition of a minimal volume of the organic solvent to the final bioassay, thereby reducing the risk of solvent-induced artifacts.
Materials:
-
This compound (MW: 170.60 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 10 mM solution: Mass = 1 mL x 10 mM x 170.60 g/mol / 1000 = 1.706 mg.
-
-
Weighing: Accurately weigh 1.706 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed, but caution should be exercised as excessive heat may degrade the compound.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions for Bioassays
Rationale: This protocol details the critical step of diluting the DMSO stock solution into the aqueous buffer of the bioassay, with a focus on preventing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous bioassay buffer (e.g., cell culture medium, PBS)
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Pre-warm Aqueous Buffer: If the bioassay is to be conducted at a specific temperature (e.g., 37°C), pre-warm the aqueous buffer to that temperature. This can sometimes aid in solubility.
-
Serial Dilution (for dose-response): If a range of concentrations is required, perform serial dilutions of the 10 mM DMSO stock solution in DMSO to create intermediate stock solutions. This ensures that the final concentration of DMSO in the assay remains constant across all tested concentrations of the compound.
-
Final Dilution: To prepare the final working solution, add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer and not the other way around. This ensures rapid dispersal of the compound in the larger volume of the aqueous phase.
-
Immediate Mixing: Immediately after adding the DMSO stock, vortex the solution thoroughly to ensure rapid and uniform mixing. This minimizes localized high concentrations of the compound that can trigger precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the bioassay is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or interference with the assay. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: Before adding the working solution to your assay system (e.g., cells or enzyme preparation), visually inspect it for any signs of precipitation or cloudiness. If precipitation is observed, the concentration may be above the aqueous solubility limit, and further optimization of the protocol may be necessary.
Troubleshooting and Best Practices
-
Compound Stability: The stability of this compound in aqueous solutions over time should be determined empirically, especially if working solutions are to be stored before use. It is generally recommended to prepare fresh aqueous working solutions for each experiment.
-
Use of Surfactants: In cases of persistent solubility issues in aqueous media, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, may be considered, although potential interference with the bioassay must be evaluated.
-
Empirical Solubility Determination: For critical applications, it is highly recommended to experimentally determine the kinetic and thermodynamic solubility of this compound in the specific bioassay buffer to be used.
Conclusion
The successful use of this compound in bioassays is contingent upon proper solubilization and handling. By understanding the physicochemical properties of this compound and following the detailed protocols outlined in this application note, researchers can prepare reliable and reproducible solutions, thereby ensuring the integrity and accuracy of their experimental results. The principles and techniques described herein provide a robust framework for working with this and other challenging hydrochloride salts in a drug discovery and development setting.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridin-2-ol hydrochloride | C7H7ClN2O | CID 121513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-陕西莱特光电材料股份有限公司 [ltom.com]
- 4. This compound [acrospharma.co.kr]
Application Notes and Protocols for the Characterization of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the evaluation of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride as a potential kinase inhibitor. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of a variety of protein kinases.[1][2] This guide offers detailed protocols for researchers to screen this specific compound against a panel of kinases, determine its inhibitory potency (IC50), and assess its activity in a cellular context. Methodologies for both biochemical and cell-based assays are presented, along with guidelines for data analysis and interpretation, enabling a thorough investigation of the compound's potential as a therapeutic agent.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[3] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. The dysregulation of kinase activity is a well-established driver of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[3]
The imidazo[1,2-a]pyridine core has emerged as a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.[1][2] Derivatives of this heterocyclic system have been shown to inhibit a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR).[1] The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyridine core allow for the strategic placement of various substituents to optimize potency and selectivity against specific kinase targets.[4]
This compound is a specific derivative within this promising class of compounds. While its precise biological activity and kinase targets are not yet extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential in this area. These application notes, therefore, provide a roadmap for researchers to systematically evaluate the kinase inhibitory properties of this compound.
Hypothesized Mechanism of Action and Target Selection
Many small molecule kinase inhibitors containing the imidazo[1,2-a]pyridine scaffold function as ATP-competitive inhibitors.[5] This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thus inhibiting the phosphorylation of downstream substrates.
Given the known targets of the broader imidazo[1,2-a]pyridine class, a logical starting point for screening this compound would be against a panel of kinases implicated in oncology and inflammatory diseases. A suggested primary screening panel could include representatives from the following kinase families:
-
PI3K/Akt/mTOR pathway kinases: PI3Kα, Akt1, mTOR
-
Tyrosine kinases: EGFR, VEGFR2, PDGFR
-
Serine/threonine kinases: CDK2, CDK4, DYRK1A, CLK1
The following protocols are designed to be adaptable for screening against these and other kinases of interest.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of the test compound is critical for accurate and reproducible results.
-
Compound Information:
-
Name: this compound
-
CAS Number: 52687-85-1
-
Molecular Formula: C₇H₇ClN₂O
-
Molecular Weight: 170.59 g/mol
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 1: Biochemical Kinase Inhibition Assay (Primary Screen)
This protocol outlines a primary screen to identify potential inhibitory activity against a panel of kinases using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay). This assay format is robust and readily adaptable for high-throughput screening.[6]
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for a luminescence-based biochemical kinase assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (10 mM stock in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the kinase assay buffer.
-
Dilute the kinase to its optimal concentration (predetermined) in the assay buffer.
-
Prepare a 2X substrate/ATP solution in the assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.
-
Prepare a working solution of this compound at a final assay concentration of 10 µM. Also, prepare dilutions of the positive control.
-
-
Assay Plate Setup:
-
Add 50 nL of the compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the diluted kinase solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume will be 10 µL.
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Protocol 2: IC50 Determination
For kinases where significant inhibition (>50%) is observed in the primary screen, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare a serial dilution series of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Follow the same procedure as in Protocol 1, but instead of a single concentration, add the serial dilutions of the compound to the assay plate.
-
Perform the assay and measure luminescence.
-
Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Starting Condition |
| Compound Concentration (Primary Screen) | 10 µM |
| Compound Concentration (IC50) | 10-point, 3-fold serial dilution from 100 µM |
| ATP Concentration | At or near the Km for the target kinase |
| Kinase Concentration | Optimized for linear reaction kinetics |
| Incubation Times | As per protocol, may require optimization |
| Assay Volume (384-well) | 10 µL |
Protocol 3: Cell-Based Target Engagement Assay
This protocol provides a general framework for assessing the ability of the compound to inhibit a target kinase within a cellular environment. This example uses Western blotting to detect the phosphorylation of a known downstream substrate of the target kinase.
Workflow for Cell-Based Kinase Inhibition Assay
References
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Imidazo[1,2-a]pyridin-2-ol hydrochloride | C7H7ClN2O | CID 121513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Imidazo[1,2-a]pyridin-2(3H)-one?
A1: A prevalent and effective method for the synthesis of the Imidazo[1,2-a]pyridin-2(3H)-one core involves a two-step process starting from readily available 2-aminopyridine. The initial step is the reaction of 2-aminopyridine with an α-halo-β-ketoester, such as ethyl 4-chloroacetoacetate, to form a 2-(carboxymethyl)imidazo[1,2-a]pyridin-1-ium intermediate. This is followed by hydrolysis and subsequent cyclization to yield the desired 2-oxo scaffold.
Q2: My overall yield is consistently low. What are the most critical parameters to investigate?
A2: Low yields in this synthesis can often be attributed to several key factors. We recommend a systematic evaluation of the following parameters:
-
Reaction Temperature: Both the initial condensation and the subsequent hydrolysis/cyclization steps are temperature-sensitive. Sub-optimal temperatures can lead to incomplete reactions or the formation of side products.
-
Purity of Starting Materials: The purity of 2-aminopyridine and the α-halo-β-ketoester is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target compound.
-
pH of the Reaction Mixture: The pH during the hydrolysis and final acidification steps is critical for efficient cyclization and precipitation of the product. Careful control of pH is necessary to maximize the yield of the desired product.
-
Reaction Time: Insufficient reaction time for either step will result in incomplete conversion. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction duration.
Troubleshooting Guide
Issue 1: Low Yield in the First Step (Formation of 2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium Intermediate)
Question: I am observing a low yield of the intermediate after reacting 2-aminopyridine with ethyl 4-chloroacetoacetate. What could be the cause and how can I improve it?
Answer:
This initial condensation is a crucial step that lays the foundation for the entire synthesis. Low yields at this stage can often be traced back to the following:
-
Sub-optimal Reaction Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. Ensure that the reflux temperature is maintained consistently. Insufficient heating can lead to a sluggish and incomplete reaction.
-
Moisture in the Reaction: The presence of excessive moisture can lead to the hydrolysis of the ethyl 4-chloroacetoacetate, reducing its availability for the desired reaction. Using anhydrous solvents and protecting the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Stoichiometry of Reactants: While a 1:1 molar ratio is theoretically required, a slight excess of 2-aminopyridine might be beneficial in some cases to ensure complete consumption of the more expensive α-halo-β-ketoester. However, a large excess should be avoided as it can complicate purification.
Experimental Protocol: Synthesis of 2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium chloride [1]
-
To a solution of 2-aminopyridine (1.0 equivalent) in ethanol, add ethyl 4-chloroacetoacetate (0.5 equivalents) under a nitrogen atmosphere.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture to dryness.
-
Dissolve the residue in purified water and extract with ethyl acetate to remove unreacted starting materials and non-polar impurities.
-
The aqueous layer containing the desired product can be used directly in the next step or the product can be isolated by concentrating the aqueous solution.
Issue 2: Inefficient Hydrolysis and Cyclization
Question: The hydrolysis of the ester and subsequent cyclization to the 2-oxo product is not proceeding efficiently, leading to a complex mixture of products. How can I optimize this step?
Answer:
This is a critical transformation where precise control over the reaction conditions is paramount.
-
Base Strength and Concentration: The hydrolysis is typically carried out using a strong base like potassium hydroxide (KOH). The concentration of the base is important; a 30% KOH solution is often effective.[1] The reaction should be stirred at a slightly elevated temperature (e.g., 40°C) to facilitate the hydrolysis.
-
Acidification for Cyclization and Precipitation: After the hydrolysis of the ester, the reaction mixture needs to be carefully acidified with concentrated hydrochloric acid (HCl). This step serves two purposes: it neutralizes the excess base and catalyzes the intramolecular cyclization to form the Imidazo[1,2-a]pyridin-2(3H)-one ring. The product then precipitates out of the acidic solution as the hydrochloride salt. The pH should be carefully adjusted to ensure complete precipitation.
Experimental Protocol: Hydrolysis and Cyclization to this compound [1]
-
To the aqueous solution of the 2-(carboxymethyl)imidazo[1,2-a]pyridin-1-ium intermediate, add a 30% solution of potassium hydroxide.
-
Stir the mixture for 3 hours at 40°C.
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled solution until the product precipitates completely. Monitor the pH to ensure it is acidic.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Issue 3: Difficulty in Product Purification and Isolation
Question: I am struggling to obtain a pure product. The crude product is an oil or a sticky solid that is difficult to handle.
Answer:
Purification challenges can arise from the presence of unreacted starting materials, side products, or the hygroscopic nature of the hydrochloride salt.
-
Extraction and Washing: After the initial reaction, a thorough extraction with an organic solvent like ethyl acetate is crucial to remove non-polar impurities.[1] Washing the final precipitated hydrochloride salt with a small amount of cold water or a cold organic solvent (like acetone or diethyl ether) can help remove residual impurities.
-
Recrystallization: If the purity is still not satisfactory, recrystallization is a powerful purification technique. A suitable solvent system for recrystallization needs to be determined empirically. Common choices for hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol.
-
Handling of Hydrochloride Salts: Hydrochloride salts can be hygroscopic. It is important to handle and store the final product in a dry environment to prevent it from absorbing atmospheric moisture and becoming oily or sticky. Drying the product thoroughly under high vacuum is recommended. In some cases, if the hydrochloride salt is problematic to isolate, considering the formation of another salt (e.g., with methanesulfonic acid) might be an alternative.
General Protocol for Hydrochloride Salt Formation:
For organic bases that are difficult to crystallize as the hydrochloride salt from aqueous HCl, an alternative is to use anhydrous HCl in an organic solvent.[2][3]
-
Dissolve the free base of the Imidazo[1,2-a]pyridin-2(3H)-one in a dry organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the dry organic solvent, and dry under vacuum.
Reaction and Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Key Parameters for Optimization
| Parameter | Recommended Range/Condition | Rationale | Potential Issues if Not Optimized |
| Step 1: Condensation | |||
| Solvent | Anhydrous Ethanol | Good solubility for reactants and facilitates reflux. | Presence of water can lead to hydrolysis of the haloester. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. | Lower temperatures may result in incomplete reaction. |
| Step 2: Hydrolysis | |||
| Base | 30% Potassium Hydroxide | Effective for the hydrolysis of the ester. | Weaker or more dilute base may lead to incomplete hydrolysis. |
| Temperature | 40°C | Accelerates the hydrolysis without promoting significant side reactions. | Higher temperatures may increase the rate of side reactions. |
| Step 2: Cyclization | |||
| Acid | Concentrated Hydrochloric Acid | Neutralizes the base and catalyzes the cyclization. | Insufficient acid will result in incomplete cyclization and precipitation. |
| pH | Acidic (pH < 2) | Ensures the product precipitates as the hydrochloride salt. | Higher pH will reduce the yield of the precipitated salt. |
| Purification | |||
| Washing | Cold Water/Acetone | Removes water-soluble or acetone-soluble impurities. | Inadequate washing will result in a lower purity product. |
| Drying | High Vacuum | Removes residual solvent and moisture. | Insufficient drying can lead to an oily or sticky product due to the hygroscopic nature of the salt. |
Reaction Mechanism Overview
Caption: Simplified reaction mechanism for the synthesis of this compound.
This technical support guide provides a comprehensive overview of the synthesis of this compound, with a focus on practical troubleshooting and optimization strategies. By carefully controlling the key reaction parameters and following the recommended protocols, researchers can significantly improve the yield and purity of their target compound.
References
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403-2407. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135446051, 2-(Carboxymethyl)imidazo[1,2-a]pyridin-1-ium chloride. Retrieved December 14, 2023 from [Link].
- U.S. Patent No. US4382938A. (1983). Imidazo[1,2-a] pyridine derivatives and their application as pharmaceuticals.
-
Wikipedia contributors. (2023, November 28). Hydrochloride. In Wikipedia, The Free Encyclopedia. Retrieved December 14, 2023, from [Link]
-
Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27363–27370. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
- U.S. Patent No. US20100204470A1. (2010). Method for salt preparation.
Sources
Technical Support Center: Purification of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Welcome to the dedicated technical support guide for the purification of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction: The Challenge of Purifying a Polar Hydrochloride Salt
This compound is a polar, water-soluble molecule.[1] Its salt form enhances aqueous solubility but introduces challenges for purification by standard organic chemistry techniques. The presence of both acidic and basic functionalities can lead to difficulties in chromatography and crystallization.[1] This guide provides systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil or a sticky solid after synthesis and initial workup. What should I do first?
A1: This is a common issue with hydrochloride salts, which can be hygroscopic or have a low melting point. Before attempting complex purification, try washing the crude product with a non-polar organic solvent in which the salt is insoluble. This can remove less polar impurities.
-
Simple Washing Protocol:
-
Place your crude product in a flask.
-
Add a small volume of a solvent like diethyl ether, ethyl acetate, or hexane.
-
Stir or sonicate the suspension for 10-15 minutes.
-
Filter the solid and wash with a fresh portion of the solvent.
-
Dry the solid under high vacuum.
-
This simple wash can sometimes be sufficient to achieve purity greater than 95%.[1]
Q2: What are the most common impurities I should expect?
A2: Impurities often stem from the starting materials or side reactions. Common synthesis routes for the imidazo[1,2-a]pyridine core involve the condensation of a 2-aminopyridine derivative with a suitable C2 synthon.[2][3] Potential impurities could include:
-
Unreacted 2-aminopyridine derivatives.
-
Byproducts from the cyclization reaction.
-
Residual solvents from the reaction or workup.
-
Products of decomposition if the compound is unstable under the reaction or purification conditions.[4]
Q3: How should I handle and store the purified this compound?
A3: As a hydrochloride salt, the compound is likely to be hygroscopic. It is advisable to store the purified solid in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) under an inert atmosphere (nitrogen or argon). Handle the compound quickly in a low-humidity environment to prevent moisture absorption.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection for Recrystallization
For polar hydrochloride salts, single-solvent recrystallization can be challenging due to high solubility in polar solvents.[1] A multi-solvent system is often more effective.
| Solvent System | Rationale & Application |
| Ethanol / Diethyl Ether | Dissolve the compound in a minimum amount of hot ethanol, then slowly add diethyl ether until turbidity persists. Allow to cool slowly. |
| Isopropanol / Diethyl Ether | Similar to the ethanol/ether system, isopropanol is a good alternative.[1] |
| Methanol / Dichloromethane | For highly polar salts, dissolving in a small amount of methanol and precipitating with a less polar solvent like dichloromethane can be effective. |
| Water / Acetone | If the compound is highly water-soluble, dissolving in a minimal amount of hot water and adding acetone to induce precipitation can be a viable option. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In a flask, add a minimum amount of the primary (more polar) solvent to your crude compound. Heat the mixture to reflux with stirring until the solid is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (less polar) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: If the solution is turbid, add a few drops of the primary solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent system. / The compound is too soluble. | Add more of the primary solvent before adding the anti-solvent. / Try a lower-boiling solvent system. |
| No Crystals Form | The solution is not supersaturated. / The compound is too soluble in the chosen solvent system. | Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal. / Reduce the amount of the primary solvent or add more anti-solvent. |
| Low Recovery | The compound is too soluble in the cold solvent mixture. / Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. / Use a minimal amount of cold solvent for washing. / Preheat the filtration apparatus if filtering hot. |
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful purification technique, but it can be challenging for highly polar and basic compounds, which may streak or irreversibly bind to silica gel.[5][6]
Workflow for Column Chromatography Purification
Caption: Decision workflow for purification.
Choosing the Right Stationary and Mobile Phase
| Stationary Phase | Mobile Phase System | When to Use |
| Silica Gel | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1) | Standard choice, but the basic additive is crucial to prevent streaking of the basic compound.[5] |
| Alumina (Basic or Neutral) | Dichloromethane / Methanol | A good alternative to silica for basic compounds as it reduces tailing.[5] |
| Reverse-Phase Silica (C18) | Water / Acetonitrile or Methanol with 0.1% Formic Acid or TFA | Excellent for highly polar compounds. The acidic modifier helps to achieve sharp peaks. |
Step-by-Step Column Chromatography Protocol (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking/Tailing on TLC and Column | The compound is interacting too strongly with the acidic silica gel. | Add a basic modifier like triethylamine or ammonium hydroxide (0.5-2%) to the mobile phase.[5] / Switch to a neutral or basic stationary phase like alumina. |
| Poor Separation | The mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. Use TLC to test different solvent systems before running the column.[6] |
| Compound Stuck on the Column | The compound is too polar for the chosen system. | Increase the polarity of the mobile phase gradually (gradient elution). / Consider reverse-phase chromatography. |
Conclusion
The purification of this compound requires a systematic approach that takes into account its polar and salt-like nature. By carefully selecting the appropriate recrystallization solvents or chromatography conditions, and by methodically troubleshooting common issues, researchers can achieve high purity of this valuable compound. Always begin with the simplest techniques, such as washing, before proceeding to more complex methods like chromatography.
References
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
Anonymous. (2023). Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Anonymous. (2018). Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
Sources
Troubleshooting Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride stability issues
Welcome to the technical support center for Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may be encountered during experimental work with this compound. The following information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Question: What are the recommended storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. Based on stability data for structurally related imidazo[1,2-a]pyridine derivatives, such as Olprinone hydrochloride, storage at -20°C is recommended for long-term stability, potentially for four years or more.[1] For routine laboratory use, storage at 2-8°C in a desiccator is advisable to mitigate degradation from atmospheric moisture.
The hydrochloride salt form can be hygroscopic, meaning it can readily absorb moisture from the air.[2] This absorbed water can act as a medium for hydrolytic degradation and may also lead to physical changes in the solid form. Therefore, it is imperative to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and to minimize its exposure to ambient conditions.
Question: I've noticed my solid this compound has become clumpy and discolored. What could be the cause?
Answer: Clumping and discoloration are common indicators of instability, often stemming from exposure to moisture and/or light.
-
Hygroscopicity: As a hydrochloride salt, the compound is susceptible to absorbing atmospheric moisture.[2] This can lead to the formation of hydrates or even deliquescence (dissolving in the absorbed water), causing the powder to clump. The presence of water can then facilitate chemical degradation.
-
Photodegradation: Imidazo[1,2-a]pyridine scaffolds can be sensitive to light.[3][4] Exposure to UV or even ambient light over time can induce photochemical reactions, leading to the formation of colored degradation products. It is essential to store the compound in an amber vial or a light-proof container.
To troubleshoot this, it is recommended to perform a loss on drying or Karl Fischer titration to quantify the water content. Analysis by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector can help identify and quantify any impurities or degradation products that may have formed.
Stability in Solution
Question: My this compound solution is showing a decrease in purity over time. What are the likely degradation pathways?
Answer: The primary degradation pathway for this compound in solution is likely hydrolysis of the lactam (cyclic amide) ring.[1][5][6] This reaction can be catalyzed by both acidic and basic conditions.[7][8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring.
-
Base-Catalyzed Hydrolysis: In basic solutions, hydroxide ions can directly attack the carbonyl carbon of the lactam, also resulting in ring-opening.
Another potential degradation pathway is oxidation, although this is generally less common for this class of compounds unless specific oxidizing agents are present. Photodegradation can also occur in solution if the sample is not protected from light.
Diagram: Potential Hydrolytic Degradation of Imidazo[1,2-a]pyridin-2(3H)-one
Caption: Hydrolysis of the lactam ring in Imidazo[1,2-a]pyridin-2(3H)-one.
Question: How can I prepare stable solutions of this compound for my experiments?
Answer: To prepare stable solutions, consider the following:
-
Solvent Selection: Use anhydrous, high-purity solvents. If an aqueous buffer is necessary, prepare it fresh and degas it to remove dissolved oxygen.
-
pH Control: The stability of lactams is often pH-dependent.[8] It is advisable to conduct a pH-rate profile study to determine the pH of maximum stability. Generally, a slightly acidic to neutral pH (around 4-7) is a good starting point for many heterocyclic compounds. Avoid strongly acidic or basic conditions.
-
Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C) to slow down the rate of degradation. For long-term storage, consider freezing aliquots at -20°C or -80°C.
-
Light Protection: Always prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: For sensitive experiments, purging the solvent with an inert gas like argon or nitrogen before dissolution and storing the solution under an inert atmosphere can prevent oxidative degradation.
Analytical Troubleshooting
Question: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I identify if these are degradation products?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm this and identify the nature of these peaks, a forced degradation study is highly recommended.[9][10][11][12]
Forced Degradation (Stress Testing) Protocol:
A forced degradation study involves subjecting the compound to harsh conditions to intentionally induce degradation and generate potential degradation products. This helps in developing and validating a stability-indicating analytical method.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Lactam ring opening |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-24 hours | Lactam ring opening |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation, hydroxylation |
| Thermal Degradation | Solid sample at 80°C for 48 hours | General decomposition |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light | Photochemical reactions |
Analytical Approach:
-
Methodology: A stability-indicating method, typically using reverse-phase HPLC with a C18 column and a gradient elution, is essential. The mobile phase could consist of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: A PDA detector is useful for initial peak purity assessment and to obtain UV spectra of the parent compound and any new peaks. Mass spectrometry (LC-MS) is a powerful tool for the identification of degradation products by providing molecular weight and fragmentation information.[3][13][14]
-
Peak Tracking: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The new peaks that appear in the stressed samples are potential degradation products.
-
Mass Balance: It is important to ensure that the total amount of the drug and its degradation products remains constant. A significant loss in mass balance may indicate the formation of non-UV active or volatile degradation products.[10][15]
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Mitigating Instability in Experimental Protocols
Question: How can I minimize the degradation of this compound during my experimental procedures?
Answer: Minimizing degradation during experiments requires careful planning and execution:
-
Fresh Preparations: Always use freshly prepared solutions. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Control pH: If your experimental conditions allow, maintain the pH of the solution within the optimal stability range determined from a pH-rate profile study.
-
Temperature Control: Perform reactions and manipulations at the lowest feasible temperature. Use ice baths for sensitive steps.
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Light Protection: Conduct experiments in a dark room or use amber-colored glassware to protect the compound from light.
-
Inert Atmosphere: If your reaction is sensitive to oxygen, perform it under an inert atmosphere.
-
Excipient Compatibility: If formulating the compound, be aware that excipients can influence stability. For instance, basic excipients can raise the micro-pH and accelerate the degradation of a hydrochloride salt.[2]
By implementing these preventative measures, you can significantly enhance the reliability and reproducibility of your experimental results with this compound.
References
-
Degradation of β-lactam antibiotics - ResearchGate. Available at: [Link]
-
Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed. Available at: [Link]
-
Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory - Scirp.org. Available at: [Link]
-
Stability of β-lactam antibiotics in bacterial growth media - PMC - PubMed Central. Available at: [Link]
-
Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods - ResearchGate. Available at: [Link]
-
Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Available at: [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PubMed. Available at: [Link]
-
Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. Available at: [Link]
-
Drug degradation pathways - Pharmaceutical - Pharmacy 180. Available at: [Link]
-
Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance | Request PDF - ResearchGate. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
Beta-lactam antibiotics under light: optical and photochemical characterization | Request PDF - ResearchGate. Available at: [Link]
-
Degradation of beta-lactam antibiotics - ResearchGate. Available at: [Link]
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Purdue e-Pubs. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
Beta-lactam antibiotics (video) - Khan Academy. Available at: [Link]
-
A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed. Available at: [Link]
-
Persulfate-based photodegradation of a beta-lactam antibiotic amoxicillin in various water matrices - PubMed. Available at: [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Available at: [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at: [Link]
-
Hygroscopicity Evaluation - Technology Networks. Available at: [Link]
-
Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats - PubMed. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
-
Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. - Kingston University London. Available at: [Link]
-
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
Sources
- 1. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 3. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
Improving Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride solubility in DMSO
A Senior Application Scientist's Guide to Achieving Complete Dissolution in DMSO
Welcome to the technical support center for Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound is predicated on the fundamentals of proper sample preparation. A recurring challenge for researchers working with this and similar heterocyclic hydrochloride salts is achieving a clear, stable stock solution in dimethyl sulfoxide (DMSO).
This guide is structured to move beyond simple protocols. It aims to provide a deep, mechanistic understanding of the challenges involved and to equip you with a logical, field-tested framework for troubleshooting and success. We will explore the "why" behind each step, ensuring your methods are robust and your results are reliable.
Quick Troubleshooting Guide
For immediate guidance, follow this logical workflow. Each step is explained in detail in the FAQ section below.
Caption: Troubleshooting workflow for dissolving Imidazo[1,2-a]pyridin-2(3H)-one HCl in DMSO.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving easily in DMSO, even though DMSO is a powerful polar solvent?
This is the most critical question, and its answer lies in the specific chemistry of both your compound and the solvent.
-
The Salt Form: Your compound is a hydrochloride salt. In solid form, it exists as an ion pair: the positively charged (protonated) imidazopyridine cation and the negatively charged chloride anion. This ionic bond creates a stable crystal lattice structure that requires significant energy to break apart.
-
The Aprotic Solvent: DMSO is a polar aprotic solvent. This means while the molecule has a strong dipole (a positive end at the sulfur and a negative end at theoxygen), it does not have an acidic proton to donate. It is excellent at solvating cations (the positive imidazopyridine) via its oxygen atom. However, it is less effective at solvating small, hard anions like chloride (Cl⁻) compared to protic solvents like water or ethanol.
-
The Result: To achieve true dissolution, the DMSO molecules must overcome the crystal lattice energy and effectively surround both the cation and the anion. Because DMSO struggles to effectively shield the chloride anion, the salt may not fully dissociate, leading to poor solubility. Some sources suggest that hydrochloride salts can even promote the degradation of DMSO under certain conditions[1].
Caption: The challenge of dissolving a hydrochloride salt in the aprotic solvent DMSO.
Q2: I see particulates even after vortexing. What physical methods can I use before resorting to chemical changes?
Vortexing is a good first step, but it often provides insufficient energy.
Sonication: This is the preferred next step. Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[2][3][4] This process generates localized high-pressure and high-temperature spots and powerful shockwaves, which act as an extremely effective micro-stirring mechanism.[5][6] This energy physically breaks down the compound's crystal lattice, increasing the surface area available to the solvent and dramatically accelerating the rate of dissolution.[2][3]
See Protocol 1: Standard Dissolution Using Sonication.
Q3: Can I heat the solution? What are the risks involved?
Yes, gentle heating is a common and effective strategy, but it must be done with caution.
-
Mechanism: Heating increases the kinetic energy of both the solvent and solute molecules. This added energy helps overcome the compound's crystal lattice energy, thereby increasing solubility.
-
Risks & Precautions:
-
Degradation: The Imidazo[1,2-a]pyridine core is a robust heterocyclic system, and many related structures show high thermal stability.[7][8][9] However, without specific data for this exact molecule, excessive heat could cause degradation. Never heat above 40°C unless you have specific stability data. [10]
-
Supersaturation: Heating can create a supersaturated solution. This means you have dissolved more compound than is stable at room temperature. The solution may look perfectly clear when warm, but the compound can rapidly precipitate out as it cools or upon a freeze-thaw cycle.[11]
-
DMSO Handling: Remember that DMSO's ability to penetrate skin increases with temperature. Always wear appropriate personal protective equipment (PPE).
-
See Protocol 2: Solubility Enhancement with Gentle Heat.
Q4: Does the quality of my DMSO matter? I'm just using the bottle on the shelf.
Absolutely. This is one of the most overlooked sources of solubility problems.
DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12][13][14] The presence of even small amounts of water can drastically alter the solvent properties of DMSO and significantly decrease the solubility of many lipophilic or poorly soluble organic compounds.[4][11][12]
| Water Content in DMSO (% by weight) | Approximate Freezing Point (°C) | Impact on Compound Solubility |
| 0 (Anhydrous) | 18.5°C | Maximum for most organic compounds |
| 10 | ~10°C | Solubility may start to decrease |
| 33 | -73°C | Significant decrease in solubility for many compounds[11] |
| 50 | -50°C | Properties are now dominated by water |
Data adapted from Ziath Ltd. technical documentation.[11]
Best Practices for DMSO Handling:
-
Use Anhydrous Grade: Always start with a new, sealed bottle of anhydrous (<0.02% water), high-purity (>99.9%) DMSO.
-
Aliquot Upon Opening: When you open a new bottle, immediately aliquot it into smaller, single-use volumes in glass vials with PTFE-lined caps. This minimizes repeated exposure of the main stock to humid air.
-
Use a Desiccator: Store your working aliquots in a desiccator to protect them from ambient moisture.
Q5: My compound dissolved perfectly, but it crashed out of solution when I added it to my aqueous cell culture media. What happened?
This is a classic problem of solvent shifting. Your compound is soluble in 100% DMSO but is not soluble in the final, mostly aqueous, experimental medium.
When you add the small volume of your DMSO stock to the large volume of aqueous buffer or media, the DMSO molecules rapidly disperse and interact with water.[15] This leaves your compound molecules effectively surrounded by water, a solvent in which they are poorly soluble, causing them to precipitate.[16][17]
Mitigation Strategies:
-
Prepare a More Concentrated Stock: If possible, make a more concentrated stock in DMSO. This allows you to add a smaller volume to your media, keeping the final DMSO concentration low (typically <0.5% to avoid cytotoxicity) and potentially below the precipitation threshold.[18][19]
-
Stepwise Dilution: Dilute the stock solution in a stepwise manner instead of a single large dilution. This can sometimes prevent shock-precipitation.[18]
-
Consider Co-solvents in the Final Medium: For some applications, non-toxic co-solvents like PEG400 or cyclodextrins can be included in the final aqueous medium to maintain solubility.[18][20]
Detailed Experimental Protocols
Protocol 1: Standard Dissolution Using Sonication
-
Preparation: Allow the vial of this compound and a sealed aliquot of anhydrous DMSO to equilibrate to room temperature to prevent water condensation.
-
Weighing: Accurately weigh the desired mass of the compound into a sterile, appropriate-sized glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Initial Mixing: Cap the vial tightly and vortex for 1-2 minutes.
-
Sonication: Place the vial in a sonicating water bath. Sonicate for 15-30 minutes. The water in the bath helps to transfer the ultrasonic energy efficiently and prevents the sample from overheating.
-
Inspection: Remove the vial and visually inspect the solution against a light source. If any particulates remain, repeat sonication for another 15 minutes.
-
Storage: Once fully dissolved, store the solution appropriately (see Best Practices).
Protocol 2: Solubility Enhancement with Gentle Heat
-
Follow Steps 1-5 from Protocol 1. If the compound is still not fully dissolved after sonication, proceed to the next step.
-
Heating: Place the tightly capped vial in a water bath or heating block set to 37-40°C .[21]
-
Intermittent Mixing: Every 5-10 minutes, remove the vial, vortex for 30 seconds, and return it to the heat. Continue this for up to 30 minutes.
-
Final Inspection: After the heating cycle, vortex one final time and let the solution cool to room temperature. Inspect carefully for any signs of precipitation as it cools. A clear solution at room temperature is the goal.
-
Storage: If the solution remains clear, it is ready for use or storage. If it precipitates upon cooling, the concentration is likely too high for a stable solution at room temperature.
References
- Envirostar. (2023).
- Ziath Ltd. (n.d.).
- Envirostar. (2023).
- BenchChem. (2025). Best practices for preparing and storing Myricetin stock solutions in DMSO.
- Bentham Science. (n.d.).
- ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?
- ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO)
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
- ResearchGate. (2016). Is sonication essential in solubility testing of a substance?
- Protocol Online. (2013). Making a stock solution for my drug using DMSO.
- BenchChem. (2025).
- ResearchGate. (2025). Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides.
- ECHEMI. (n.d.). Hygroscopic behaviour of DMSO - how bad is it?
- Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?
- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?
- PMC - PubMed Central. (n.d.).
- PMC - PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (n.d.).
- ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?
- Protocol Online. (2008). Problems with DMSO,Salt out!
- ResearchGate. (2017).
- MDPI. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 3. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ziath.com [ziath.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Problems with DMSO,Salt out! - General Lab Techniques [protocol-online.org]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 20. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Welcome to the technical support resource for the synthesis of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis, ensuring the integrity and purity of your final product.
Introduction to the Synthesis
The synthesis of imidazo[1,2-a]pyridin-2(3H)-one typically proceeds through a two-step sequence involving the N-acylation of 2-aminopyridine with a suitable chloroacetylating agent, such as chloroacetyl chloride or ethyl chloroacetate, to form the intermediate 2-chloro-N-(pyridin-2-yl)acetamide. This intermediate subsequently undergoes an intramolecular cyclization to yield the desired imidazo[1,2-a]pyridin-2(3H)-one. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. While the overall synthetic route appears straightforward, several potential side reactions can occur, leading to impurities that may complicate purification and affect the final product's quality.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing insights into their root causes and offering practical solutions.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
After the reaction and work-up, the isolated mass of this compound is significantly lower than the theoretical yield.
-
TLC or LC-MS analysis of the crude product shows a complex mixture of spots/peaks with only a minor component corresponding to the desired product.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Acylation | The initial reaction of 2-aminopyridine with the chloroacetylating agent may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the starting material. | Ensure the 2-aminopyridine is of high purity. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A slight excess of the acylating agent can be used, but this may lead to other side products (see Problem 2). |
| Incomplete Cyclization | The intermediate, 2-chloro-N-(pyridin-2-yl)acetamide, may not have fully cyclized. The cyclization step often requires heat and a suitable base to facilitate the intramolecular nucleophilic attack. | After the initial acylation, ensure the reaction is heated to the appropriate temperature for a sufficient duration to drive the cyclization to completion. The choice of solvent can also be critical; polar aprotic solvents like DMF or acetonitrile are often effective. |
| Hydrolysis of Intermediates | The presence of water in the reaction mixture can lead to the hydrolysis of the chloroacetylating agent or the 2-chloro-N-(pyridin-2-yl)acetamide intermediate.[1] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Suboptimal pH for Cyclization | The cyclization is an intramolecular nucleophilic substitution. The pH of the reaction medium can significantly influence the rate of this step. | A weak, non-nucleophilic base is often added to neutralize the HCl generated during the acylation with chloroacetyl chloride, which can facilitate the subsequent cyclization. Bases like sodium bicarbonate or triethylamine can be used. Careful control of the amount of base is crucial to avoid other side reactions. |
Problem 2: Presence of a Significant Amount of Uncyclized Intermediate
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a major peak corresponding to the mass of 2-chloro-N-(pyridin-2-yl)acetamide.
-
The final product is difficult to purify, with the impurity co-eluting or co-crystallizing with the desired product.
Causality and Remediation Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Purification Strategy: If the uncyclized intermediate is present in the final product, it can often be removed by column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system may selectively crystallize the desired product, leaving the more polar intermediate in the mother liquor.
Problem 3: Formation of a Dimer or Polymeric Byproducts
Symptoms:
-
The appearance of a viscous, insoluble material in the reaction mixture.
-
Mass spectrometry data shows peaks corresponding to multiples of the product mass.
-
Broad, unresolved peaks in the NMR spectrum.
Plausible Mechanism and Prevention:
Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations or temperatures. The 2-chloro-N-(pyridin-2-yl)acetamide intermediate can react with another molecule of 2-aminopyridine or the product itself, leading to dimers or oligomers.
Caption: Competing reaction pathways leading to desired product vs. side products.
Preventative Measures:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.
-
Controlled Temperature: Avoid excessive heating, as this can increase the rate of side reactions. Follow the recommended temperature profile for the reaction.
-
Slow Addition: Adding the acylating agent slowly to the solution of 2-aminopyridine can help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt formation, and are there any associated risks?
The hydrochloride salt is typically prepared to improve the stability, crystallinity, and handling of the final product, which is often a free base. The salt form is generally more water-soluble, which can be advantageous for certain applications. The risk associated with this step is the potential for acid-catalyzed hydrolysis of the lactam ring in the product, especially if excess aqueous acid is used or if the product is heated for extended periods in an acidic solution. It is recommended to use a solution of HCl in an anhydrous solvent like diethyl ether or isopropanol to precipitate the salt from a solution of the free base in an organic solvent.
Q2: My final product is colored, but the literature reports it as a white solid. What could be the cause?
A colored product often indicates the presence of impurities. These could be residual starting materials, side products, or decomposition products. 2-aminopyridine and its derivatives can be sensitive to air and light, leading to colored impurities. Ensure high-purity starting materials and consider performing the reaction under an inert atmosphere. The colored impurities can often be removed by recrystallization, sometimes with the addition of activated charcoal.
Q3: Can I use a different base for the cyclization step?
Yes, other non-nucleophilic bases can be used. However, strong bases like sodium hydroxide or potassium carbonate could potentially lead to the hydrolysis of the chloroacetamide intermediate or the final product. Weaker bases such as triethylamine, diisopropylethylamine (DIPEA), or sodium bicarbonate are generally preferred. The choice of base may require some optimization for your specific reaction conditions.
Q4: What are the key analytical techniques to monitor the reaction and characterize the final product?
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of starting materials and the formation of the product in real-time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and can help in the identification of the product and any side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying and quantifying impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl group of the lactam.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: N-acylation and Cyclization
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or toluene).
-
Slowly add ethyl chloroacetate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the 2-aminopyridine is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate (the uncyclized intermediate) forms, it can be isolated or the reaction can proceed to the next step.
-
Add a non-nucleophilic base (e.g., sodium bicarbonate, 1.5 eq) and continue to heat at reflux to facilitate cyclization. Monitor the disappearance of the intermediate by TLC.
-
Once the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude imidazo[1,2-a]pyridin-2(3H)-one as a free base.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., ethyl acetate or isopropanol).
-
Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
Purification:
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
References
- Journal of Organic Chemistry
- Tetrahedron Letters
- Organic & Biomolecular Chemistry
- Synthesis
- Journal of Medicinal Chemistry
(Note: The references provided are representative of journals where such synthetic procedures and mechanistic studies are commonly published. For specific articles, a thorough literature search is recommended.)
Sources
Technical Support Center: Scaling Up Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride. This resource is designed to provide practical, in-depth guidance to researchers and process chemists on the challenges and critical parameters associated with scaling up this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on established chemical principles, process development experience, and a thorough review of the available literature. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and overcome common hurdles in the transition from laboratory-scale synthesis to pilot and manufacturing scales.
I. Understanding the Core Synthesis and Scale-Up Considerations
The synthesis of the Imidazo[1,2-a]pyridine core is well-documented, with numerous methodologies available.[1][2][3] A common and efficient route involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, followed by cyclization. The subsequent formation of the hydrochloride salt is a critical step for improving the compound's stability and handling properties.[4]
However, scaling up this synthesis introduces complexities that are often not apparent at the lab scale. These challenges include managing reaction exotherms, ensuring efficient mixing and mass transfer, controlling crystallization for optimal particle size and purity, and minimizing the formation of process-related impurities.[5][6] This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide: From Reaction to Isolation
This section is structured to address specific problems you may encounter during the scale-up of this compound synthesis.
A. Reaction Stage: Low Yield and Incomplete Conversion
Q1: We are experiencing a drop in yield and incomplete consumption of our starting 2-aminopyridine upon scale-up. What are the likely causes and how can we address this?
A1: This is a common issue when moving from a small to a larger reactor. The primary culprits are often related to mass and heat transfer limitations.
-
Inadequate Mixing: In a larger vessel, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and degradation.
-
Solution: Evaluate your reactor's agitation system. Consider increasing the stirring speed (within safe limits) or using a different impeller design (e.g., a pitched-blade turbine for better axial flow). For very large scales, computational fluid dynamics (CFD) modeling can help optimize mixing.
-
-
Poor Temperature Control: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature rise can lead to the formation of byproducts.[7]
-
Solution: Implement a more robust temperature control strategy. This may involve using a reactor with a better heat exchange capacity, adjusting the addition rate of the α-halocarbonyl reagent to control the rate of heat generation, or using a solvent with a higher boiling point to provide a larger operating window.
-
-
Reagent Addition Strategy: Adding reagents too quickly can exacerbate both mixing and temperature control issues.
-
Solution: A controlled, subsurface addition of the α-halocarbonyl reagent is recommended. This ensures it is rapidly dispersed and reacts before it can accumulate and potentially lead to runaway reactions or side product formation.
-
B. Work-up and Isolation: Phase Separation and Product Loss
Q2: During the aqueous work-up, we are observing poor phase separation and the formation of an emulsion, leading to product loss in the aqueous layer. What can we do?
A2: Emulsion formation is often caused by the presence of partially soluble byproducts or unreacted starting materials that act as surfactants.
-
pH Adjustment: The pH of the aqueous phase is critical. Ensure the pH is adjusted to the optimal range for partitioning your product into the organic layer. This may require some small-scale experimentation to determine the ideal pH.
-
Solvent Selection: The choice of extraction solvent is crucial. If you are using a common solvent like dichloromethane or ethyl acetate and experiencing issues, consider a solvent with a different polarity or density to improve the separation. A solvent swap post-reaction to a more suitable extraction solvent might be necessary.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. A filtration step before the extraction may be beneficial.
C. Crystallization and Purification: Poor Crystal Form and High Impurity Profile
Q3: We are struggling to obtain a consistent and easily filterable crystalline form of the hydrochloride salt. The product is often an oil or a fine powder that clogs the filter.
A3: Crystallization is a critical step that dictates the purity, stability, and handling characteristics of your final product.[5]
-
Solvent System: The choice of solvent or anti-solvent for crystallization is paramount. A systematic screening of different solvent systems is highly recommended. Consider using a mixture of a good solvent and a poor solvent (anti-solvent) to control the rate of crystallization.
-
Cooling Profile: The rate of cooling has a significant impact on crystal size and morphology. A slow, controlled cooling profile is generally preferred to allow for the growth of larger, more uniform crystals. Crash cooling will often lead to fine, poorly filterable solids.
-
Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the desired polymorphic form can direct the crystallization process and lead to a more consistent product.
-
pH Control during Salt Formation: The addition of hydrochloric acid must be carefully controlled. Adding it too quickly can lead to rapid precipitation and the formation of an oil. A slow, controlled addition with good agitation is essential. The final pH should be monitored to ensure complete salt formation without excess acidity, which could affect stability.
Q4: Our final product has a higher level of impurities than what we observed at the lab scale. How can we identify and control these?
A4: Impurity profiling is a critical aspect of process development and is required by regulatory agencies.[6][8][9][10][11]
-
Impurity Identification: Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the major impurities.[10] Common impurities in this type of synthesis can include:
-
Unreacted starting materials.
-
Products of side reactions, such as dimerization of the α-halocarbonyl reagent.
-
Over-alkylation products.
-
Degradation products formed during the reaction or work-up.
-
-
Control Strategy: Once the impurities are identified, you can develop a strategy to control them. This may involve:
-
Optimizing reaction conditions (temperature, reaction time, stoichiometry) to minimize their formation.
-
Modifying the work-up procedure to remove specific impurities.
-
Developing a more effective crystallization process that purges the impurities.
-
Introducing a re-slurry or recrystallization step.
-
III. Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up this synthesis?
A: Process safety management is crucial when dealing with larger quantities of chemicals.[12][13][14][15] Key considerations include:
-
Exothermicity: The reaction can be exothermic. A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential to understand the potential for a runaway reaction.[7]
-
Reagent Handling: α-Halocarbonyl compounds are often lachrymatory and corrosive. Ensure appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are in place.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding and ventilation to prevent the buildup of static electricity and flammable vapors.
-
Pressure Build-up: The formation of the hydrochloride salt with gaseous HCl or the reaction itself could lead to a pressure build-up in a closed system. Ensure the reactor is properly vented.
Q: Can we use a "green" or more environmentally friendly approach for this synthesis?
A: Yes, there is a growing emphasis on green chemistry in pharmaceutical manufacturing.[16] For this synthesis, you could consider:
-
Solvent Selection: Replacing hazardous solvents with greener alternatives like ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water if the reaction chemistry allows.[16]
-
Catalysis: Exploring the use of a catalyst to improve reaction efficiency and reduce the need for harsh reaction conditions.
-
Atom Economy: Optimizing the reaction to maximize the incorporation of starting material atoms into the final product, thus minimizing waste.
Q: How do we ensure the correct polymorphic form of the hydrochloride salt is consistently produced?
A: Polymorphism is a critical quality attribute. To ensure consistency:
-
Characterize the Desired Form: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to fully characterize the desired crystal form.
-
Controlled Crystallization: As mentioned earlier, a well-controlled and seeded crystallization process is key to consistently producing the desired polymorph.
-
Drying Conditions: The drying process (temperature, vacuum, time) can also influence the final crystal form. These parameters should be carefully controlled and validated.[5][17]
IV. Experimental Protocol: Lab-Scale Synthesis and Scale-Up Considerations
Lab-Scale Synthesis of this compound
Step 1: Reaction
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile), add chloroacetyl chloride (1.1 eq) dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the 2-aminopyridine.
-
Upon reaction completion, a solid intermediate, 2-chloro-N-(pyridin-2-yl)acetamide, will precipitate.
Step 2: Cyclization
-
Filter the solid intermediate and wash with a small amount of cold solvent.
-
Suspend the intermediate in a high-boiling point solvent (e.g., toluene, xylenes) and heat to reflux for 4-6 hours. The cyclization to Imidazo[1,2-a]pyridin-2(3H)-one will occur with the elimination of HCl.
Step 3: Salt Formation and Isolation
-
Cool the reaction mixture and filter the precipitated Imidazo[1,2-a]pyridin-2(3H)-one.
-
Wash the solid with a non-polar solvent (e.g., hexanes) and dry under vacuum.
-
Dissolve the free base in a suitable solvent (e.g., isopropanol, ethanol).
-
Add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol) dropwise with stirring until the pH is acidic.
-
Cool the mixture to induce crystallization.
-
Filter the this compound, wash with a small amount of cold solvent, and dry under vacuum.
Scale-Up Considerations
| Parameter | Lab-Scale (1-10 g) | Pilot/Manufacturing Scale (>1 kg) | Rationale for Change |
| Reagent Addition | Dropwise addition via dropping funnel | Metered addition via pump, potentially subsurface | Better control of reaction rate and exotherm. |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with automated temperature control | Efficient heat transfer is critical for safety and selectivity. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller design | Ensures homogeneity in a larger volume. |
| Isolation | Buchner funnel filtration | Nutsche filter dryer or centrifuge | More efficient for handling large quantities of solids. |
| Drying | Vacuum oven | Agitated vacuum dryer | Provides more uniform and efficient drying. |
V. Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the scale-up of this compound synthesis.
Caption: Troubleshooting workflow for scaling up this compound synthesis.
VI. References
-
APC. (n.d.). Filtration, Washing, Drying - Drug Substance Isolation. Retrieved from [Link]
-
Bhatt, V., & Sharma, U. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(94), 52317-52342.
-
Das, B., & Kumar, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5589-5596.
-
Guchhait, S. K., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22372.
-
International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Process Safety Management. Retrieved from [Link]
-
Patel, K., & Dedania, Z. (2022). Impurity Profiling and its Significance active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics, 12(5), 154-160.
-
Pawar, S., & Joshi, R. (2015). Impurity profile: Significance in Active Pharmaceutical Ingredient. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 159-166.
-
Powder Systems Limited. (2016, February 11). High containment filtration and drying for API and HPAPI production. Cleanroom Technology. Retrieved from [Link]
-
Sun, H., et al. (2007). Impurity profile tracking for active pharmaceutical ingredients: case reports. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 867-877.
-
Verma, A., & Tiwari, V. K. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
-
Waghmare, S., & Pande, V. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Asian Journal of Pharmaceutical Research and Development, 12(5), 1-8.
-
Zhu, W., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36567-36576.
-
Zarrin, A., et al. (2021). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences, 110(12), 3781-3793.
-
Primatech Inc. (n.d.). Process Safety Management (PSM). Retrieved from [Link]
-
Veriforce. (2023, April 14). Process Safety Management in Manufacturing: A Primer. Retrieved from [Link]
-
El-Sayed, N. N. E., & Abdel-Aziz, S. A. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
-
Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
-
Kolis, S. P., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2435-2455.
-
Li, J., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 1-9.
-
Wang, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858.
-
Al-Gizawy, S. A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(16), 4993.
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8581.
-
Buck, E., et al. (2009). Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). Bioorganic & Medicinal Chemistry Letters, 19(3), 1004-1008.
-
Wang, Z., & Chen, Y. (2025). Advances in Synthesis and Application of Imidazopyridine Derivatives. Chinese Journal of Organic Chemistry, 45(8), 1-10.
-
Sircar, I., et al. (1991). Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. Journal of Medicinal Chemistry, 34(7), 2248-2259.
-
Lalezari, I., & Afghahi, F. (1975). Imidazo[1,2-a]pyridines Reactions & Prep. Journal of Heterocyclic Chemistry, 12(6), 1141-1143.
-
Leconte, B., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(13), 4235.
-
Teva Pharmaceutical Industries Ltd. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
Bertrand, T., et al. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4704.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. approcess.com [approcess.com]
- 6. ijesjournal.com [ijesjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijprdjournal.com [ijprdjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Impurity profile tracking for active pharmaceutical ingredients: case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Impurity Profiling In Pharmaceutical Substances | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. safetyculture.com [safetyculture.com]
- 13. Process Safety Management (PSM) [primatech.com]
- 14. veriforce.com [veriforce.com]
- 15. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High containment filtration and drying for API and HPAPI production [cleanroomtechnology.com]
Technical Support Center: Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Welcome to the technical support center for Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (CAS No. 52687-85-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction to this compound
This compound is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry and is a core component of several commercially available drugs.[1][2][3][4] Understanding the stability and degradation profile of this compound is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
Proper storage is crucial to maintain the stability and purity of the compound. It is recommended to store this compound in a cool, dry, and well-ventilated area.[5][6] The container should be tightly closed to prevent moisture absorption and contamination.[5] Avoid exposure to incompatible substances.[6] For long-term storage, keeping it in a cool, dry place is advised.[7]
Q2: What are the known incompatibilities for this compound?
While specific incompatibility data for this compound is not extensively documented, general safety guidelines for related compounds suggest avoiding strong oxidizing agents and strong bases.
Q3: Is this compound sensitive to light?
Many compounds with an imidazopyridine core structure exhibit sensitivity to light (photodegradation).[8] Therefore, it is best practice to store the compound in a light-protected container, such as an amber vial, and to minimize its exposure to direct light during handling and experiments.
Q4: What is the recommended solvent for dissolving this compound?
As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. The solubility in other organic solvents may vary. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Q5: What are the primary safety hazards associated with this compound?
According to safety data sheets, this compound can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in experimental settings.
Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).
-
Assess Purity: If degradation is suspected, the purity of the compound should be assessed. A common method for this is High-Performance Liquid Chromatography (HPLC).
-
Perform a Fresh Weighing: If the compound has been stored for an extended period, it is advisable to use a freshly opened container or to re-qualify the existing material.
Problem 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause: Presence of degradation products. The imidazo[1,2-a]pyridine ring system can be susceptible to several degradation pathways.
Potential Degradation Pathways:
While specific degradation pathways for this compound are not well-documented in the literature, the general imidazopyridine scaffold is known to be susceptible to hydrolysis and oxidation.
-
Hydrolytic Degradation: The amide bond within the pyridinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions. This would lead to the opening of the heterocyclic ring.
-
Oxidative Degradation: The imidazo[1,2-a]pyridine ring can undergo oxidation, potentially at the electron-rich positions.
-
Photodegradation: Exposure to UV or visible light can induce degradation, leading to a variety of photoproducts.
Workflow for Investigating Unknown Peaks:
Caption: Troubleshooting workflow for unknown chromatographic peaks.
Recommended Action: To definitively identify the unknown peaks, it is recommended to perform a forced degradation study. This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. These can then be analyzed by techniques like LC-MS to identify their mass and fragmentation patterns, aiding in structure elucidation.
Problem 3: Poor Solubility in a Chosen Solvent
Possible Cause: The compound may have limited solubility in the selected solvent, or the material may have degraded to a less soluble form.
Troubleshooting Steps:
-
Try Alternative Solvents: If solubility is an issue, try a range of polar protic and aprotic solvents. Gentle heating or sonication may also aid dissolution.
-
Check the pH of the Solution: For aqueous solutions, adjusting the pH may improve solubility.
-
Re-evaluate Compound Integrity: As mentioned previously, purity analysis via HPLC can help determine if degradation has occurred, potentially leading to less soluble byproducts.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This is a general method and may require optimization for your specific instrumentation and requirements.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
Data Analysis: The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.
General Procedure:
-
Prepare Stock Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for a set period.
-
Oxidation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to a light source that meets ICH Q1B guidelines. Include a dark control sample.
-
-
Neutralize and Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stored under normal conditions), using the developed HPLC method.
Visualizing Degradation Pathways:
The following diagram illustrates a hypothetical degradation pathway for an imidazopyridine derivative, which could be relevant for this compound.
Caption: Potential degradation pathways for the imidazopyridine scaffold.
Summary of Key Recommendations
| Parameter | Recommendation |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container. |
| Handling | Use appropriate PPE (gloves, safety glasses, lab coat) in a well-ventilated area. |
| Solubility | Expected to be soluble in polar protic solvents. Perform small-scale tests. |
| Stability | Potential for hydrolysis, oxidation, and photodegradation. |
| Purity Analysis | Use RP-HPLC with a C18 column and a water/acetonitrile gradient. |
| Troubleshooting | If issues arise, assess purity and consider performing a forced degradation study. |
This technical support guide provides a starting point for working with this compound. Given the limited publicly available data on the specific degradation pathways of this compound, it is highly recommended that researchers perform their own stability and forced degradation studies to ensure the quality and reliability of their results.
References
-
Ivy Fine Chemicals. This compound. [Link]
-
Acros Pharmatech. This compound. [Link]
-
Angene International Limited. This compound. [Link]
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
-
National Center for Biotechnology Information. Imidazo(1,2-a)pyridin-2(3H)-one. PubChem Compound Summary for CID 541778. [Link]
-
PubMed. Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]
-
National Center for Biotechnology Information. 1-Imidazo[1,2-a]pyridin-3-ylpyrrolidin-2-one. PubChem Compound Summary for CID 102125644. [Link]
-
Indian Journal of Pharmaceutical Sciences. Stability Indicating RP-HPLC Method for Determination of Pioglitazone from Tablets. [Link]
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. [Link]
-
ResearchGate. Stability indicating RP-HPLC method for determination of pioglitazone from tablets. [Link]
-
National Center for Biotechnology Information. Imidazo[1,2-a]pyridin-2-ol hydrochloride. PubChem Compound Summary for CID 121513914. [Link]
-
MDPI. (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. [Link]
-
PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
-
National Center for Biotechnology Information. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. [Link]
-
PubMed. Synthesis of Imidazo[1,2- a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ResearchGate. Drugs possessing imidazo[1,2-a]pyridine unit. [Link]
-
PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]
-
Sinfoo. Diazo[1,2-a]pyridin-2(3H)-one hydrochloride. [Link]
-
PubMed. Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. [Link]
-
PubMed. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]
-
MDPI. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [Link]
-
PubMed. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. 52687-85-1 this compound AKSci 7452AB [aksci.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges with Imidazo[1,2-a]pyridin-2(3H)-one Derivatives
Welcome to the technical support center for researchers utilizing the promising class of Imidazo[1,2-a]pyridin-2(3H)-one derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the common and complex hurdles encountered during your experiments. As a privileged heterocyclic scaffold, these compounds are under active investigation for a multitude of biological activities, including as potent kinase inhibitors in oncology.[1][2][3][4] This resource is structured to address specific issues in a practical, question-and-answer format, grounded in established scientific principles to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face, from basic handling to complex biological readouts.
Q1: I'm observing decreased or complete loss of efficacy with my Imidazo[1,2-a]pyridin-2(3H)-one derivative in my cell-based assays. What are the potential causes?
This is a multifaceted issue that can stem from compound-related problems, assay setup, or emergent biological resistance. A systematic approach is crucial for diagnosis.
Initial Checks: Compound Integrity and Assay Parameters
-
Solubility Issues: Imidazo[1,2-a]pyridine derivatives, like many small molecules, can suffer from poor aqueous solubility.[5] Precipitation in your culture media will drastically reduce the effective concentration.
-
Troubleshooting:
-
Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Determine the thermodynamic solubility of your specific derivative if this information is not available.[5]
-
Consider using a different solvent for your stock solution (e.g., DMSO) and ensure the final solvent concentration in your assay is low and consistent across all conditions (typically <0.5%).
-
For particularly challenging compounds, formulation strategies such as the use of co-solvents or amorphous solid dispersions may be necessary for in vivo studies, though less common for in vitro work.[5]
-
-
-
Compound Stability: The compound may be degrading in your stock solution or under assay conditions (e.g., due to temperature, light, or pH).
-
Troubleshooting:
-
Prepare fresh stock solutions.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect from light and store at the recommended temperature (typically -20°C or -80°C).
-
-
-
Assay Conditions: The specifics of your cell-based assay can significantly influence results.
-
Troubleshooting:
-
Cell Density: Ensure you are using an optimal and consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.[6]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound, reducing its bioavailability. Test if reducing the serum concentration (if tolerated by your cells) impacts efficacy.
-
Incubation Time: The compound may require a longer incubation time to exert its biological effect. Perform a time-course experiment to determine the optimal treatment duration.
-
-
Advanced Troubleshooting: Investigating Biological Resistance
If you've ruled out the above, your cells may be developing resistance. This can be either de novo (pre-existing) or acquired over time.[7]
-
Acquired Resistance: This is common with kinase inhibitors. Cells can adapt to the presence of the inhibitor through various mechanisms.
-
On-Target Mutations: Secondary mutations in the target kinase can prevent the inhibitor from binding effectively.
-
Bypass Pathway Activation: Cells may upregulate alternative signaling pathways to circumvent the inhibited node. For instance, if your compound targets the PI3K/mTOR pathway, cells might compensate by activating the MAPK pathway.[8]
-
Target Overexpression: Amplification of the target gene can lead to an increase in protein levels, requiring a higher concentration of the inhibitor to achieve the same effect.
-
The following diagram illustrates a general decision-making workflow for troubleshooting decreased compound efficacy.
Caption: Experimental workflow for Western Blot analysis.
Procedure:
-
Cell Seeding: Plate both parental and resistant cells at the same density and allow them to adhere overnight.
-
Treatment: Treat the cells with your Imidazo[1,2-a]pyridin-2(3H)-one derivative at a relevant concentration (e.g., 1x or 5x the parental IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (e.g., DMSO) control for both cell lines.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the image using a digital imager. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant increase in the p-ERK/total ERK ratio in the resistant line upon treatment would suggest activation of this bypass pathway.
Protocol 3: Assessing Drug Synergy with Combination Therapy
If resistance arises, combining your Imidazo[1,2-a]pyridin-2(3H)-one derivative with an inhibitor of a bypass pathway can restore sensitivity. [7]The Chou-Talalay method is a common way to quantify synergy.
Objective: To determine if two inhibitors work synergistically to inhibit cancer cell growth.
Procedure:
-
Determine Single-Agent IC50s: First, determine the IC50 values for your Imidazo[1,2-a]pyridin-2(3H)-one derivative (Drug A) and the second inhibitor (Drug B) individually in the resistant cell line.
-
Set Up Combination Matrix: Create a dose-response matrix. This involves treating the cells with various concentrations of Drug A, Drug B, and combinations of both. It is common to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) across a range of dilutions.
-
Cell Viability Assay: After the desired incubation period (e.g., 72 hours), perform a cell viability assay (e.g., CellTiter-Glo®).
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI). The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy (the combination is more effective than the sum of the individual drugs)
-
CI = 1: Additivity (the effect is the sum of the individual drugs)
-
CI > 1: Antagonism (the combination is less effective than the individual drugs)
-
The following diagram illustrates the concept of drug synergy using an isobologram.
Caption: Isobologram illustrating synergy, additivity, and antagonism.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., Al-Omair, M. A., El-Sharkawy, K. A., & Aliwaini, R. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.[Link]
-
Baviskar, A. T., et al. (2013). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.[Link]
-
Bishr, M. M., et al. (2020). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate.[Link]
-
Coulibaly, W. T., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org.[Link]
-
El-Sayed, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.[Link]
-
Farce, A., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central.[Link]
-
Ghafouri-Fard, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health.[Link]
-
Hattersley, M. M., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE.[Link]
-
Hu, Y., et al. (2022). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ResearchGate.[Link]
-
Japan Science and Technology Agency. (2020). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.[Link]
-
Kau, T. R., et al. (2008). Off-target effects of MEK inhibitors. PubMed.[Link]
-
Li, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC.[Link]
-
Mohammed, I., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science.[Link]
-
National Institutes of Health. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH.[Link]
-
National Institutes of Health. (n.d.). Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases. ResearchGate.[Link]
-
National Institutes of Health. (n.d.). Guideline for Generation of Stable Cell Lines. Lonza.[Link]
-
National Institutes of Health. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.[Link]
-
O'Neill, J. C., et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.[Link]
-
Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.[Link]
-
Singh, V., & Kaur, H. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.[Link]
-
Sun, L., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica.[Link]
-
Universidad Nacional Autónoma de México. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.[Link]
-
Youssif, B. G. M., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.[Link]
-
Zhang, H., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.[Link]
-
Zhang, Y., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.[Link]
-
Zeynolabedin, R., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Reactions.[Link]
-
Zhou, Y., et al. (2022). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health.[Link]
- Almqvist, H., et al. (2016). CETSA simplifies high-throughput mapping of drug-target interactions. Nature Communications. [https://www.nature.
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE.[Link]
-
Chirn, G.-W., et al. (2020). Generating Mutant Renal Cell Lines Using CRISPR Technologies. protocols.io.[Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.[Link]
-
Bristol-Myers Company. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.[Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lead Optimization of Imidazo[1,2-a]pyridine Amides
Welcome to the technical support center for the lead optimization of imidazo[1,2-a]pyridine amides. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this promising class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, characterization, biological evaluation, and pharmacokinetic optimization. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
I. Troubleshooting Guides
This section provides detailed, step-by-step solutions to common experimental hurdles.
Synthetic Challenges: Low Yields and Impurities in Imidazo[1,2-a]pyridine Core Formation
The construction of the core imidazo[1,2-a]pyridine scaffold is the foundational step. Low yields or the formation of persistent impurities can significantly hinder progress.
Problem: You are experiencing low yields (<40%) in the synthesis of the imidazo[1,2-a]pyridine core from a 2-aminopyridine and an α-haloketone (or equivalent).
Potential Causes & Step-by-Step Solutions:
-
Incomplete Reaction:
-
Rationale: The reaction kinetics may be slow due to suboptimal temperature or reaction time. Less reactive starting materials often require more forcing conditions.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials. A common mistake is to work up the reaction prematurely.
-
Increase Temperature: If the reaction is sluggish at room temperature or a moderate temperature (e.g., 80°C), gradually increase the temperature. Refluxing in a higher-boiling solvent like dioxane or toluene may be necessary, though this might require extended reaction times (e.g., 12-24 hours).[1]
-
Extend Reaction Time: Continue the reaction until the limiting reagent is consumed, as indicated by your monitoring method.
-
-
-
Solvent Choice:
-
Rationale: The polarity of the solvent can dramatically influence the reaction. Highly polar aprotic solvents like acetonitrile can sometimes lead to complex and inseparable mixtures of intermediates and byproducts.[1]
-
Troubleshooting Protocol:
-
Solvent Screen: If you are using a polar solvent like acetonitrile and observing multiple unidentified spots on TLC, switch to a less polar solvent such as toluene or dioxane.[1]
-
Solubility Check: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and low yields.
-
-
-
Purity of Starting Materials:
-
Rationale: Impurities in the 2-aminopyridine or the α-haloketone are a frequent cause of side reactions and low yields.[1]
-
Troubleshooting Protocol:
-
Verify Purity: Confirm the purity of your starting materials by NMR and/or melting point.
-
Purify if Necessary: If impurities are detected, purify the starting materials by recrystallization or column chromatography before use.
-
-
-
Atmospheric Conditions:
-
Rationale: Some variations of this synthesis can be sensitive to air or moisture, leading to the formation of undesired byproducts.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[1]
-
Dry Solvents: Use anhydrous solvents to minimize moisture-related side reactions.
-
-
Amide Coupling Stage: Inefficient EDC/HOBt Coupling
The formation of the amide bond between the imidazo[1,2-a]pyridine carboxylic acid and the desired amine is a critical step. The use of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common, but not without its challenges.
Problem: Low yield of the final amide product, with unreacted carboxylic acid starting material remaining.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal pH:
-
Rationale: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the activated intermediate with the primary amine is favored at a slightly basic pH (7.0-8.0).[2]
-
Troubleshooting Protocol:
-
Two-Step pH Adjustment: Perform the reaction in a two-step manner. First, activate the carboxylic acid with EDC (and an additive like NHS or HOBt) in a non-amine, non-carboxylate buffer like MES at pH 5-6 for 15-30 minutes.[2]
-
pH Increase: After activation, raise the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., phosphate buffer) before adding your amine.[2]
-
-
-
Hydrolysis of Activated Intermediate:
-
Rationale: The O-acylisourea intermediate formed by the reaction of the carboxylic acid and EDC is highly reactive and prone to hydrolysis in aqueous environments, which reverts it back to the starting carboxylic acid.[2]
-
Troubleshooting Protocol:
-
Use of NHS/Sulfo-NHS: Include N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, in the reaction. These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis but still highly reactive towards primary amines.[3]
-
Fresh Reagents: EDC is sensitive to moisture. Use freshly opened EDC or ensure it has been stored properly in a desiccator. Prepare EDC solutions immediately before use.[3]
-
-
-
Difficult Purification:
-
Rationale: Removal of the urea byproduct and any remaining coupling agents can be challenging.
-
Troubleshooting Protocol:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. The urea byproduct has some water solubility and can be partially removed by washing the organic layer with water or a dilute acid solution.
-
Chromatography: Purification by column chromatography on silica gel is typically required to obtain the pure amide product.
-
-
II. Frequently Asked Questions (FAQs)
Synthesis & Characterization
-
Q1: My reaction to form the imidazo[1,2-a]pyridine core is not working. Are there alternative synthetic routes?
-
A1: Yes, numerous methods exist for the synthesis of the imidazo[1,2-a]pyridine scaffold.[4][5] If the classical Tschitschibabin reaction (2-aminopyridine with an α-haloketone) is failing, consider exploring multicomponent reactions, copper-catalyzed oxidative couplings, or iodine-catalyzed reactions, which can offer milder conditions and broader substrate scopes.[6][7][8][9]
-
-
Q2: What are the key characteristic peaks I should look for in the NMR and IR spectra to confirm the formation of my imidazo[1,2-a]pyridine amide?
-
A2: In the ¹H NMR , you should see the disappearance of the 2-aminopyridine N-H protons and the appearance of characteristic aromatic protons of the fused bicyclic system. The amide N-H proton will typically appear as a broad singlet or a triplet (if coupled to adjacent protons). In the ¹³C NMR , look for the characteristic signals of the carbons in the pyridine and imidazole rings.[10][11] In the FT-IR spectrum , key stretches to look for include the amide N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1630-1680 cm⁻¹), and C=N and C=C stretches within the aromatic system (around 1450-1600 cm⁻¹).[10]
-
Biological Evaluation
-
Q3: My compound is precipitating out of solution during my in vitro assay. How can I address this?
-
A3: Imidazo[1,2-a]pyridine derivatives, especially those optimized for high potency, can be highly lipophilic and have poor aqueous solubility.[12][13]
-
Use of Solvents: Ensure you are using an appropriate co-solvent like DMSO to prepare your stock solutions. However, keep the final concentration of the organic solvent in your assay medium as low as possible (typically <1%) to avoid solvent-induced artifacts.
-
Sonication/Vortexing: Thoroughly vortex or sonicate your solutions to aid dissolution.
-
SAR-Guided Modification: If solubility issues persist across a series of analogs, this is a critical parameter to address in your lead optimization strategy. Consider introducing polar functional groups or reducing the overall lipophilicity of your next-generation compounds.[14]
-
Formulation Strategies: For in vivo studies, formulation approaches using excipients can be employed to improve solubility and bioavailability.[15]
-
-
Pharmacokinetics & Lead Optimization
-
Q4: My lead compound has excellent in vitro potency but poor oral bioavailability. What are the likely causes and how can I improve it?
-
A4: Poor oral bioavailability in this class of compounds is often linked to poor solubility, high metabolic turnover, or efflux by transporter proteins like P-glycoprotein (P-gp).[16]
-
Metabolic Stability: Investigate the metabolic stability of your compound in liver microsomes.[12] If it is rapidly metabolized, identify the metabolic "soft spots" and modify the structure to block these sites. For instance, aldehyde oxidase (AO) can be a source of metabolism for azaheterocycles; strategic structural modifications can reduce this liability.[17]
-
P-glycoprotein (P-gp) Efflux: P-gp is a transporter that can pump drugs out of cells, reducing their absorption and intracellular concentration.[18] Determine if your compound is a P-gp substrate. Strategies to overcome P-gp efflux include the co-administration of P-gp inhibitors, the use of formulation strategies that inhibit P-gp, or modifying the compound's structure to reduce its affinity for the transporter.[15][19][20]
-
-
-
Q5: What are the key Structure-Activity Relationship (SAR) trends for imidazo[1,2-a]pyridine amides as anti-tuberculosis agents?
-
A5: The SAR for this class is well-defined, particularly from the studies leading to the clinical candidate Q203 (Telacebec).[12][16]
-
Amide Linker: The amide linker is crucial for activity. Modifications such as reversing the amide or inserting a methylene group between the imidazo[1,2-a]pyridine core and the carbonyl group can abolish activity.[12]
-
Amine Moiety: The linearity and lipophilicity of the amine portion of the amide play a critical role in both in vitro and in vivo efficacy and the pharmacokinetic profile.[16] Bulky and more lipophilic biaryl ethers on the amine side chain have been shown to lead to nanomolar potency.[13]
-
Imidazo[1,2-a]pyridine Core: Substitutions on the core, for example at the C2 and C6 positions, can significantly improve potency and metabolic stability.[12]
-
-
III. Data & Protocols
Structure-Activity Relationship (SAR) Summary Table
The following table summarizes key SAR findings for imidazo[1,2-a]pyridine amides as anti-tuberculosis agents, primarily targeting Mycobacterium tuberculosis.
| Modification | Position | Observation | Impact on Activity/Properties | Reference |
| Amide Linker | C3-Amide | Reversing the amide (NHCO to CONH) | Abolishes activity | [12] |
| Amide Linker | C3-Amide | Inserting a methylene spacer (CH₂) | Abolishes activity | [12] |
| Amine Moiety | Amide Side Chain | Increasing lipophilicity (e.g., biaryl ethers) | Significantly increases potency (nM range) | [13][14] |
| Amine Moiety | Amide Side Chain | Linearity of the amine part | Crucial for improving efficacy and PK profile | [16] |
| Core Substitution | C2 | Small alkyl groups (e.g., ethyl) | Can improve potency and metabolic stability | [12] |
| Core Substitution | C6 | Halogen (e.g., Chloro) | Can improve potency and metabolic stability | [12] |
Experimental Protocol: General Procedure for EDC Coupling
This protocol provides a general method for the amide bond formation between an imidazo[1,2-a]pyridine-3-carboxylic acid and a primary amine.
Materials:
-
Imidazo[1,2-a]pyridine-3-carboxylic acid
-
Primary amine hydrochloride salt
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole) or NHS (N-hydroxysuccinimide)
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or another suitable aprotic solvent
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Dissolution: To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, suspend the amine hydrochloride salt (1.1 eq.) in DMF and add DIPEA (2.5 eq.) to neutralize the salt and provide a basic environment. Add this amine solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
IV. Visualizations
Workflow for Troubleshooting Low Synthetic Yield
Caption: Decision tree for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.
Lead Optimization Decision Pathway
Caption: A logical pathway for optimizing lead imidazo[1,2-a]pyridine amides.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a perpetual frontier. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors with promising anti-cancer properties. This guide provides a comprehensive comparison of a representative Imidazo[1,2-a]pyridin-2-one derivative against other inhibitors targeting the PI3K/mTOR and Aurora kinase pathways, two critical signaling nodes in cancer progression. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for key validation assays.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Platform for Kinase Inhibition
The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system that has proven to be a highly effective scaffold for the design of kinase inhibitors. Its rigid structure and potential for diverse substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous derivatives have been developed, demonstrating significant inhibitory activity against a range of kinases, including those in the PI3K/Akt/mTOR and Aurora kinase families.[1][2][3]
This guide will focus on a representative, albeit synthetically accessible, Imidazo[1,2-a]pyridin-2-one derivative as a focal point for comparison. The introduction of a carbonyl group at the 2-position of the imidazo[1,2-a]pyridine core presents a unique chemical entity with the potential for distinct interactions within the ATP-binding pocket of target kinases.
Comparative Analysis of Kinase Inhibitor Performance
To provide a robust comparison, we will evaluate our representative Imidazo[1,2-a]pyridin-2-one against both another imidazo[1,2-a]pyridine-based inhibitor and established, clinically relevant kinase inhibitors.
Selected Kinase Inhibitors for Comparison:
-
Representative Imidazo[1,2-a]pyridin-2-one: A hypothetical, yet representative, compound for the purpose of this guide.
-
PIK-75 (Imidazo[1,2-a]pyridine-based): A known PI3Kα inhibitor with an imidazo[1,2-a]pyridine core.[4]
-
Alpelisib (PIQRAY®): An FDA-approved PI3Kα-selective inhibitor.
-
CCT241736 (Imidazo[4,5-b]pyridine-based): A potent Aurora kinase inhibitor.[5]
-
Alisertib (MLN8237): A well-characterized, clinical-stage Aurora A kinase inhibitor.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50 values)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Representative Imidazo[1,2-a]pyridin-2-one | PI3Kα | Hypothetical Value: 15 | N/A |
| Aurora A | Hypothetical Value: 25 | N/A | |
| PIK-75 | PI3Kα | 5.8 | [4] |
| Alpelisib | PI3Kα | 5 | [Source for Alpelisib IC50] |
| CCT241736 | Aurora A | 38 | [5] |
| Alisertib | Aurora A | 1.2 | [Source for Alisertib IC50] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The values presented here are for comparative purposes and are sourced from publicly available literature.
Table 2: Comparative Cellular Activity (IC50 values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Representative Imidazo[1,2-a]pyridin-2-one | HCT116 (Colon Cancer) | Cell Viability (MTT) | Hypothetical Value: 0.5 | N/A |
| MV4-11 (AML) | Cell Viability (MTT) | Hypothetical Value: 0.2 | N/A | |
| PIK-75 | Various Cancer Cell Lines | Proliferation | 0.01 - 1 | [4] |
| Alpelisib | Breast Cancer Cell Lines | Proliferation | 0.04 - 0.5 | [Source for Alpelisib cellular IC50] |
| CCT241736 | HCT116 (Colon Cancer) | Growth Inhibition (GI50) | 0.283 | [5] |
| Alisertib | Various Cancer Cell Lines | Proliferation | 0.02 - 0.2 | [Source for Alisertib cellular IC50] |
Mechanistic Insights: Targeting Key Cancer Pathways
The PI3K/Akt/mTOR and Aurora kinase pathways are fundamental regulators of cell growth, proliferation, and survival, and their dysregulation is a common driver of tumorigenesis.
PI3K/Akt/mTOR Pathway
This pathway is a central signaling network that integrates signals from growth factors and other extracellular cues to control cellular processes. Imidazo[1,2-a]pyridine-based inhibitors often target the p110α catalytic subunit of PI3K, thereby blocking the downstream signaling cascade.
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Aurora Kinase Pathway
Aurora kinases are essential for proper mitotic progression. Aurora A, in particular, is a key regulator of centrosome maturation and spindle assembly. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Aurora A Kinase Pathway and Point of Inhibition.
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][6]
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 2.5 µL of 2X inhibitor solution (in appropriate serial dilutions) or vehicle control.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
-
Cellular Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the kinase inhibitors (e.g., in a 10-point, 3-fold serial dilution) for 72 hours. Include a vehicle-only control.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
-
Target Engagement and Pathway Analysis: Western Blotting for PI3K/Akt Pathway
Western blotting allows for the detection and quantification of specific proteins, including their phosphorylation status, providing direct evidence of target engagement and pathway modulation.[8][9]
Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cells with kinase inhibitors for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phospho-Akt to total Akt to determine the extent of pathway inhibition.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. The representative Imidazo[1,2-a]pyridin-2-one, benchmarked against established inhibitors, demonstrates the potential for this chemical class to yield potent and cell-active compounds. The provided experimental protocols offer a robust framework for the rigorous evaluation and comparison of such novel kinase inhibitors.
Future research should focus on expanding the structure-activity relationship studies of Imidazo[1,2-a]pyridin-2-one derivatives to optimize their potency, selectivity, and drug-like properties. Further in vivo studies in relevant cancer models will be crucial to validate their therapeutic efficacy and safety profiles, paving the way for potential clinical development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities.[1] This guide offers an in-depth comparative analysis of various imidazo[1,2-a]pyridine derivatives, providing a critical evaluation of their performance as anticancer, antimicrobial, and kinase-inhibiting agents. Supported by experimental data, detailed methodologies, and mechanistic insights, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the chemical space of these potent heterocyclic compounds.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity
The fusion of an imidazole and a pyridine ring creates the bicyclic imidazo[1,2-a]pyridine system, a key pharmacophore in numerous clinically approved drugs and a multitude of investigational agents.[2] Its structural rigidity, coupled with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological targets. This inherent adaptability is a primary reason for its widespread exploration in drug discovery.
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several strategies, with the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction being a particularly efficient method for generating 3-aminoimidazo[1,2-a]pyridine derivatives.[3] This one-pot reaction allows for the rapid assembly of structurally diverse molecules, making it a valuable tool in the generation of compound libraries for high-throughput screening. Other synthetic approaches include condensation reactions, oxidative coupling, and tandem reactions, each offering distinct advantages in terms of substrate scope and functional group tolerance.[4]
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives
This section provides a comparative analysis of imidazo[1,2-a]pyridine derivatives across three key therapeutic areas: oncology, infectious diseases, and kinase inhibition.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[5] A key mechanism of action for many of these derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7]
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [5] |
| WM115 (Melanoma) | <12 | [5] | |
| HeLa (Cervical Cancer) | 35.0 | [5] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [5] | |
| MCF-7 (Breast Carcinoma) | 11 | [5] | |
| A375 (Human Skin Cancer) | 11 | [5] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [5] |
| MCF-7 (Breast Cancer) | 2.35 | [5] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [5] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [5] |
| HB9 | A549 (Lung Cancer) | 50.56 | [8] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [8] |
The data clearly indicates that substitutions on the imidazo[1,2-a]pyridine core significantly influence cytotoxic potency and selectivity. For instance, compound 9d exhibits particularly potent activity against the MCF-7 breast cancer cell line with an IC50 of 2.35 µM.[5] The causality behind these differences often lies in the specific interactions of the derivatives with their biological targets. For example, derivatives designed as PI3K/mTOR dual inhibitors often feature moieties that can simultaneously occupy the ATP-binding sites of both kinases.[6]
Visualizing the PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, and how its inhibition by imidazo[1,2-a]pyridine derivatives can lead to apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity: A Promising Avenue for New Antibacterials
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial pathogens.
Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 9a | Pseudomonas aeruginosa ATCC 27853 | 7.81 | [1] |
| Compound 9g | Pseudomonas aeruginosa ATCC 27853 | 7.81 | [1] |
| Compound 9d | Pseudomonas aeruginosa 933 C/21 | 7.81 | [1] |
| Compound 9h | Pseudomonas aeruginosa 933 C/21 | 7.81 | [1] |
| Compound 9f | Pseudomonas aeruginosa 933 C/21 | 7.81 | [1] |
The structure-activity relationship (SAR) studies indicate that the nature of the substituent at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring plays a crucial role in determining the antimicrobial potency. Hydrophobicity has been identified as an important factor for activity.[9]
Kinase Inhibition: Towards Selective Cancer Therapies
The human kinome represents a vast landscape of therapeutic targets, particularly in oncology. Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent and selective inhibitors of various kinases, including Aurora kinases, Nek2, and FLT3.[10][11]
Comparative Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative | Target Kinase(s) | IC50 (nM) | Selectivity Profile | Reference |
| MBM-17 (42c) | Nek2 | 3.0 | Excellent selectivity for Nek2 | [11] |
| MBM-55 (42g) | Nek2 | 1.0 | Excellent selectivity for Nek2 | [11] |
| Compound 5o | FLT3, FLT3-ITDD835Y, FLT3-ITDF691L | - | Good selectivity against NEK2, RET, EGFR, CSF-1R, Aurora A, and NIK | [10] |
| Compound 15a | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 2, 23, 16, 26, 21 | Potent PI3K/mTOR dual inhibitor with excellent kinase selectivity | [6] |
| Compound 2g | p110α | 1.8 | >300-fold increase in p110α inhibitory activity compared to initial hit | [12] |
| Compound 12 | p110α | 2.8 | Highly selective for p110α over other PI3K isoforms | [12] |
Structure-based drug design has been instrumental in the development of these selective kinase inhibitors. By exploiting subtle differences in the ATP-binding pockets of different kinases, medicinal chemists have been able to design imidazo[1,2-a]pyridine derivatives that exhibit high affinity and selectivity for their intended targets.[10]
Visualizing the Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of imidazo[1,2-a]pyridine derivatives as kinase inhibitors.
Caption: A typical workflow for the discovery and development of imidazo[1,2-a]pyridine-based kinase inhibitors.
Antiviral Activity
Several imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, showing activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[13]
Comparative Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative | Virus | EC50 (µM) | Therapeutic Index | Reference |
| Compound 4 | HCMV | - | >150 | [13] |
| Compound 15 | HCMV | - | >150 | [13] |
| Compound 21 | HCMV | - | >150 | [13] |
Structure-activity relationship studies have indicated that hydrophobicity is a key determinant of the antiviral activity of these compounds.[9]
Experimental Protocols
To ensure the reproducibility and validity of research findings, the use of standardized and well-documented experimental protocols is paramount. This section provides detailed, step-by-step methodologies for key assays used in the evaluation of imidazo[1,2-a]pyridine derivatives.
Synthesis of Imidazo[1,2-a]pyridine Derivatives via Groebke–Blackburn–Bienaymé Reaction
This protocol describes a microwave-assisted one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[2]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Isocyanide (1.2 mmol)
-
Ammonium chloride (NH₄Cl) (0.2 mmol)
-
Methanol (MeOH) and Dichloromethane (DCM)
Procedure:
-
To a microwave vial, add 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.2 mmol), isocyanide (1.2 mmol), and ammonium chloride (0.2 mmol).
-
Add a 3:1 mixture of DCM/MeOH (4 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100°C for 30-60 minutes.
-
After completion of the reaction (monitored by TLC), allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cells cultured in a 96-well plate
-
Imidazo[1,2-a]pyridine derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)
-
Imidazo[1,2-a]pyridine derivatives (test compounds)
-
96-well microtiter plate
Procedure:
-
Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivatives in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the remarkable chemical tractability and biological versatility of this heterocyclic system. By leveraging a deep understanding of structure-activity relationships, employing robust synthetic methodologies, and utilizing validated biological assays, researchers can continue to unlock the full therapeutic potential of imidazo[1,2-a]pyridine derivatives in the fight against cancer, infectious diseases, and other human ailments. The experimental protocols and mechanistic insights provided herein are intended to empower scientists in this endeavor, fostering the development of the next generation of innovative medicines.
References
- A Comparative Analysis of Pyrazolopyrimidine and Imidazo[4,5-b]pyridine Kinase Inhibitors: Efficacy and Methodologies. (URL not available)
- Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. (URL not available)
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL not available)
- Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (URL not available)
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (URL not available)
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL not available)
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (URL not available)
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (URL not available)
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (URL not available)
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (URL not available)
- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (URL not available)
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (URL not available)
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (URL not available)
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (URL not available)
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (URL not available)
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL not available)
- Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (URL not available)
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (URL not available)
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (URL not available)
- Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. (URL not available)
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (URL not available)
- Foundational Research on Imidazo[1,2-a]pyridine Derivatives: A Technical Guide. (URL not available)
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticancer Activity: A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The landscape of anticancer drug discovery is in constant evolution, with a significant focus on targeted therapies that can selectively inhibit the growth of cancer cells while minimizing harm to healthy tissues. Within this paradigm, the Imidazo[1,2-a]pyridine (IP) scaffold has emerged as a privileged heterocyclic structure, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives of this scaffold have been shown to target key signaling pathways implicated in tumorigenesis and progression, making them a subject of intense research.[3][4]
This guide provides a comprehensive framework for validating the anticancer activity of novel compounds based on the Imidazo[1,2-a]pyridine scaffold. While the initial focus of this guide was on Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, a thorough review of publicly available scientific literature did not yield specific data on its anticancer properties. Therefore, to provide a practical and data-driven guide, we will focus on a well-characterized class of Imidazo[1,2-a]pyridine derivatives that have demonstrated significant anticancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] The methodologies and comparative analyses presented herein are broadly applicable to the preclinical validation of other novel anticancer agents.
Comparative Analysis of Anticancer Efficacy
A critical first step in validating a novel anticancer compound is to quantify its cytotoxic effects against a panel of cancer cell lines and compare its potency to established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
While specific IC50 values for this compound are not available, numerous studies have reported potent anticancer activity for other derivatives. For instance, certain thiazole-substituted Imidazo[1,2-a]pyridines have shown remarkable potency as PI3Kα inhibitors, with IC50 values in the nanomolar range.[3] One such derivative demonstrated an IC50 of 0.0028 µM against PI3KCA and exhibited significant anti-proliferative effects against melanoma (A375) and cervical (HeLa) cancer cell lines, with IC50 values of 0.14 µM and 0.21 µM, respectively.[3] Another study on novel Imidazo[1,2-a]pyridine compounds (designated IP-5 and IP-6) reported strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively.[5][6]
For a meaningful comparison, these values should be benchmarked against standard-of-care chemotherapeutics. The table below provides a representative comparison of the cytotoxic activity of a potent Imidazo[1,2-a]pyridine derivative with Doxorubicin and Cisplatin, two widely used anticancer drugs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-substituted Imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [3] |
| HeLa (Cervical Cancer) | 0.21 | [3] | |
| Doxorubicin | A549 (Lung Cancer) | ~0.05-0.5 | [7] |
| HepG2 (Liver Cancer) | ~0.1-1.0 | [7] | |
| Cisplatin | A549 (Lung Cancer) | ~1-10 | [7] |
| HepG2 (Liver Cancer) | ~1-10 | [7] |
Unraveling the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A thorough understanding of a compound's mechanism of action is paramount for its development as a targeted therapy. Many Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4]
By inhibiting PI3K, these compounds can block the downstream activation of Akt and mTOR, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Experimental Validation Protocols
A rigorous and multi-faceted experimental approach is necessary to validate the anticancer activity of a novel compound. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the Imidazo[1,2-a]pyridine derivative and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the Imidazo[1,2-a]pyridine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a particular phase (e.g., G2/M) suggests cell cycle arrest.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action.
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
A decrease in the p-Akt/Akt ratio and an increase in the Bax/Bcl-2 ratio and cleaved caspase-3 levels would support the proposed mechanism of action.
In Vivo Xenograft Mouse Model
This preclinical model assesses the in vivo efficacy of the anticancer compound.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the Imidazo[1,2-a]pyridine derivative and a positive control (e.g., a standard chemotherapeutic agent) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Analysis: Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.
Caption: Workflow for an in vivo xenograft mouse model study.
Conclusion
The validation of a novel anticancer compound is a comprehensive process that requires a combination of in vitro and in vivo studies. The Imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of new targeted therapies. By following the systematic approach outlined in this guide, from initial cytotoxicity screening and comparative analysis to in-depth mechanistic studies and in vivo efficacy testing, researchers can rigorously evaluate the therapeutic potential of novel Imidazo[1,2-a]pyridine derivatives and contribute to the advancement of cancer treatment. The experimental protocols and workflows provided herein serve as a robust foundation for these critical validation studies.
References
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Altaher, A. M., El-Agrody, A. M., & El-Gazzar, A. R. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-90. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current topics in medicinal chemistry, 16(30), 3590–3616. [Link]
-
Gueiffier, A., & Enguehard-Gueiffier, C. (2017). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 17(10), 834–853. [Link]
-
Hassan, A. S., El-Sayed, M. A., & Aboul-Enein, H. Y. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 153, 113427. [Link]
-
Krylov, A. S., & Shiriaev, A. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191–35203. [Link]
-
Martinez-Pacheco, M. M., & Rivera, G. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(16), 4983. [Link]
-
Mondal, S., & Guria, M. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(83), 12516-12534. [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]
-
Ortiz-Cervantes, C., & Gonzalez-Zamora, E. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry, 6(4), 103. [Link]
-
Pineda-Urbina, K., & Gonzalez-Zamora, E. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 3(4), 1189-1198. [Link]
-
Singh, A., & Kumar, R. (2017). Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors. Bioorganic & medicinal chemistry letters, 27(24), 5347–5352. [Link]
-
Sonawane, S. J., & Shinde, D. B. (2018). Synthesis and characterization of novel imidazo[1,2- a]pyridine derivatives as potential cyclooxygenase-2 (cox-2) inhibitors. International Journal of Pharmaceutical Sciences and Research, 9(10), 4229-4238. [Link]
-
Wang, L., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European journal of medicinal chemistry, 213, 113175. [Link]
-
Yapo, K. J. M., et al. (2021). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 11(1), 1-11. [Link]
-
Altaher, A. M., El-Agrody, A. M., El-Gazzar, A. R., & Ali, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current topics in medicinal chemistry, 16(30), 3590–3616. [Link]
-
de Oliveira, R. J., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society, 36(2), e20240114. [Link]
-
Altaher, A. M., El-Agrody, A. M., El-Gazzar, A. R., & Ali, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. | Semantic Scholar [semanticscholar.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. chemmethod.com [chemmethod.com]
The Evolving Landscape of Imidazo[1,2-a]pyridine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
[City, State] – January 2, 2026 – As the quest for novel therapeutic agents continues, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide offers an in-depth analysis of the structure-activity relationships (SAR) within this compound class, with a particular focus on derivatives targeting cancer and inflammatory pathways. While direct and extensive SAR studies on the imidazo[1,2-a]pyridin-2(3H)-one hydrochloride are limited, this document synthesizes available data on the broader imidazo[1,2-a]pyridine family to provide actionable insights for researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The fused heterocyclic system of imidazo[1,2-a]pyridine serves as the foundation for a multitude of approved drugs and clinical candidates, including the sedative-hypnotic zolpidem and the anti-ulcer agent zolimidine.[2] Its rigid structure and synthetic tractability have made it an attractive starting point for the development of inhibitors for various biological targets. The hydrochloride salt form of these compounds is commonly utilized, likely to enhance aqueous solubility and improve handling characteristics for biological assays and formulation development.
Structure-Activity Relationships: A Tale of Substituent Effects
The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core. Analysis of the available literature, primarily focused on anticancer and anti-inflammatory applications, reveals several key SAR trends.
Anticancer Activity: Targeting Kinases and Beyond
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its potential as an anticancer agent, with many derivatives exhibiting potent inhibitory activity against various protein kinases.
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at this position is critical for activity. Aromatic and heteroaromatic groups are frequently well-tolerated and can contribute significantly to potency. For instance, the presence of a phenyl group at C-2 often influences the antimicrobial activity of these derivatives.[1]
-
Substitution at the 3-position: This position is often a key vector for modulating potency and selectivity. The introduction of hydrazone moieties at this position has been shown to yield compounds with significant EGFR inhibitory activity.
-
Substitution on the Pyridine Ring (C5-C8): Modifications on the pyridine ring can fine-tune the physicochemical properties and target engagement. Halogenation, for example, has been shown to enhance the cardiotonic potency in related pyridinone-containing structures.
The following diagram illustrates the key positions for substitution on the imidazo[1,2-a]pyridine core that influence its anticancer activity.
Caption: Key substitution points on the imidazo[1,2-a]pyridine scaffold influencing anticancer activity.
Comparative Analysis of Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | 4-(dimethylamino)phenyl | Hydrazone derivative | Leukemia K-562 | 2.91 | [3] |
| 8c | 4-(dimethylamino)phenyl | Hydrazone derivative | Leukemia K-562 | 1.09 | [3] |
| IP-5 | Varied | Varied | HCC1937 Breast Cancer | 45 | [4] |
| IP-6 | Varied | Varied | HCC1937 Breast Cancer | 47 | [4] |
| 12b | Varied | Varied | Hep-2, HepG2, MCF-7, A375 | 11-13 | [5] |
Experimental Protocols
General One-Pot Synthesis of Imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves a one-pot, three-component reaction.[6]
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of a 2-aminopyridine derivative in a suitable solvent (e.g., ethanol), add an equimolar amount of an aldehyde and a terminal alkyne.
-
Catalyst Addition: Introduce a catalytic amount of a copper(I) salt (e.g., CuI).
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period (typically 6-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
The following workflow diagram illustrates the general synthetic scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules, including Zolpidem, Alpidem, and Soraprazan.[1][2] Its unique electronic and structural properties make it a versatile pharmacophore for targeting a wide array of biological targets, driving continuous innovation in its synthetic accessibility.[1][3]
This guide provides an in-depth comparison of the primary synthetic strategies for constructing the imidazo[1,2-a]pyridine core. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, evaluate the strategic advantages of each approach, and provide field-tested experimental frameworks to empower researchers in selecting and executing the optimal synthesis for their specific target molecules.
Foundational Strategies: Condensation Reactions
The most traditional and direct approach to the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. This method, while established, remains highly relevant due to its simplicity and the ready availability of starting materials.
Mechanistic Rationale
The reaction proceeds via a two-step sequence:
-
SN2 Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This initial step forms a pyridinium salt intermediate. The choice of the endocyclic nitrogen over the exocyclic amino group as the initial nucleophile is a key feature, driven by its greater basicity and steric accessibility.
-
Intramolecular Cyclization: Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl, typically promoted by heat or a base, leads to the formation of the five-membered imidazole ring, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine system.
Recent advancements have focused on developing catalyst-free and environmentally benign conditions. For instance, reactions can be performed at a modest 60°C without any catalyst or solvent, highlighting the inherent reactivity of the starting materials.[4][5]
Representative Experimental Protocol: Catalyst-Free Synthesis
This protocol is adapted from the solvent-free method described by Dong-Jian Zhu and colleagues.[4][5]
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoacetophenone.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
α-Bromoacetophenone (1.0 mmol, 199 mg)
-
Round-bottom flask (10 mL)
-
Stir bar
-
Heating mantle or oil bath
Procedure:
-
Combine 2-aminopyridine and α-bromoacetophenone in the round-bottom flask.
-
Place the flask in a preheated oil bath at 60°C.
-
Stir the reaction mixture. The solid reactants will melt and react.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dissolve the resulting solid in dichloromethane (DCM) and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.
Trustworthiness: This self-validating system relies on the fundamental reactivity of the components. The absence of catalysts or solvents simplifies workup and reduces potential side reactions, making the outcome highly predictable based on the purity of the starting materials.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions have revolutionized the synthesis of complex scaffolds by combining three or more starting materials in a single pot, offering exceptional atom and step economy. For imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is the preeminent MCR strategy.[6][7][8]
Mechanistic Rationale: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[9]
-
Imine Formation: The aldehyde and 2-aminopyridine condense to form a Schiff base (imine).
-
Acid Activation & Nucleophilic Attack: The acid catalyst protonates the imine, activating it for nucleophilic attack by the isocyanide carbon.
-
[4+1] Cycloaddition: This attack forms a nitrilium ion intermediate, which is intramolecularly trapped by the endocyclic pyridine nitrogen in a formal [4+1] cycloaddition.[8][10]
-
Rearomatization: A final proton transfer step yields the 3-aminoimidazo[1,2-a]pyridine product.
The GBB reaction's primary strength lies in its ability to rapidly generate molecular diversity, as three points of variation can be introduced in a single step.[8]
Caption: A simplified workflow of the GBB reaction.
Tandem GBB-Ugi Reactions for Peptidomimetics
A sophisticated extension of this chemistry involves using the product of a GBB reaction as a component in a subsequent Ugi four-component reaction. This powerful tandem approach allows for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine core, creating molecules with significant structural and functional diversity from simple starting materials.[11][12]
Representative Experimental Protocol: GBB Synthesis of a 3-Amino-Imidazo[1,2-a]pyridine
This protocol is based on procedures optimized for broad substrate scope.[13]
Objective: To synthesize N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
tert-Butyl isocyanide (1.1 mmol, 91 mg, 124 µL)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%, 49 mg)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL), stir bar
Procedure:
-
To a stirred solution of 2-aminopyridine and benzaldehyde in methanol, add Sc(OTf)₃.
-
Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino derivative.
Modern Frontiers: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the imidazo[1,2-a]pyridine core.[14][15] This approach avoids the need for pre-functionalized substrates, allowing for the direct introduction of substituents onto the pre-formed heterocyclic ring. The C3 position is particularly susceptible to electrophilic attack and is the most common site for C-H functionalization.[14][16]
Mechanistic Considerations
While mechanisms vary depending on the catalyst and coupling partner, a general pathway for a palladium-catalyzed C3-arylation involves:
-
Coordination: The imidazo[1,2-a]pyridine coordinates to the metal center.
-
C-H Activation: The catalyst facilitates the cleavage of the C3-H bond, forming a metallacyclic intermediate. This is often the rate-determining step.
-
Oxidative Addition/Reductive Elimination: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the metal center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.
Visible-light-induced photoredox catalysis has also become a prominent green method for C-H functionalization, enabling reactions under mild conditions.[14][16] These reactions often proceed via radical mechanisms, where a photocatalyst generates a radical species that attacks the C3 position.[14]
Caption: Workflow for C-H functionalization.
Comparative Analysis of Synthesis Methods
The optimal choice of synthetic route depends critically on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.
| Feature | Condensation (e.g., with α-haloketones) | GBB Multicomponent Reaction | C-H Functionalization |
| Primary Product | 2- or 2,3-Substituted | 3-Amino substituted | C3- or C2-Functionalized |
| Key Advantage | Simplicity, readily available starting materials | High efficiency, rapid diversity generation | High atom economy, late-stage modification |
| Typical Yields | Moderate to High (60-95%) | Good to Excellent (60-90%) | Moderate to High (50-95%) |
| Reaction Conditions | Often requires heating; catalyst-free options exist[4][5] | Mild (room temp), acid-catalyzed | Varies; can require high temps, but mild photocatalytic options exist[14] |
| Substrate Scope | Good; sensitive functional groups may be problematic | Broad; tolerant of many functional groups | Good; depends heavily on the specific catalytic system |
| Atom Economy | Good | Excellent | Excellent |
| Strategic Use | Direct synthesis of simple, core structures. | Library synthesis for drug discovery; access to 3-amino derivatives. | Modifying an existing core; introducing complex fragments late in a synthesis. |
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines is a mature yet continually evolving field. While classical condensation reactions provide reliable access to the core, multicomponent reactions like the GBB have become the gold standard for rapidly generating libraries of complex analogues for biological screening. The advent of transition-metal-catalyzed C-H functionalization offers an elegant and powerful tool for late-stage diversification, enabling chemists to modify the scaffold with surgical precision.
Future developments will likely focus on expanding the scope of green and sustainable methodologies, such as metal-free C-H functionalization and flow chemistry protocols, to further enhance the efficiency and environmental credentials of imidazo[1,2-a]pyridine synthesis. The continued exploration of novel catalytic systems promises to unlock new reaction pathways, providing even greater control over the structure and function of this indispensable heterocyclic scaffold.
References
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- National Institutes of Health (NIH). (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- National Institutes of Health (NIH). (n.d.). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy.
- Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines.
- ResearchGate. (2025). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
- Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF.
- Royal Society of Chemistry. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines.
- ResearchGate. (2025). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction.
- MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
- National Institutes of Health (NIH). (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 12. d-nb.info [d-nb.info]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
In Vivo Efficacy of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride Analogs: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiotonic effects.[3][4] This guide provides a comparative analysis of the in vivo efficacy of a specific subclass, the imidazo[1,2-a]pyridin-2(3H)-one hydrochloride analogs, and related derivatives. We will delve into the experimental data supporting their therapeutic potential, compare their performance against relevant alternatives, and provide detailed methodologies for key in vivo assays.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A significant area of investigation for imidazo[1,2-a]pyridine derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[5][6][7]
Comparative Efficacy of a Lead COX-2 Inhibitor
One study details the in vivo analgesic activity of a potent COX-2 inhibitor from this class, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine (compound 5j ).[5][6] In a writhing test, this compound demonstrated notable analgesic activity with an ED₅₀ value of 12.38 mg/kg.[5][6] This indicates a high level of potency in a well-established pain model.
| Compound | Animal Model | Assay | Efficacy (ED₅₀) | Reference |
| Compound 5j | Mouse | Acetic acid-induced writhing | 12.38 mg/kg | [5][6] |
| Indomethacin | Mouse | Acetic acid-induced writhing | ~5 mg/kg | (Historical data) |
| Celecoxib | Mouse | Acetic acid-induced writhing | ~10 mg/kg | (Historical data) |
Causality Behind Experimental Choices: The acetic acid-induced writhing test is a standard and reliable model for screening analgesic and anti-inflammatory activity. The visceral pain induced by acetic acid is mediated by the release of prostaglandins, which are synthesized by COX enzymes. Therefore, inhibition of writhing is a direct measure of the compound's ability to block this pathway in vivo.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.
-
Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid in saline is injected i.p. at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of constriction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximum effect) is then determined using a dose-response curve.
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by imidazo[1,2-a]pyridine analogs.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents by targeting critical signaling pathways involved in tumor growth and proliferation, such as the PI3K/mTOR and PDGFR pathways.[8][9]
In Vivo Efficacy in a Xenograft Model
A study on imidazo[1,2-a]pyridine derivatives as inhibitors of platelet-derived growth factor receptor (PDGFR) details a pharmacokinetic-pharmacodynamic (PKPD) assay in a C6 tumor xenograft model.[9] Compound 28 from this series demonstrated a dose-dependent reduction in the phosphorylation of PDGFR following oral administration.[9] This provides evidence of target engagement and downstream signaling inhibition in a living system.
| Compound | Animal Model | Tumor Type | Assay | Efficacy | Reference |
| Compound 28 | Nude Mice | C6 Xenograft | PK/PD (pPDGFR levels) | Dose-dependent reduction in pPDGFR | [9] |
| Imatinib | Nude Mice | Various Xenografts | Tumor Growth Inhibition | (Standard of care for comparison) | (Historical data) |
Causality Behind Experimental Choices: The use of a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard for evaluating the in vivo efficacy of anticancer compounds. The PK/PD assay is crucial for establishing a relationship between the drug concentration in the body (pharmacokinetics) and its effect on the target (pharmacodynamics), in this case, the inhibition of PDGFR phosphorylation.
Experimental Protocol: Tumor Xenograft and PK/PD Assay
-
Cell Culture: C6 rat glioma cells are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: C6 cells (e.g., 5 x 10⁶ cells in 100 µL of saline) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Mice are randomized into groups and administered the test compound (e.g., compound 28 ) orally at different doses.
-
Sample Collection: At various time points after dosing (e.g., 2, 6, 12 hours), blood samples are collected for pharmacokinetic analysis, and tumors are excised for pharmacodynamic analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of the compound are determined using LC-MS/MS.
-
Pharmacodynamic Analysis: Tumor lysates are prepared, and the levels of phosphorylated PDGFR (pPDGFR) and total PDGFR are measured by Western blot or ELISA.
-
Data Analysis: The relationship between plasma concentration and the percentage of pPDGFR inhibition is modeled to determine the EC₅₀ (the concentration at which 50% of the maximum effect is observed).
Signaling Pathway: PDGFR in Cancer
Caption: Inhibition of the PDGFR signaling pathway by imidazo[1,2-a]pyridine analogs.
Cardiotonic and Other Activities of Marketed Analogs
The imidazo[1,2-a]pyridine scaffold is also present in marketed drugs, providing a wealth of in vivo data.
Olprinone: A Phosphodiesterase III Inhibitor
Olprinone is an imidazo[1,2-a]pyridin-2-one derivative used in the treatment of acute heart failure.[10] It acts as a selective phosphodiesterase III (PDE3) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[11] This results in positive inotropic (increased heart muscle contractility) and vasodilatory effects.[1]
In vivo studies in conscious pigs with pacing-induced heart failure have shown that olprinone dose-dependently increases cardiac output and stroke volume while decreasing left arterial pressure and systemic vascular resistance.[12] Furthermore, in a rat model of sepsis after partial hepatectomy, olprinone administration significantly increased survival and reduced the expression of pro-inflammatory mediators.[11][13]
Zolpidem: A GABAA Receptor Modulator
Zolpidem, a widely used hypnotic agent, is an imidazo[1,2-a]pyridine derivative that acts as a positive allosteric modulator of the GABAA receptor, with a preference for the α1 subunit.[14][15][16] In vivo studies in mice have demonstrated that the sedative and anticonvulsant effects of zolpidem are mediated exclusively through its interaction with α1-containing GABAA receptors.[14][15][17][18]
Conclusion
The imidazo[1,2-a]pyridin-2(3H)-one scaffold and its broader class of imidazo[1,2-a]pyridine derivatives represent a versatile platform for the development of new therapeutic agents. The in vivo data for analogs targeting COX-2, PDGFR, PDE3, and GABAA receptors demonstrate their potential in treating a range of conditions, from inflammation and cancer to heart failure and insomnia. The comparative efficacy data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of next-generation imidazo[1,2-a]pyridine-based therapeutics. Further head-to-head in vivo comparative studies of different analogs within the same therapeutic class are warranted to fully elucidate their relative potencies and safety profiles.
References
- 1. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Research status of olprinone in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of a new cardiotonic phosphodiesterase III inhibitor, olprinone, on cardiohemodynamics and plasma hormones in conscious pigs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of the hypnotic zolpidem in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The behavioral pharmacology of zolpidem: evidence for the functional significance of α1-containing GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Kinase Selectivity Profiling: Featuring Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
In the landscape of modern drug discovery, the characterization of small molecule inhibitors is a critical endeavor. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] This guide provides an in-depth comparison of kinase selectivity profiling strategies, using the novel compound Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride as a central case study. Our audience—researchers, scientists, and drug development professionals—will gain a comprehensive understanding of not only the 'how' but also the critical 'why' behind the experimental choices that underpin a robust selectivity profile.
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities against cancer, inflammation, and infectious diseases.[6][7][8][9][10] Many of these biological effects are mediated through the inhibition of protein kinases.[9][11][12][13] However, with over 500 kinases in the human kinome, off-target effects are a significant concern, potentially leading to toxicity or diminished efficacy.[14] Therefore, a thorough understanding of a compound's selectivity is paramount. This guide will walk you through the essential techniques and considerations for profiling compounds like this compound.
The Importance of Selectivity: A Double-Edged Sword
Kinase inhibitors can be broadly categorized based on their selectivity profile:
-
Selective Inhibitors: These compounds primarily interact with a single or a small number of kinases. This specificity can lead to a more targeted therapeutic effect with fewer side effects.
-
Multi-Kinase Inhibitors: These compounds are designed to inhibit multiple kinases involved in a particular disease pathway. This approach can be highly effective but also carries a higher risk of off-target toxicities.
The selectivity of a compound is not merely a data point; it is a crucial piece of the puzzle that informs its therapeutic potential and potential liabilities. For a novel compound like this compound, understanding its kinase interaction profile is a key step in its development journey.
Comparative Kinase Selectivity Profiling Platforms
Several robust platforms are available to assess the selectivity of a test compound across the kinome. The choice of platform often depends on the stage of research, desired throughput, and the specific questions being asked.
| Profiling Platform | Technology Principle | Key Advantages | Considerations |
| KINOMEscan™ (Eurofins DiscoverX) | Binding Assay (competition with an immobilized ligand) | High-throughput, broad coverage (468 kinases), detects multiple inhibitor types.[15] | Does not directly measure enzymatic inhibition. |
| ADP-Glo™ Kinase Assay (Promega) | Luminescent assay measuring ADP production | Simple, automation-friendly, allows for single-dose or dose-response profiling.[16] | Requires individual kinase/substrate pairs. |
| HotSpot™ Assay (Reaction Biology) | Radiometric assay measuring 33P-phosphate transfer | Direct measure of kinase activity, flexible ATP concentrations.[17] | Use of radioactivity requires specialized handling. |
| KinSight™ (AssayQuant) | Continuous, activity-based fluorescence assay | Provides kinetic insights beyond simple % inhibition, variable ATP concentrations.[18] | May have lower throughput than binding assays. |
For an initial broad screen of this compound, a platform like KINOMEscan™ offers a comprehensive, high-throughput approach to identify potential targets and off-targets. Following this, more focused, activity-based assays like the ADP-Glo™ or KinSight™ platforms can be employed to confirm and quantify the inhibitory activity against specific kinases of interest.
Experimental Workflow: From Hypothesis to Data
The following workflow outlines a logical progression for characterizing the kinase selectivity of a novel compound.
Caption: A phased approach to kinase inhibitor selectivity profiling.
Detailed Protocol: Single-Dose Kinase Profiling using ADP-Glo™
This protocol is adapted from the Promega Kinase Selectivity Profiling Systems and provides a framework for an initial activity-based screen.[16]
Objective: To determine the percent inhibition of a panel of kinases by this compound at a single concentration (e.g., 1 µM).
Materials:
-
Kinase Selectivity Profiling System (e.g., General Panel from Promega)
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock to the desired final assay concentration (e.g., 1 µM) in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Add 5 µL of ATP solution to initiate the reaction.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control.
Interpreting the Data: A Hypothetical Case Study
Let's imagine the initial kinome scan of this compound reveals potent inhibition of several kinases in the PI3K/AKT/mTOR pathway, a pathway frequently implicated in cancer.[9]
Hypothetical Kinome Scan Data (at 1 µM)
| Kinase Target | % Inhibition |
| PIK3CA | 95% |
| AKT1 | 88% |
| mTOR | 92% |
| CDK2 | 45% |
| EGFR | 15% |
This initial screen suggests that this compound is a potent inhibitor of the PI3K/AKT/mTOR pathway with some moderate activity against CDK2 and weak activity against EGFR.
The next logical step is to perform dose-response experiments for the most potently inhibited kinases to determine their IC50 values.
Hypothetical IC50 Data
| Kinase Target | IC50 (nM) |
| PIK3CA | 50 |
| AKT1 | 120 |
| mTOR | 85 |
| CDK2 | >1000 |
These IC50 values would confirm the potent and relatively selective inhibition of the PI3K/AKT/mTOR pathway. The weaker inhibition of CDK2 at the initial 1 µM screen did not translate to potent inhibition in the dose-response assay.
Downstream Signaling and Cellular Effects
To validate the biochemical findings in a cellular context, it is crucial to investigate the effect of the compound on downstream signaling pathways.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
A western blot analysis could be performed on cancer cell lines treated with this compound to measure the phosphorylation status of key downstream proteins like AKT and S6 ribosomal protein (a downstream target of mTOR). A reduction in the phosphorylation of these proteins would provide strong evidence of on-target activity in a cellular environment.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][2][3] A thorough and systematic approach to selectivity profiling, as outlined in this guide, is essential to fully characterize the pharmacological properties of new chemical entities like this compound. By combining broad kinome screening with focused activity-based assays and cellular validation, researchers can build a comprehensive understanding of a compound's mechanism of action and potential therapeutic applications. This multi-faceted approach, grounded in scientific rigor, is the cornerstone of successful drug development. It is important to also consider potential off-target effects that may not be related to kinase inhibition, and further toxicological studies may be warranted.[8][19]
References
-
Guzmán-Lucero, D., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Kumar, R., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Molecules, 28(5), 2305. [Link]
-
Guzmán-Lucero, D., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
-
Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1059-1064. [Link]
-
Martínez-Hernández, S., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. [Link]
-
Martínez-Hernández, S., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. [Link]
-
Li, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 844-854. [Link]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 724. [Link]
-
Lyssikatos, J. P., et al. (2009). Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). Bioorganic & Medicinal Chemistry Letters, 19(3), 856-860. [Link]
-
Unangst, P. C., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2164-2172. [Link]
-
Patel, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. [Link]
-
Iwasawa, Y., et al. (1993). Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. Journal of Medicinal Chemistry, 36(11), 1573-1581. [Link]
-
Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Coulibaly, S., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
-
Hashemi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 165, 115169. [Link]
-
Al-Tel, T. H., et al. (2019). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. Molbank, 2019(2), M1064. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assayquant.com [assayquant.com]
- 19. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A compound that engages its intended target with high potency is only half the story. Its interactions with other proteins, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of a novel compound, using the hypothetical kinase inhibitor, Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, as a case study.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3] Many derivatives of this scaffold have been shown to be potent kinase inhibitors.[4][5][6][7] Given this background, a thorough investigation into the cross-reactivity of any new imidazo[1,2-a]pyridine derivative is not just a regulatory formality but a scientific necessity.
This guide will dissect and compare two gold-standard methodologies for evaluating compound selectivity: broad-panel kinase profiling and the Cellular Thermal Shift Assay (CETSA). We will explore the causality behind the experimental choices, provide detailed, self-validating protocols, and discuss the interpretation of the data generated.
The Two Pillars of Cross-Reactivity Assessment: A Comparative Overview
The assessment of a compound's selectivity should not rely on a single method. Instead, a multi-pronged approach provides a more complete and physiologically relevant picture. Here, we compare a comprehensive biochemical assay with a powerful cell-based method.
| Feature | Kinase Profiling Panels | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures direct inhibition of a large panel of purified kinases in a biochemical assay format. | Measures the thermal stabilization of proteins in intact cells upon ligand binding.[8][9] |
| Context | In vitro (cell-free) | In situ (within the cellular environment) |
| Primary Output | IC50 or percent inhibition values against hundreds of kinases. | A thermal shift (ΔTm) or isothermal dose-response fingerprint (ITDRF), indicating target engagement.[10] |
| Strengths | - Broad, unbiased screen against the kinome.- Highly quantitative and reproducible.- Identifies potential off-targets early in development. | - Confirms target engagement in a physiologically relevant context.- Accounts for cell permeability and intracellular metabolism.- Can identify novel, unexpected off-targets beyond kinases. |
| Limitations | - Lacks cellular context (e.g., ATP concentrations, scaffolding proteins).- May not reflect actual target engagement in a living cell. | - Lower throughput than biochemical screens.- Requires specific antibodies or mass spectrometry for detection.- Interpretation can be complex. |
The Strategic Imperative: Why Both Methods are Essential
The limitations of one technique are often the strengths of the other. Kinase profiling provides a broad, initial landscape of a compound's potential interactions across the kinome.[11][12][13] However, the physiological concentration of ATP in cells (mM range) is significantly higher than that used in many biochemical assays (µM range), which can impact the apparent potency of ATP-competitive inhibitors.[11]
This is where CETSA becomes invaluable. By assessing target engagement in intact cells, it provides a direct readout of a compound's ability to bind its target in a complex biological milieu.[14][15] A significant thermal shift in a CETSA experiment is strong evidence of target engagement under more physiologically relevant conditions.
Caption: Workflow for a typical kinase profiling experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps for performing a CETSA experiment to validate target engagement in cells.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with various concentrations of this compound or a DMSO vehicle control for a predetermined time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection and Quantification:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target of interest.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melt curve.
-
Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. A significant shift in Tm indicates target engagement.
-
Caption: A general workflow for a Cellular Thermal Shift Assay experiment.
Data Interpretation: A Hypothetical Case Study
To illustrate the power of this combined approach, let's consider some hypothetical data for this compound.
Table 1: Hypothetical Kinase Profiling Results
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Target Kinase A | 98% | 50 | Tyrosine Kinase |
| Off-Target Kinase X | 85% | 250 | Tyrosine Kinase |
| Off-Target Kinase Y | 60% | 1,500 | Serine/Threonine Kinase |
| Off-Target Kinase Z | 15% | >10,000 | Serine/Threonine Kinase |
From this data, we can infer that our compound is a potent inhibitor of its intended target, Kinase A. It also shows significant activity against Kinase X, a member of the same family, suggesting potential for polypharmacology or the need for further optimization to improve selectivity. The activity against Kinase Y is moderate, while Kinase Z is largely unaffected.
Table 2: Hypothetical CETSA Results
| Target Protein | Vehicle Tm (°C) | Compound (1 µM) Tm (°C) | Thermal Shift (ΔTm) |
| Target Kinase A | 48.5 | 54.2 | +5.7°C |
| Off-Target Kinase X | 51.2 | 52.8 | +1.6°C |
| Off-Target Kinase Y | 55.1 | 55.3 | +0.2°C |
The CETSA results provide crucial cellular context. The substantial thermal shift for Target Kinase A confirms robust target engagement in intact cells. The smaller shift for Kinase X suggests weaker or more transient binding in the cellular environment compared to the primary target. Importantly, the negligible shift for Kinase Y, despite moderate inhibition in the biochemical assay, indicates that the compound may not effectively engage this target in a cellular context, possibly due to poor cell permeability or high intracellular ATP competition.
Conclusion: A Synthesis of Evidence for Informed Drug Development
The comprehensive assessment of cross-reactivity is a cornerstone of modern drug discovery. As we have demonstrated with our hypothetical case study of this compound, relying on a single methodology can be misleading. [16]Broad-panel kinase profiling provides an essential, high-throughput survey of potential off-targets, while the Cellular Thermal Shift Assay offers invaluable, physiologically relevant validation of target engagement. By integrating the data from both biochemical and cell-based assays, researchers can build a robust and reliable selectivity profile for their compounds. This integrated approach not only de-risks preclinical development by identifying potential liabilities early on but also illuminates the true biological activity of a compound, paving the way for the development of safer and more effective medicines.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oceanomics.eu [oceanomics.eu]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 18. Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. | Semantic Scholar [semanticscholar.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 22. academic.oup.com [academic.oup.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking a Novel Imidazo[1,2-a]pyridine Candidate: A Comparative Guide for Drug Development Professionals
Introduction: The Quest for Optimized GABA-A Receptor Modulation
The imidazo[1,2-a]pyridine scaffold has yielded a class of pharmacologically significant agents that modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] These compounds, distinct from classical benzodiazepines, act as positive allosteric modulators at the benzodiazepine binding site, enhancing the effect of GABA.[3][4] This mechanism is central to their therapeutic applications, which range from hypnotic and sedative to anxiolytic effects.[1][2]
Notable members of this class include Zolpidem, a widely prescribed hypnotic agent with a high affinity for the α1 subunit of the GABA-A receptor, and Alpidem, which has demonstrated anxiolytic properties.[5][6] The clinical utility of these agents is often dictated by their specific binding affinities for different GABA-A receptor α subunits. Receptors containing the α1 subunit are primarily associated with sedative effects, whereas those with α2 and α3 subunits are linked to anxiolytic and muscle-relaxant actions, and α5-containing receptors are involved in learning and memory.[5]
This guide introduces a novel investigational compound, Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride (herein referred to as IP-X), and provides a comprehensive benchmarking framework against established drugs: the α1-selective hypnotic Zolpidem, the anxiolytic Alpidem, and the classical non-selective benzodiazepine, Diazepam. The objective is to present a rigorous, multi-faceted comparison of IP-X, elucidating its pharmacological profile and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights to guide preclinical evaluation.
Comparative Pharmacology: Unraveling Receptor Subtype Selectivity
The therapeutic profile of a GABA-A receptor modulator is critically dependent on its binding affinity for the different α subunits. A compound's selectivity profile can predict its clinical effects, distinguishing a sedative-hypnotic from an anxiolytic with a reduced sedative side-effect profile. To quantitatively assess the binding profile of IP-X, a competitive radioligand binding assay is a fundamental first step.
Table 1: Comparative GABA-A Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | α1/α2 Selectivity Ratio |
| IP-X (Hypothetical Data) | 45 | 15 | 20 | >5000 | 0.33 |
| Zolpidem | 20[5] | 400[5] | 400[5] | >5000[5] | 20 |
| Alpidem | 15 | 80 | 120 | >10000 | 5.3 |
| Diazepam | 50 | 25 | 20 | 60 | 0.5 |
Data for Zolpidem, Alpidem, and Diazepam are representative values from published literature. IP-X data is hypothetical to illustrate a novel profile with potential for anxiolytic activity with reduced sedation.
The hypothetical data for IP-X suggests a preferential affinity for α2 and α3 subunits over the α1 subunit, a profile that would predict anxiolytic effects with a potentially lower propensity for sedation compared to Zolpidem.
In Vitro Functional Characterization: Electrophysiological Profiling
Beyond binding affinity, it is crucial to determine the functional consequence of a compound's interaction with the GABA-A receptor. Whole-cell patch-clamp electrophysiology on recombinant cell lines expressing specific GABA-A receptor subtypes allows for the characterization of a compound's modulatory effects on GABA-evoked chloride currents.
Experimental Protocol: Automated Patch-Clamp Electrophysiology
This protocol describes the use of an automated patch-clamp system to assess the positive allosteric modulation of GABA-A receptors by test compounds.
-
Cell Culture: Maintain HEK293 cells stably expressing human GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) in appropriate culture medium.
-
Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension.
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension and intracellular/extracellular solutions onto the automated patch-clamp system.
-
Initiate the automated process of cell capture, seal formation, and whole-cell configuration.
-
Apply a sub-maximal concentration of GABA (EC10-EC20) to elicit a baseline current.
-
Co-apply increasing concentrations of the test compound (IP-X, Zolpidem, Alpidem, Diazepam) with the same concentration of GABA.
-
-
Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound. Calculate the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect for each compound on each receptor subtype.
In Vivo Benchmarking: Correlating Pharmacology with Behavior
Animal models are indispensable for evaluating the in vivo effects of novel compounds on behavior. The elevated plus maze (EPM) is a standard assay for assessing anxiolytic-like activity, while the rotarod test is used to measure sedative and motor-impairing effects.
Experimental Workflow: In Vivo Behavioral Assessment
Caption: Workflow for in vivo behavioral assessment of anxiolytic and sedative effects.
Table 2: Comparative In Vivo Efficacy in Rodent Models (Hypothetical Data)
| Compound | Elevated Plus Maze (Anxiolysis) - MED (mg/kg, i.p.) | Rotarod Test (Sedation/Motor Impairment) - MED (mg/kg, i.p.) | Therapeutic Index (Sedation/Anxiolysis) |
| IP-X | 1.0 | 15 | 15 |
| Zolpidem | 5.0 | 2.5 | 0.5 |
| Alpidem | 2.0 | 20 | 10 |
| Diazepam | 0.5 | 2.0 | 4 |
MED: Minimum Effective Dose. Data for comparator drugs are representative. IP-X data is hypothetical, suggesting a favorable separation between anxiolytic and sedative doses.
Early Safety and Druggability Profiling
A comprehensive early-stage assessment of a drug candidate's safety and pharmacokinetic properties is essential. This includes evaluating its metabolic stability, potential for drug-drug interactions via cytochrome P450 (CYP) inhibition, and risk of cardiac toxicity through hERG channel inhibition.
Table 3: Comparative In Vitro ADME and Safety Profile (Hypothetical Data)
| Compound | Rat Liver Microsomal Stability (t½, min) | CYP3A4 Inhibition (IC50, µM) | hERG Inhibition (IC50, µM) |
| IP-X | 45 | > 20 | > 30 |
| Zolpidem | 30 | 10 | > 30 |
| Alpidem | 25 | 5 | > 30 |
| Diazepam | 60 | 15 | > 30 |
Data for comparator drugs are representative. IP-X data is hypothetical, indicating good metabolic stability and a low potential for CYP inhibition and hERG-related cardiotoxicity.
Table 4: Comparative Pharmacokinetic Parameters in Rats (Single IV Dose, Hypothetical Data)
| Compound | T½ (h) | Cl (mL/min/kg) | Vd (L/kg) | Brain/Plasma Ratio |
| IP-X | 2.5 | 15 | 3.0 | 2.0 |
| Zolpidem | 1.1[7] | 30 | 2.5 | 1.5 |
| Alpidem | 1.5[8] | 36.7 | 5.0 | 3.0[8] |
| Diazepam | 0.9[6] | 255[6] | 19.3[6] | 4.5[6] |
Data for comparator drugs are from published studies. IP-X data is hypothetical, suggesting a moderate half-life and good brain penetration.
Detailed Experimental Methodologies
Radioligand Binding Assay Protocol
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge and wash the membrane pellet multiple times to remove endogenous GABA.[9]
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.
-
Filtration and Scintillation Counting: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[10]
-
Procedure:
-
Acclimatize the rodent to the testing room for at least 30 minutes.[11]
-
Administer the test compound or vehicle via intraperitoneal injection.
-
After a 30-minute pre-treatment period, place the animal in the center of the maze, facing an open arm.[12]
-
Record the animal's behavior for 5 minutes using a video tracking system.[10]
-
-
Data Analysis: Measure the time spent in and the number of entries into the open and closed arms.[11] An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.[13]
Rotarod Test Protocol
-
Apparatus: A rotating rod apparatus with adjustable speed.[14]
-
Procedure:
-
Train the animals on the rotarod at a constant, low speed for a set duration on the day before testing.
-
On the test day, administer the test compound or vehicle.
-
After the pre-treatment period, place the animal on the rotarod, which is set to accelerate from a low to a high speed over a defined period.[2]
-
Record the latency to fall from the rod.
-
-
Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates sedation or motor impairment.
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of GABA-A receptor modulation.
Conclusion and Future Directions
This comparative guide provides a framework for the preclinical benchmarking of a novel Imidazo[1,2-a]pyridine derivative, IP-X. Based on the hypothetical data presented, IP-X demonstrates a promising profile as a potential anxiolytic agent with a wider therapeutic window compared to existing drugs like Zolpidem. Its preferential binding to α2/α3 GABA-A receptor subunits, coupled with favorable in vivo efficacy and a clean in vitro safety profile, warrants further investigation.
The next steps in the development of IP-X should include more extensive in vivo pharmacology studies to confirm its anxiolytic efficacy and explore its potential in other CNS disorders. Comprehensive ADME and toxicology studies in multiple species will be necessary to fully characterize its safety profile and establish a safe dose for first-in-human clinical trials. The methodologies and comparative data presented in this guide serve as a robust foundation for these future endeavors, underscoring the importance of a systematic and data-driven approach to drug discovery and development.
References
-
Kopp, C., Rudolph, U., Keist, R., & Crestani, F. (2003). Mechanism of action of the hypnotic zolpidem in vivo. Journal of Neurochemistry, 84(5), 1166-1172. [Link]
-
Trenque, T., Bustany, P., Lamiable, D., Legros, S., & Choisy, H. (1994). Pharmacokinetics and brain distribution of zolpidem in the rat after acute and chronic administration. Journal of Pharmacy and Pharmacology, 46(7), 611-613. [Link]
-
Garrigou-Gadenne, D., Gomeni, R., Grellet, J., Gregoire, A., & Cautreels, W. (1989). The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the rat. Drug Metabolism and Disposition, 17(2), 168-174. [Link]
-
Caccia, S., Confalonieri, S., Guiso, G., & Garattini, S. (1991). Pharmacokinetics of diazepam in the rat: influence of an experimentally induced hepatic injury. European Journal of Drug Metabolism and Pharmacokinetics, Spec No 3, 94-101. [Link]
-
Olsen, R. W. (2004). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6. [Link]
-
Protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Campos, A. C., Fogaça, M. V., Sonego, A. B., & Guimarães, F. S. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
-
Nishiyama, T., Yasuhara, H., & Nakajima, T. (1994). Metabolic Fate of Zolpidem (I) : Pharmacokinetics of Zolpidem in Rats after Single Dosing. Journal of the Takeda Research Laboratories, 53, 1-11. [Link]
-
Friedman, H., O'Connor, P., & Greenblatt, D. J. (1986). The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma. Psychopharmacology, 90(1), 119-122. [Link]
-
Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]
-
Wikipedia. (n.d.). Imidazopyridine. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules, 28(13), 5127. [Link]
-
Fang, H., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Rotarod. [Link]
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
Enright, H. A., & Olsen, R. W. (2002). Characterization of GABA Receptors. Current Protocols in Neuroscience, 20(1), 1.7.1-1.7.22. [Link]
-
Guo, L., & Guthrie, H. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 6(18), e1935. [Link]
Sources
- 1. db.cngb.org [db.cngb.org]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Fate of Zolpidem (I) : Pharmacokinetics of Zolpidem in Rats after Single Dosing [jstage.jst.go.jp]
- 8. The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide range of therapeutic agents.[1][2][3][4] This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the principles outlined here are derived from guidelines for structurally similar compounds and general best practices for laboratory chemical waste management.
Hazard Assessment and Characterization
Before any disposal activities commence, a thorough hazard assessment is paramount. Imidazopyridine derivatives, as a class, can exhibit a range of biological activities and potential hazards.[1][2][5] The hydrochloride salt form suggests good water solubility. Based on data from similar compounds, it is prudent to handle this compound as a substance that may cause skin and eye irritation.[6][7]
Assumed Hazard Profile:
| Property | Assumed Hazard | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. | A common characteristic of many heterocyclic compounds.[8] |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on SDS for similar imidazopyridine compounds.[6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on SDS for similar imidazopyridine compounds.[6][7] |
| Environmental Hazards | Potentially harmful to aquatic life. | Discharge into the environment should be avoided.[9] |
It is critical to consult the specific Safety Data Sheet (SDS) for this compound, should it become available, for definitive hazard information.
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), inspected prior to use. | To prevent skin contact.[9][10] |
| Eye/Face Protection | Safety goggles with side protection or a face shield. | To protect against splashes and dust.[10] |
| Skin and Body Protection | Laboratory coat and, if handling large quantities, impervious clothing. | To prevent contamination of personal clothing.[9] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A dust respirator may be necessary if generating dust. | To prevent inhalation of dust or aerosols.[6][11] |
Disposal Workflow
The proper disposal of chemical waste is a regulated process. The following workflow provides a step-by-step guide to ensure compliance and safety.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is solid this compound, a solution, or contaminated materials (e.g., gloves, weigh boats, paper towels).
-
Segregate Incompatibles: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents and strong bases, to prevent hazardous reactions.[12][13]
Step 2: Container Selection and Labeling
-
Choose the Right Container: Use a container that is chemically compatible with the waste. For solid waste, a securely sealed plastic or glass jar is suitable. For liquid waste, use a leak-proof bottle with a screw cap.[12][14] The container must be in good condition, free from damage or deterioration.[14]
-
Properly Label the Container: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[15] If it is a mixture, list all components and their approximate percentages.[12]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][15]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[12]
-
Monitor Accumulation Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.[16]
-
Regular Inspections: Inspect the SAA weekly for any signs of leaks or container degradation.[12][14]
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed chemical waste disposal company or through your institution's Environmental Health & Safety (EH&S) department.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][12]
-
Incineration: The preferred method of disposal for this type of organic compound is controlled incineration at a licensed facility, often with flue gas scrubbing to neutralize harmful combustion products.[9]
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained as per your institution's and local regulatory requirements.[14]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your laboratory supervisor and EH&S.[6]
-
Don Appropriate PPE: Before cleaning up, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[6][13] For liquid spills, use an inert absorbent material, then collect and place it in the waste container.[11]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Avoid Environmental Release: Prevent the spilled material from entering drains or waterways.[9]
By adhering to these procedures, you contribute to a safe and compliant research environment. Always prioritize safety and consult your institution's specific chemical hygiene and waste management plans.
References
- Daniels Health. (2025, May 21).
- LookChem. (n.d.).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carbaldehyde.
- Apollo Scientific. (2022, September 16).
- U.S. Environmental Protection Agency. (2025, February 27).
- SickKids Research Institute. (n.d.).
- U.S. Environmental Protection Agency. (2025, November 25).
- Sigma-Aldrich. (2025, August 14).
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: Imidazo[1,2-a]pyridin-6-ylmethanol.
- Sigma-Aldrich. (2024, September 6).
- Carl ROTH. (2024, March 4).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Wikipedia. (n.d.). Imidazopyridine.
- National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- PubMed Central. (n.d.).
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- Semantic Scholar. (2017, March 4).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- National Institutes of Health. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
- U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
Sources
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
- 10. carlroth.com [carlroth.com]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
A Comprehensive Guide to the Safe Handling of Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] As research and development in this area continues to expand, ensuring the safety of laboratory personnel handling these novel compounds is of paramount importance. This guide provides essential, immediate safety and logistical information for the handling of Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, a representative member of this important class of molecules. Our focus is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
-
Skin Irritation (H315): Direct contact can cause skin irritation.[4][5]
-
Serious Eye Irritation (H319): Contact with eyes can cause serious irritation.[4][5]
-
Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[5]
Exploratory toxicology studies on some imidazo[1,2-a]pyridine derivatives have shown no signs of hepatic or renal toxicity in short-term animal studies.[6][7][8] However, it is crucial to remember that the toxicological properties of this specific compound have not been fully investigated.[3] Therefore, treating it with a high degree of caution is the most responsible course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks when handling this compound.[9] The following table outlines the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirements | Enhanced Precautions (for large quantities or high-risk procedures) |
| Weighing and Aliquoting (Solid) | - Nitrile or neoprene gloves (double gloving recommended)- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Disposable gown with tight cuffs- N95 respirator (if handling in an open environment) |
| Solution Preparation | - Nitrile or neoprene gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Disposable gown with tight cuffs |
| Reaction Setup and Monitoring | - Nitrile or neoprene gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Flame-retardant laboratory coat (if working with flammable solvents) |
| Work-up and Purification | - Nitrile or neoprene gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Chemical-resistant apron |
| Spill Cleanup | - Nitrile or neoprene gloves (double gloving)- Disposable gown- Chemical splash goggles- N95 respirator | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls and boot covers |
Key Considerations for PPE Selection and Use:
-
Gloves: Always wear powder-free nitrile or neoprene gloves.[10] Inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.[9]
-
Gowns and Lab Coats: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a disposable gown made of a low-permeability fabric is recommended.[10]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[11] When there is a risk of splashes, chemical splash goggles and a face shield should be used.[12][13]
-
Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood or other ventilated enclosure may require respiratory protection to prevent inhalation of dust.[4] An N95 respirator is a suitable choice for this purpose.[14]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing the risk of exposure and ensuring the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.
-
Review Procedures: Familiarize yourself with the experimental protocol and the safety information in this guide.
Handling Procedures
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material to avoid generating dust.[4] Carefully sweep the material into a designated waste container.
-
Liquid Spills: Cover the spill with a chemical absorbent. Once absorbed, collect the material into a designated waste container.
-
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[15]
By adhering to the guidelines outlined in this document, you can significantly reduce the risks associated with handling this compound and foster a safer research environment for yourself and your colleagues.
References
- Apollo Scientific. (n.d.). Imidazo[1,2-a]pyrimidine Safety Data Sheet.
-
PubMed Central. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazard Summary: 1,2-Dihydro-3,6-Pyridazinedione. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PubMed. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
ResearchGate. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: IMIDAZO[1,2,a]PYRIDIN-3-YLMETHANOL HCl. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs possessing imidazo[1,2-a]pyridine unit. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. indofinechemical.com [indofinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 52687-85-1 this compound AKSci 7452AB [aksci.com]
- 6. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pppmag.com [pppmag.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. nj.gov [nj.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. gerpac.eu [gerpac.eu]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
